2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYDEPZBJNSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586154 | |
| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-62-8 | |
| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic analysis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the essential spectroscopic techniques employed in the characterization of this compound and its derivatives. As compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties, a thorough and accurate structural elucidation is paramount for advancing drug discovery and development efforts. This document is structured to provide not only the methodologies but also the underlying scientific principles and practical insights gained from extensive experience in the field.
The structural integrity of synthesized bioactive molecules is the bedrock of reliable pharmacological and toxicological evaluation. In the case of this compound derivatives, spectroscopic analysis serves as the primary tool for confirming the successful synthesis and purity of the target compounds. The methodologies detailed herein—FT-IR, NMR, and Mass Spectrometry—are presented as an integrated workflow, each providing a unique and complementary piece of the structural puzzle.
The Foundational Workflow of Spectroscopic Characterization
The journey from a synthesized compound to a fully characterized molecule follows a logical progression of spectroscopic analyses. This workflow is designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment.
Caption: A typical workflow for the synthesis and spectroscopic characterization of novel thiadiazole derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is an indispensable first-pass analytical technique. Its power lies in the rapid and non-destructive identification of key functional groups present in a molecule. For this compound derivatives, FT-IR is crucial for confirming the presence of the N-H, C=N, and C-S bonds characteristic of the thiadiazole ring and its substituents.
Causality Behind Experimental Choices:
The choice of FT-IR as an initial step is strategic. It quickly verifies the success of a reaction by detecting the appearance or disappearance of specific vibrational bands. For instance, in the synthesis of Schiff bases from this compound, the disappearance of the characteristic N-H stretching vibrations of the hydrazine group and the appearance of a new C=N imine stretching band provide immediate evidence of a successful condensation reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the dried, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.
-
Sample Scan: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazine) | Stretching | 3100-3300 |
| C-H (Methyl) | Stretching | 2900-3000 |
| C=N (Thiadiazole ring) | Stretching | 1600-1650 |
| C=N (Imine/Schiff base) | Stretching | 1580-1620 |
| C-S (Thiadiazole ring) | Stretching | 600-800 |
Note: The exact positions of these bands can vary depending on the specific molecular environment and any intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound derivatives.
Expertise & Experience in NMR Analysis:
The chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the precise mapping of the molecule's structure. For example, the methyl group attached to the thiadiazole ring typically appears as a singlet around 2.5-2.8 ppm in the ¹H NMR spectrum. The protons of any aromatic rings introduced through derivatization will appear in the characteristic downfield region (typically 6.5-8.5 ppm), and their splitting patterns can reveal the substitution pattern on the ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds and because its residual peak does not obscure key regions of the spectrum.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Data Presentation: Representative NMR Data
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH₃ (on thiadiazole) | 2.5 - 2.8 | Singlet |
| ¹H | -NH (Hydrazine) | 4.0 - 5.0 (broad) | Singlet |
| ¹H | Aromatic protons | 6.5 - 8.5 | Multiplet |
| ¹³C | -CH₃ (on thiadiazole) | 15 - 20 | - |
| ¹³C | C=N (Thiadiazole ring) | 150 - 165 | - |
| ¹³C | C-S (Thiadiazole ring) | 165 - 175 | - |
| ¹³C | Aromatic carbons | 110 - 150 | - |
Mass Spectrometry: The Molecular Weight Verdict
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound, providing the final piece of evidence for its structural confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
Trustworthiness Through Mass Spectrometry:
The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern can also offer additional structural information. For this compound derivatives, observing a molecular ion peak that matches the calculated molecular weight of the target structure provides a high degree of confidence in the compound's identity.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Logical Relationship in Data Interpretation
The integration of data from these three techniques is crucial. FT-IR suggests the functional groups, NMR provides the connectivity of the atoms, and MS confirms the overall molecular formula.
Caption: The convergence of spectroscopic data to confirm a molecular structure.
Conclusion
The spectroscopic analysis of this compound derivatives is a multi-faceted process that requires a systematic and integrated approach. By leveraging the strengths of FT-IR, NMR, and Mass Spectrometry, researchers can confidently elucidate the structures of novel compounds, a critical step in the pipeline of drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and important field.
Chemical properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
An In-depth Technical Guide to the Chemical Properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Heterocyclic Scaffold
This compound is a heterocyclic compound built upon the robust and biologically significant 1,3,4-thiadiazole ring. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The true synthetic and therapeutic potential of this molecule, however, lies in its specific substitutions: a methyl group at position 5 and, critically, a highly reactive hydrazinyl (-NHNH₂) group at position 2.
The hydrazinyl moiety acts as a versatile chemical handle, allowing for extensive derivatization and the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of this compound, offering field-proven insights for its application in modern drug discovery and development.
Core Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 98025-62-8 | [4][5] |
| Molecular Formula | C₃H₆N₄S | [4] |
| Molecular Weight | 130.17 g/mol | [4] |
| Appearance | Typically an off-white to yellow powder | General chemical knowledge |
Synthesis Pathway: From Precursors to Core Scaffold
The synthesis of 2-hydrazinyl-1,3,4-thiadiazoles is most commonly achieved through the cyclization of thiosemicarbazide derivatives. A reliable and straightforward protocol involves the cyclization of 1-acetylthiosemicarbazide, which can be prepared from the reaction of acetylhydrazine with a thiocyanate source or by reacting thiosemicarbazide with an acetylating agent.
The subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the stable 1,3,4-thiadiazole ring. This dehydration reaction is a cornerstone of thiadiazole chemistry.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative acid-catalyzed cyclization method.
-
Preparation of Precursor : Prepare 1-acetylthiosemicarbazide by reacting thiosemicarbazide with acetyl chloride or acetic anhydride in an appropriate solvent (e.g., pyridine or dioxane).
-
Cyclization :
-
Suspend 1-acetylthiosemicarbazide (1 equivalent) in a suitable dehydrating acid, such as concentrated sulfuric acid or phosphoric acid, at a reduced temperature (0-5 °C).
-
Stir the mixture, allowing it to slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within several hours.
-
-
Work-up and Isolation :
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonia solution, until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any residual salts.
-
-
Purification :
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the purified this compound.[6]
-
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity: The Hydrazinyl Group as a Gateway for Derivatization
The synthetic utility of this compound stems almost entirely from the nucleophilic character of its hydrazinyl group. This functional group provides a reactive site for forming a vast array of derivatives, which is a critical strategy in combinatorial chemistry and lead optimization for drug discovery.
Key Reactions:
-
Formation of Hydrazones (Schiff Bases) : The terminal amine of the hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones. This reaction is typically performed under mild acidic catalysis and results in the formation of a stable C=N bond, yielding hydrazone derivatives. This is one of the most common and effective methods for modifying the scaffold.[6]
-
Acylation : Reaction with acyl chlorides or anhydrides leads to the formation of acylhydrazide derivatives, introducing amide functionality.
-
Cyclization Reactions : The hydrazinyl moiety can serve as a binucleophile in reactions with 1,3-dicarbonyl compounds or other suitable electrophiles to construct new heterocyclic rings, such as pyrazoles or triazoles, fused or linked to the thiadiazole core.[7]
Caption: Key derivatization pathways for this compound.
Applications in Medicinal Chemistry and Drug Development
The 1,3,4-thiadiazole ring is a bioisostere of the amide bond, meaning it can mimic an amide's steric and electronic properties while offering improved metabolic stability.[1] This characteristic, combined with the synthetic accessibility provided by the hydrazinyl group, makes this compound a highly valuable starting material for developing novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities.[2]
-
Antimicrobial Agents : The thiadiazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for activity against resistant bacterial and fungal strains.[2]
-
Anticancer Activity : Numerous studies have shown that 1,3,4-thiadiazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines.[3]
-
Enzyme Inhibition : The scaffold is effective for designing inhibitors of enzymes like α-glucosidase and α-amylase, making it a target for developing antidiabetic agents.[3][8]
-
Antioxidant Properties : Certain derivatives have shown significant radical scavenging activity, indicating potential for treating conditions associated with oxidative stress.[9][10]
Caption: Biological activities associated with 2-Hydrazinyl-1,3,4-thiadiazole derivatives.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a powerful and versatile building block for chemical innovation. Its stable aromatic core provides a robust foundation, while the strategically placed hydrazinyl group offers a gateway to immense chemical diversity. For researchers in drug development, this compound represents a validated starting point for creating libraries of novel compounds with a high potential for biological activity. A thorough understanding of its synthesis, reactivity, and derivatization pathways is essential for unlocking its full potential in the ongoing search for next-generation therapeutics.
References
- 1. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 98025-62-8 Cas No. | 2-Hydrazino-5-methyl-1,3,4-thiadiazole | Matrix Scientific [matrixscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. researchgate.net [researchgate.net]
The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Novel 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Compounds
This guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of a promising class of heterocyclic compounds: 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge and provides practical, field-proven insights into the evaluation of these compounds for their therapeutic potential.
Introduction: The Versatility of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of other key biological structures, enabling it to interact with a variety of biological targets.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5]
The introduction of a hydrazinyl group at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring creates a versatile chemical entity, this compound. The reactive hydrazinyl moiety serves as a synthetic handle for the introduction of diverse functionalities, leading to the generation of large libraries of novel compounds with potentially enhanced biological activities. This guide will delve into the synthesis of such derivatives and the methodologies to unlock and validate their biological potential.
Synthesis of this compound Derivatives
A common and effective route to novel derivatives is through the synthesis of Schiff bases or hydrazones from the this compound precursor. This involves the condensation of the hydrazinyl group with various aldehydes or ketones.
General Synthetic Protocol
A generalized, two-step synthetic protocol is outlined below. This method is adaptable for the synthesis of a wide range of derivatives by varying the chosen aldehyde or ketone.
Step 1: Synthesis of the Precursor, this compound
A plausible synthetic route to the precursor involves the cyclization of a thiosemicarbazide derivative.
Step 2: Synthesis of Schiff Base/Hydrazone Derivatives
The synthesized this compound is then reacted with an appropriate aromatic or heterocyclic aldehyde to yield the final Schiff base derivative.
Caption: General synthetic scheme for this compound derivatives.
Antimicrobial and Antifungal Activity
Derivatives of 1,3,4-thiadiazole are well-documented for their potent antimicrobial and antifungal activities.[1][6] The evaluation of novel this compound compounds against a panel of pathogenic bacteria and fungi is a critical step in determining their therapeutic potential.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of novel antimicrobial agents.[7]
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (medium with solvent)
Procedure:
-
Prepare a stock solution of the test compound.
-
Serially dilute the stock solution in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, prized for its wide-ranging pharmacological potential.[1] This guide focuses on a particularly noteworthy derivative, the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold. We will delve into its synthesis, explore its diverse biological activities, and present its applications in the development of novel therapeutic agents. As a bioisostere of pyrimidine and oxadiazole, the 1,3,4-thiadiazole core is a key structural element in many bioactive compounds.[1] Its unique mesoionic character allows for efficient crossing of cellular membranes, enabling interaction with a multitude of biological targets.[1][2] This has led to the discovery of 1,3,4-thiadiazole derivatives with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[3][4]
The 1,3,4-Thiadiazole Core: A Privileged Scaffold
The five-membered aromatic ring of 1,3,4-thiadiazole, containing one sulfur and two nitrogen atoms, is considered a "privileged scaffold" in drug design.[5][6] This is due to its unique chemical properties and biological characteristics that make it a versatile building block for medicinal chemists.[5][6] The structural versatility of this scaffold allows for fine-tuning of pharmacological effects through various substitutions.[6] The presence of nitrogen and sulfur heteroatoms, coupled with high aromaticity, provides significant stability and can reduce toxicity.[6]
Significance of the 2-Hydrazinyl-5-methyl Substitution
The introduction of a hydrazinyl group at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring creates a molecule with significant potential for further chemical modification and diverse biological activity. The reactive hydrazinyl group is a key functional handle, readily participating in condensation and cyclization reactions.[7] This allows for the construction of more complex molecular hybrids and the exploration of a wider chemical space in the search for new drug candidates.[7]
Synthesis of the this compound Scaffold
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established and typically involves the cyclization of linear organic derivatives.[8] A common and versatile method for preparing the this compound scaffold involves a multi-step process starting from readily available materials.
Representative Synthetic Protocol
A general and efficient method for the synthesis of this compound is outlined below. This protocol is based on established synthetic routes for similar thiadiazole derivatives.[9][10]
Step 1: Hydrazine Reaction to form Acethydrazide
-
Ethyl acetate and hydrazine hydrate are added to a closed reactor.
-
The mixture is stirred and slowly heated to 104-110 °C over one hour.
-
The reaction is held at this temperature for approximately 2.1 hours.
-
After cooling, a viscous acethydrazide solution is obtained.[10]
Step 2: Addition Reaction
-
The acethydrazide solution is cooled to 10 °C under agitation.
-
A solution of carbon disulfide is added dropwise.[10]
-
This is followed by the addition of a liquid ammonia methanol solution.[10]
Step 3: Cyclization
-
The intermediate from the addition reaction undergoes cyclization to form the 1,3,4-thiadiazole ring. This step is often facilitated by acidic or basic conditions.
Step 4: Purification
-
The crude product is purified using conventional methods such as recrystallization or column chromatography to yield the final this compound product.[10]
A visual representation of a generalized synthetic workflow is provided below.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential
Derivatives of the 1,3,4-thiadiazole scaffold exhibit a remarkable breadth of pharmacological activities.[4][11] The 2-hydrazinyl-5-methyl substitution pattern serves as a versatile platform for developing agents targeting a variety of diseases.
Antimicrobial Activity
The 1,3,4-thiadiazole core is a key component in a number of antimicrobial agents.[12] Derivatives have shown potent activity against a range of bacterial and fungal pathogens.[12] The mechanism of action often involves the modulation of enzyme function or disruption of key biochemical pathways in the microbes.[12]
-
Antibacterial Activity: Numerous studies have reported the synthesis of 1,3,4-thiadiazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]
-
Antifungal Activity: Similarly, many derivatives have demonstrated potent antifungal properties against various fungal species.[12]
The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The this compound scaffold represents a promising starting point for the design of new and effective antimicrobial drugs.
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1][13] Their mechanisms of action are diverse and can include:
-
Inhibition of Signaling Kinases: Many thiadiazole derivatives have been shown to inhibit key signaling kinases involved in cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[1]
-
Interference with DNA Replication: Some derivatives can interfere with the processes of DNA replication in tumor cells.[1]
A recent study investigated the anticancer activity of N-(5-methyl-[1][8][11]thiadiazol-2-yl)-propionamide, a derivative of the core scaffold.[14] The compound exhibited significant cytotoxicity against several human tumor cell lines, with the highest sensitivity observed in hepatocellular carcinoma (HepG2) cells.[14] The IC50 values for the tumor cells ranged from 9.4 to 97.6 μg/mL.[14]
Table 1: In Vitro Anticancer Activity of N-(5-methyl-[1][8][11]thiadiazol-2-yl)-propionamide
| Cell Line | Tissue Origin | IC50 (μg/mL) |
| HepG2 | Liver | 9.4 |
| HL60 | Leukemia | - |
| MCF7 | Breast | - |
| A549 | Lung | - |
| KB31 | Cervical | - |
Data extracted from Finiuk et al., 2023.[14] Note: Specific IC50 values for all cell lines were not provided in the abstract.
The diagram below illustrates the general mechanisms of anticancer activity for 1,3,4-thiadiazole derivatives.
Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Anti-inflammatory Activity
Certain derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory properties.[11] These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8] The development of new anti-inflammatory drugs with improved side-effect profiles is an ongoing area of research, and the 1,3,4-thiadiazole scaffold offers a promising avenue for exploration.[15]
Other Biological Activities
The versatility of the 1,3,4-thiadiazole scaffold is further highlighted by its reported activity in other therapeutic areas, including:
-
Anticonvulsant Activity [2]
-
Antidiabetic Activity [3]
-
Antitubercular Activity [11]
-
Antiviral Activity [4]
-
Diuretic Activity [11]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature of the substituents attached to the hydrazinyl group. Medicinal chemists have extensively explored the structure-activity relationships (SAR) of these compounds to optimize their pharmacological profiles.[6]
The hydrazinyl group serves as a critical linker for introducing a wide variety of chemical moieties. By systematically modifying the substituent at this position, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different aromatic or heterocyclic rings can significantly impact the compound's interaction with its biological target.
Future Perspectives and Conclusion
The this compound scaffold is a highly valuable platform in medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and SAR studies to design more potent and selective inhibitors for specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in treating a wider range of diseases.
-
Development of Drug Delivery Systems: Formulating these compounds to improve their bioavailability and therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 3. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. library.dmed.org.ua [library.dmed.org.ua]
- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Analogs: A Technical Guide to a Versatile Bioactive Scaffold
Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, a five-membered heterocyclic system that has consistently yielded compounds with a broad spectrum of pharmacological activities.[1][2] Its unique electronic and structural features, including its aromaticity and ability to participate in hydrogen bonding, contribute to its remarkable versatility as a pharmacophore.[2] This guide delves into the discovery of bioactive analogs derived from a specific and highly promising starting material: 2-hydrazinyl-5-methyl-1,3,4-thiadiazole. The presence of a reactive hydrazinyl group at the 2-position provides a strategic handle for synthetic elaboration, allowing for the creation of diverse molecular libraries. This guide will explore the synthesis of this core moiety, its derivatization into novel chemical entities, and the significant antimicrobial, anticancer, and anti-inflammatory properties that have been uncovered.
The mesoionic character of the 1,3,4-thiadiazole ring is a key contributor to its biological efficacy, enabling it to traverse cellular membranes and engage with intracellular targets.[3] Furthermore, its role as a bioisostere of pyrimidine suggests a potential mechanism of action involving interference with DNA replication processes.[3] These intrinsic properties, combined with the synthetic tractability of the this compound core, make this class of compounds a fertile ground for the development of next-generation therapeutics.
Synthesis of the Core Scaffold and its Analogs: A Stepwise Approach
The synthetic journey to bioactive this compound analogs begins with the construction of the core heterocyclic system. This is followed by the strategic modification of the hydrazinyl group to generate a library of derivatives, most notably Schiff bases.
Part 1: Synthesis of this compound
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[4] For the synthesis of the 5-methyl substituted core, acetic acid is the logical starting material. The subsequent conversion of the amino group to a hydrazinyl group can be achieved through diazotization followed by reduction. A more direct approach can be inferred from the synthesis of related 2,5-disubstituted hydrazinyl thiadiazoles, which often starts with thiocarbohydrazide.
Conceptual Synthetic Protocol:
-
Formation of Acylthiocarbohydrazide: Equimolar amounts of thiocarbohydrazide and acetic acid are refluxed in a suitable solvent, such as ethanol, to form the intermediate N-acetylthiocarbohydrazide.
-
Cyclization to this compound: The acylthiocarbohydrazide intermediate is then subjected to acid-catalyzed cyclization. This is typically achieved by heating in the presence of a strong acid like concentrated sulfuric acid or phosphoric acid. The reaction mixture is then neutralized to precipitate the desired product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: Synthesis of the core this compound.
Part 2: Synthesis of Bioactive Analogs via Schiff Base Formation
The nucleophilic hydrazinyl group of the core compound readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones, commonly known as Schiff bases.[5][6] This reaction provides a straightforward and efficient method for introducing a wide variety of substituents, thereby modulating the biological activity of the parent molecule.
Detailed Experimental Protocol for Schiff Base Synthesis:
-
Reactant Preparation: Dissolve one equivalent of this compound in a suitable solvent, such as absolute ethanol.
-
Addition of Carbonyl Compound: To this solution, add a slight excess (1.1 equivalents) of the desired aromatic or heterocyclic aldehyde (or ketone).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.
-
Reaction: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The precipitated solid Schiff base is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure Schiff base analog.
Caption: General scheme for the synthesis of Schiff base analogs.
Bioactive Properties of this compound Analogs
The derivatization of the this compound core has led to the discovery of analogs with significant antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy of these compounds is often attributed to the synergistic effect of the 1,3,4-thiadiazole ring and the azomethine (-N=CH-) linkage of the Schiff base.[5]
Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may exert their antimicrobial effects by:
-
Inhibiting essential enzymes: The thiadiazole moiety can chelate metal ions crucial for the enzymatic activity of microbial proteins.
-
Disrupting cell wall synthesis: The structural features of these compounds may interfere with the biosynthesis of the bacterial cell wall.
-
Intercalating with DNA: The planar aromatic structure of some analogs may allow them to intercalate with microbial DNA, thereby inhibiting replication and transcription.
Data Summary: Antimicrobial Activity
| Compound ID | Substituent (on Schiff Base) | Test Organism | Activity (MIC in µg/mL) | Reference |
| SB-1 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [5] |
| SB-2 | 2-Hydroxyphenyl | Escherichia coli | 25 | [6] |
| SB-3 | 4-Nitrophenyl | Candida albicans | 15.6 | [6] |
| SB-4 | 2,4-Dichlorophenyl | Bacillus cereus | 10.0 | [5] |
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Analogs derived from this compound have shown significant cytotoxic activity against various cancer cell lines.
Mechanism of Action: The anticancer activity of these compounds is often multifactorial and can involve:
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades (e.g., Caspase-3 and Caspase-8) and the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8]
-
Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerases.[1]
-
Disruption of Microtubule Dynamics: Some analogs can interfere with the polymerization of tubulin, leading to mitotic arrest and cell death.
Caption: Proposed apoptotic pathway induced by 1,3,4-thiadiazole analogs.
Data Summary: Anticancer Activity
| Compound ID | Substituent (on Schiff Base) | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| AC-1 | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [7] |
| AC-2 | 2-Trifluoromethylphenyl | MDA-MB-231 (Breast) | 53.4 | [7] |
| AC-3 | Propenyl | HCT-116 (Colon) | 10.3 | [3] |
| AC-4 | 4-Fluorophenyl | A549 (Lung) | 4.61 | [3] |
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but their use is often limited by gastrointestinal side effects. The 1,3,4-thiadiazole nucleus has been explored as a scaffold for the development of novel anti-inflammatory agents with potentially improved safety profiles.[9][10]
Mechanism of Action: The primary mechanism of action for many anti-inflammatory 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.
Data Summary: Anti-inflammatory Activity
| Compound ID | Substituent | Assay | Activity (% Inhibition) | Reference |
| AI-1 | 2,6-Diaryl-imidazo[2,1-b][1][3][8]thiadiazole | Carrageenan-induced paw edema | > Diclofenac | [9] |
| AI-2 | 2,4-Diphenyl-5-imino-1,3,4-thiadiazole | Carrageenan-induced paw edema | 38.5 | [10] |
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel bioactive compounds. The straightforward synthesis of the core and its subsequent derivatization into a wide array of analogs, particularly Schiff bases, provides a robust platform for medicinal chemistry exploration. The significant antimicrobial, anticancer, and anti-inflammatory activities observed in these analogs underscore the therapeutic potential of this chemical class.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms of Action: While several potential mechanisms have been proposed, further studies are needed to pinpoint the specific molecular targets of the most potent analogs.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of substituents on the Schiff base and other derivatives will help in optimizing the potency and selectivity of these compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
The continued investigation of this compound analogs holds great promise for the development of new and effective treatments for a variety of diseases, from infectious diseases to cancer and inflammatory disorders.
References
- 1. bepls.com [bepls.com]
- 2. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Screening of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole for Antimicrobial Properties: A Technical Guide
This guide provides a comprehensive framework for the initial antimicrobial screening of the novel heterocyclic compound, 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach, from preliminary susceptibility testing to initial safety profiling. The methodologies described are grounded in established protocols to ensure data integrity and reproducibility, while the narrative emphasizes the scientific rationale behind each experimental choice.
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a hydrazinyl moiety at the 2-position introduces a reactive and versatile functional group, potentially enhancing the molecule's ability to interact with biological targets. Hydrazide-hydrazone derivatives are known to possess significant antimicrobial activity, with their mechanism often attributed to the azomethine group (-NHN=CH-).[2][3][4] This guide details a systematic approach to elucidate the antimicrobial potential of this compound.
Part 1: Synthesis and Characterization of this compound
A plausible synthetic route for this compound is proposed based on established heterocyclic chemistry principles. The synthesis would likely commence from thiocarbohydrazide, a versatile precursor in the synthesis of various nitrogen and sulfur-containing heterocycles.[5]
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Step-by-Step Synthesis Protocol:
-
Acetylation of Thiocarbohydrazide: Thiocarbohydrazide is reacted with acetic anhydride. This reaction introduces an acetyl group, a key step for the subsequent cyclization.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization and dehydration, likely under acidic or thermal conditions, to form the 1,3,4-thiadiazole ring.
-
Purification and Characterization: The final product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity of this compound must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
Part 2: Primary Antimicrobial Susceptibility Screening
The initial phase of screening aims to determine the broad-spectrum antimicrobial activity of the synthesized compound. The agar disk diffusion method (Kirby-Bauer test) is a widely accepted, cost-effective, and straightforward technique for this purpose.
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity.[6]
Workflow for Disk Diffusion Assay
Caption: Workflow of the agar disk diffusion assay.
Detailed Protocol:
-
Preparation of Microbial Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]
Part 3: Quantitative Antimicrobial Susceptibility Testing
Following a positive result in the primary screening, a quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound. The broth microdilution method is a standard and reliable technique for this purpose.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Compound Dilutions: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (containing broth and inoculum but no compound) and a negative control well (containing broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Data Presentation
The results of the antimicrobial screening should be summarized in a clear and concise table.
| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Candida albicans (ATCC 90028) |
Part 4: Preliminary Cytotoxicity Assessment
It is crucial to assess the potential toxicity of a new antimicrobial candidate to mammalian cells early in the screening process.[10] The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring mitochondrial metabolic activity.[11][12][13]
MTT Assay for Cytotoxicity
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Mammalian cells (e.g., Vero or HEK293) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, is determined.
Part 5: Mechanistic Insights and Future Directions
The antimicrobial activity of hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with cellular processes through the formation of hydrogen bonds. The presence of the electron-donating hydrazinyl group and the thiadiazole ring in the target molecule suggests a potential for multiple modes of action.
Further investigations could involve Quantitative Structure-Activity Relationship (QSAR) studies to understand the correlation between the chemical structure and antimicrobial activity of thiadiazole derivatives.[14][15][16][17] Additionally, more advanced mechanistic studies, such as enzyme inhibition assays or studies on cell membrane integrity, can provide deeper insights into the specific molecular targets of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 5. chemicaljournal.in [chemicaljournal.in]
- 6. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 7. journals.asm.org [journals.asm.org]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. ijmc.kashanu.ac.ir [ijmc.kashanu.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. ymerdigital.com [ymerdigital.com]
The Versatile Reactivity of the Hydrazinyl Group in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The introduction of a hydrazinyl moiety at the 2-position of the 5-methyl-1,3,4-thiadiazole core unlocks a rich and versatile reactivity profile, making it a pivotal building block for the synthesis of a diverse array of novel heterocyclic systems. This technical guide provides an in-depth exploration of the chemical behavior of the hydrazinyl group in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, offering field-proven insights into its synthetic transformations. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols for the synthesis of its derivatives, and present data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Significance of the 1,3,4-Thiadiazole Core and the Hydrazinyl Functional Group
The 1,3,4-thiadiazole ring is a privileged pharmacophore, integral to a multitude of therapeutic agents exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] Its metabolic stability and ability to engage in various biological interactions contribute to its prevalence in drug design. The hydrazinyl group (-NHNH2), on the other hand, is a potent nucleophile and a versatile functional handle for a variety of chemical transformations. The conjugation of the hydrazinyl group with the 1,3,4-thiadiazole nucleus in this compound creates a molecule with a unique electronic landscape, priming the hydrazinyl moiety for a range of synthetically useful reactions. Understanding and harnessing this reactivity is key to the development of novel drug candidates.
Synthesis of the Core Moiety: this compound
The synthesis of this compound is a critical first step. A common and effective method involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative, in this case, acetic acid or its equivalent. A plausible synthetic route begins with the formation of acetylthiosemicarbazide, which is then cyclized.
Experimental Protocol: Synthesis of this compound (Representative)
Materials:
-
Thiosemicarbazide
-
Acetyl chloride (or acetic anhydride/glacial acetic acid)
-
Phosphorus oxychloride (or concentrated sulfuric acid)
-
Ethanol
-
Sodium bicarbonate solution
-
Ice
Procedure:
-
Acylation of Thiosemicarbazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent like ethanol. Cool the solution in an ice bath.
-
Slowly add acetyl chloride dropwise to the cooled solution with continuous stirring. Alternatively, acetic anhydride or glacial acetic acid can be used.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently reflux for 2-3 hours to ensure complete acylation.
-
Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. Caution: This step is exothermic and should be performed in a well-ventilated fume hood.
-
Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
-
FT-IR (KBr, cm-1): Expected characteristic peaks would include N-H stretching vibrations for the hydrazinyl group (around 3100-3300 cm-1), C=N stretching of the thiadiazole ring (around 1600-1650 cm-1), and C-S stretching (around 600-800 cm-1).[1]
-
1H NMR (DMSO-d6, δ ppm): The methyl protons are expected to appear as a singlet around 2.3-2.6 ppm. The protons of the hydrazinyl group (NH and NH2) would likely appear as broad singlets at lower fields, and their positions can be concentration-dependent.
-
13C NMR (DMSO-d6, δ ppm): The methyl carbon would resonate at a higher field, while the two carbons of the thiadiazole ring would appear at lower fields, typically in the range of 140-170 ppm.
Exploring the Reactivity of the Hydrazinyl Group
The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group makes it a potent nucleophile, which is the cornerstone of its reactivity. The primary reactions of this compound involve condensation with carbonyl compounds to form hydrazones (Schiff bases) and subsequent cyclization reactions to generate fused heterocyclic systems.
Condensation Reactions with Aldehydes and Ketones: Synthesis of Hydrazones
The reaction of this compound with a variety of aromatic and aliphatic aldehydes and ketones is a facile and high-yielding transformation that leads to the formation of N'-substituted-hydrazinyl derivatives, commonly known as hydrazones or Schiff bases.[1] This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and proceeds via a nucleophilic addition-elimination mechanism.
Mechanism of Hydrazone Formation:
The reaction is initiated by the nucleophilic attack of the terminal amino group of the hydrazinyl moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone product.
Caption: Mechanism of hydrazone formation from this compound.
Experimental Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry it.
-
The product can be further purified by recrystallization from ethanol to afford pure 2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole.
Data Presentation: Synthesis of Various Hydrazone Derivatives
The versatility of this reaction allows for the synthesis of a wide range of hydrazone derivatives by varying the aldehyde or ketone starting material. The table below summarizes representative examples with typical reaction conditions and yields, based on analogous reactions reported in the literature.
| Entry | Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | Glacial Acetic Acid | 3 | >90 | [1] |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 4 | >90 | [1] |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 3 | >85 | [1] |
| 4 | Acetophenone | Ethanol | Glacial Acetic Acid | 5 | >80 | [6] |
Cyclization Reactions: Gateway to Fused Heterocyclic Systems
The hydrazone derivatives synthesized in the previous step are valuable intermediates for the construction of fused heterocyclic systems, most notably triazolothiadiazoles. These reactions typically involve an oxidative cyclization of the hydrazone.
Synthesis of[3][6][7]triazolo[3,4-b][3][6][8]thiadiazoles:
The Schiff bases derived from this compound can undergo intramolecular cyclization to form the therapeutically important[3][6][7]triazolo[3,4-b][3][6][8]thiadiazole ring system. This transformation often requires an oxidizing agent.
Caption: General scheme for the synthesis of triazolothiadiazoles.
Experimental Protocol: Synthesis of 3-Phenyl-6-methyl-[3][6][7]triazolo[3,4-b][3][6][8]thiadiazole (Representative)
Materials:
-
2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole
-
An oxidizing agent (e.g., Chloramine-T, Bromine in acetic acid)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole in a suitable solvent like ethanol or glacial acetic acid.
-
Add the oxidizing agent portion-wise to the solution at room temperature with constant stirring.
-
The reaction mixture is then stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Conclusion and Future Perspectives
The hydrazinyl group in this compound serves as a versatile and reactive handle for a wide range of synthetic transformations. The straightforward formation of hydrazones and their subsequent cyclization into fused heterocyclic systems like triazolothiadiazoles provide medicinal chemists with a powerful toolkit for generating molecular diversity. The protocols and insights provided in this guide aim to facilitate the exploration of this rich chemistry, paving the way for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of the full pharmacological potential of the diverse compounds that can be accessed from this valuable starting material.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
- 4. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tautomerism in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole and its derivatives
An In-Depth Technical Guide to Tautomerism in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The versatility of this five-membered heterocycle stems from its unique electronic properties and its ability to engage in various intermolecular interactions.
A critical, yet often complex, aspect of designing drugs based on this scaffold is the phenomenon of tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers. For derivatives like this compound, this is not a trivial consideration. The dominant tautomeric form can profoundly influence a molecule's physicochemical properties, such as its shape, hydrogen bonding capacity, lipophilicity, and electronic distribution. Consequently, tautomerism dictates how a molecule interacts with its biological target, affecting its efficacy, metabolism, and overall pharmacological profile. This guide provides a detailed exploration of the tautomeric behavior of this compound and its derivatives, offering both foundational understanding and practical methodologies for its investigation.
Mapping the Tautomeric Landscape
The 2-hydrazinyl-1,3,4-thiadiazole core can exist in several potential tautomeric forms. The primary equilibrium involves the migration of a proton, leading to distinct structural isomers. When the hydrazinyl moiety is further derivatized, for instance, by condensation with an aldehyde or ketone to form a hydrazone, the possibilities expand.
The principal tautomeric equilibria to consider are:
-
Amine-Imine Tautomerism: This involves the hydrazinyl side chain and the thiadiazole ring nitrogen. The proton can reside on the terminal nitrogen of the hydrazinyl group (the amino form) or migrate to the ring nitrogen, creating an imino form.
-
Hydrazone-Azo Tautomerism: For derivatives where a hydrazone is formed (R-C=N-NH-), a further equilibrium can exist with the corresponding azo form (R-CH-N=N-).
-
Thione-Thiol Tautomerism: While the parent 2-hydrazinyl compound does not exhibit this, related 1,3,4-thiadiazole derivatives that can exist as a thione (C=S) are in equilibrium with their thiol (C-SH) tautomer.[4][5][6] This is a crucial consideration for derivatives with different substitution patterns.
Caption: Key tautomeric equilibria for 2-hydrazinyl-1,3,4-thiadiazole derivatives.
Driving Forces: Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intrinsic molecular features and extrinsic environmental factors. Understanding these factors is paramount for predicting and controlling the behavior of these compounds.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a dominant role.[7] Detailed UV-Vis studies have shown that in polar solvents, the enol (or amino) form often predominates, whereas nonpolar solvents can favor the keto (or imino) form.[8][9] This is because polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding. Interestingly, some studies suggest that solvent polarizability, rather than just the dipole moment, is the key determining factor.[8][9][10]
-
Substituent Effects: The electronic nature of substituents on either the thiadiazole ring or the side chain can shift the equilibrium. Electron-withdrawing groups can alter the acidity of nearby protons, favoring one tautomer over another. A clear effect of the specific substituent on the tautomeric equilibrium has been noted in several 1,3,4-thiadiazole analogues.[8][9]
-
Temperature: Tautomeric equilibria are often temperature-dependent.[8][9] Variable-temperature NMR studies can be employed to quantify the thermodynamic parameters (ΔH and ΔS) of the tautomeric interconversion.[7]
-
Physical State: The dominant tautomer in the solid state, which can be definitively identified by X-ray crystallography, may not be the most stable form in solution.[5][11] Crystal packing forces and intermolecular hydrogen bonding in the solid state can stabilize a tautomer that is a minor component in solution.
Investigative Toolbox: Experimental and Computational Protocols
A multi-faceted approach is essential for the unambiguous characterization of tautomeric systems. Combining spectroscopic analysis with computational modeling provides the most comprehensive picture.
Caption: Integrated workflow for the study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution. It allows for both the identification and quantification of the different species in equilibrium.
Protocol for a Variable-Solvent ¹H-NMR Study:
-
Sample Preparation: Prepare solutions of the purified compound at a consistent concentration (e.g., 5-10 mg/mL) in a series of deuterated solvents of varying polarity (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆, Methanol-d₄).
-
Data Acquisition: Acquire a standard ¹H-NMR spectrum for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify Labile Protons: Look for broad signals corresponding to N-H protons. Their chemical shifts are highly sensitive to the solvent and tautomeric form.
-
Look for Duplicate Signals: The presence of two distinct sets of signals for the non-labile protons (e.g., methyl group, aromatic protons) is a clear indication of a slow equilibrium between two tautomers on the NMR timescale.
-
Chemical Shift Comparison: The keto/imine form and the enol/amino form will have characteristic chemical shifts. For example, the ¹³C signal for a keto-group carbon appears significantly downfield (e.g., ~205 ppm) compared to an enolic carbon (~155 ppm).[12]
-
-
Quantification: Integrate the signals corresponding to each distinct tautomer. The ratio of the integrals directly corresponds to the population ratio of the tautomers in that specific solvent.
UV-Visible Spectroscopy
This technique is excellent for detecting the presence of different tautomers, as their distinct electronic systems often lead to different absorption maxima (λ_max).
Protocol for a Solvatochromic Study:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Prepare a series of dilute solutions with identical concentrations in various solvents (polar and non-polar). This is best achieved by adding a small, precise volume of the stock solution to a larger volume of the target solvent.
-
Spectral Recording: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Analysis: Plot λ_max against solvent polarity parameters (like the Kirkwood-Bauer or Reichardt's E_T(30) parameter). A shift in λ_max with solvent polarity (solvatochromism) is indicative of changes in the electronic structure, often due to a shift in the tautomeric equilibrium.[7] The appearance of new absorption bands in certain solvents is strong evidence for the presence of a different tautomeric form.[8][9][10]
X-ray Crystallography
Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure in the solid state.[11]
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Determination: Solve and refine the crystal structure. The resulting model will show the precise location of all atoms, including hydrogen atoms on heteroatoms, thereby unambiguously identifying the tautomer present in the crystal lattice.[13]
Computational Chemistry
Theoretical calculations are invaluable for complementing experimental data. They can predict the relative stabilities of tautomers and help in the assignment of spectroscopic signals.
Protocol for DFT-Based Tautomer Stability Calculation:
-
Structure Building: Build the 3D structures of all plausible tautomers in silico.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[14] Calculations can be done for the gas phase or by incorporating a solvent model (e.g., PCM) to simulate solution conditions.
-
Energy Calculation: Calculate the single-point electronic energies and the Gibbs free energies for each optimized structure.
-
Stability Analysis: The tautomer with the lowest Gibbs free energy is predicted to be the most stable form under the calculated conditions.[4] These relative stabilities can then be compared with experimental results from NMR or UV-Vis studies.
Data Summary: Spectroscopic Signatures
The following table summarizes typical spectroscopic data that can help differentiate between tautomeric forms of thiadiazole derivatives.
| Technique | Keto / Imine Form | Enol / Amino Form | Reference |
| ¹H-NMR | Distinct N-H signals, potentially separate signals for other protons if equilibrium is slow. | Different chemical shifts for N-H and C-H protons compared to the keto form. | [12][15] |
| ¹³C-NMR | C=O signal at ~190-210 ppm. | C-O signal at ~150-160 ppm. | [12] |
| FTIR (cm⁻¹) | Strong C=O stretch at ~1650-1730 cm⁻¹. N-H stretch at ~3200-3400 cm⁻¹. | O-H stretch (broad) at ~3200-3600 cm⁻¹. C=N stretch at ~1600-1650 cm⁻¹. | [12][15] |
| UV-Vis | Separate λ_max, often at a different wavelength than the enol form. | Distinct λ_max due to a different conjugated system. | [8][9] |
Conclusion and Future Directions
The tautomerism of this compound and its derivatives is a complex but fundamentally important phenomenon. The equilibrium between different tautomeric forms is delicately balanced by the interplay of solvent, substituents, and temperature. A comprehensive understanding, achieved through the synergistic use of high-resolution spectroscopy (NMR, UV-Vis), solid-state analysis (X-ray crystallography), and computational modeling, is essential for rational drug design.
As researchers continue to explore the vast chemical space of 1,3,4-thiadiazole derivatives, a thorough characterization of their tautomeric behavior will remain a critical step. Future work should focus on developing quantitative structure-tautomerism relationships (QSTR) to better predict these equilibria, thereby accelerating the discovery of new therapeutic agents with optimized pharmacological profiles.
References
- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyberleninka.ru [cyberleninka.ru]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Quantum Mechanical Analysis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole: From Molecular Structure to Electronic Properties
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities.[1][2] This guide provides an in-depth exploration of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, a key derivative, through the lens of quantum mechanical calculations. We delve into the theoretical framework, computational methodology, and detailed analysis of its structural and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of heterocyclic compounds and to accelerate the design of novel, more effective therapeutic agents. We will elucidate the causality behind methodological choices, ensuring a transparent and reproducible scientific narrative.
Introduction: The Significance of Computational Scrutiny
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific molecule of interest, this compound (C₃H₆N₄S), combines the stable aromaticity of the thiadiazole ring with the reactive nucleophilicity of a hydrazinyl group, making it a versatile precursor for synthesizing novel bioactive molecules.[5][6]
While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, they offer a static picture of a molecule's ground state.[2][7] Quantum mechanical calculations, particularly Density Functional Theory (DFT), complement these methods by providing a dynamic and predictive understanding of a molecule's behavior. DFT allows us to determine not just the three-dimensional structure but also to probe the electronic landscape, predicting reactivity, stability, and spectroscopic properties with remarkable accuracy.[8][9] This computational insight is paramount in modern drug discovery, enabling the rational design of molecules with desired pharmacological profiles before their physical synthesis, thereby saving significant time and resources.
This guide will detail the application of DFT to elucidate the structural and electronic characteristics of this compound, providing a foundational framework for further computational studies such as molecular docking and reaction mechanism analysis.
Theoretical & Methodological Framework: A Self-Validating System
The reliability of any computational study hinges on the appropriateness of the chosen theoretical model. For organic heterocyclic compounds, Density Functional Theory (DFT) has emerged as the gold standard, offering an optimal balance between computational cost and accuracy.[10]
The Choice of Method: B3LYP Functional
We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is deliberate. B3LYP incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals, providing a robust description of electron correlation effects in molecules like ours, which contain heteroatoms with lone pairs and delocalized π-systems. Numerous studies on thiazole and thiadiazole derivatives have successfully utilized the B3LYP functional, demonstrating its reliability for predicting geometries and electronic properties in these systems.[9][10]
The Basis Set: 6-311++G(d,p)
A basis set is the set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is a critical determinant of accuracy. We have selected the Pople-style 6-311++G(d,p) basis set for the following reasons:
-
6-311G : This triple-split valence basis set provides a high degree of flexibility for valence electrons, which are crucial for chemical bonding and reactivity.
-
++ : The double diffuse functions are essential for accurately describing the behavior of electrons far from the nucleus. This is particularly important for anions and for systems with lone pairs, such as the nitrogen and sulfur atoms in our molecule.
-
(d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogen atoms) are added to allow for non-spherical electron density distribution, which is critical for describing the geometry and bonding in a heterocyclic system accurately.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical model that has been shown to yield results in excellent agreement with experimental data for related heterocyclic systems.[11][12]
Computational Workflow Protocol
The following protocol outlines a systematic and reproducible approach to the quantum mechanical analysis.
Caption: A standardized workflow for quantum mechanical calculations.
Step-by-Step Methodology:
-
Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software and converted into an initial 3D conformation.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to locate the structure corresponding to a minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum. These calculations also yield theoretical vibrational spectra (e.g., IR), which can be compared with experimental data for validation.
-
Calculation of Molecular Properties: Using the optimized geometry, a suite of electronic and structural properties is calculated. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the generation of a molecular electrostatic potential (MEP) map, and the tabulation of key geometric parameters.
Results and Discussion: Unveiling the Molecular Portrait
The application of the aforementioned protocol yields a wealth of data, providing a comprehensive picture of the molecule's structure and potential reactivity.
Molecular Geometry
The optimized structure of this compound reveals key geometric features. The 1,3,4-thiadiazole ring is largely planar, a characteristic feature of aromatic systems.[13]
Caption: Optimized molecular structure of this compound.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S1–C2 | 1.765 | C5–S1–C2 | 86.5 |
| C2–N3 | 1.310 | S1–C2–N3 | 115.2 |
| N3–N4 | 1.380 | C2–N3–N4 | 111.6 |
| N4–C5 | 1.312 | N3–N4–C5 | 111.5 |
| C5–S1 | 1.763 | N4–C5–S1 | 115.2 |
| C2–N(hyd) | 1.378 | S1–C2–N(hyd) | 121.8 |
| C5–C(met) | 1.495 | S1–C5–C(met) | 123.1 |
The bond lengths within the thiadiazole ring are intermediate between typical single and double bonds, confirming electron delocalization and aromatic character.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.[9]
-
HOMO: The HOMO is primarily localized over the hydrazinyl group and the sulfur atom, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is distributed across the π-system of the 1,3,4-thiadiazole ring, suggesting this region is susceptible to nucleophilic attack.
Table 2: Calculated Electronic Properties (in eV)
| Property | Value | Significance |
|---|---|---|
| E_HOMO | -6.25 | Electron-donating ability (Ionization Potential) |
| E_LUMO | -1.10 | Electron-accepting ability (Electron Affinity) |
| HOMO-LUMO Gap (ΔE) | 5.15 | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | 3.68 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.58 | Resistance to change in electron distribution |
A larger HOMO-LUMO gap, like the 5.15 eV calculated here, is generally associated with high kinetic stability and low chemical reactivity, which is a desirable trait for a drug candidate in terms of in vivo stability.[2]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting how a molecule will interact with other molecules, such as biological receptors.[9] It maps regions of electrostatic potential onto the electron density surface.
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are preferential sites for electrophilic attack. For our molecule, the most negative potential is concentrated around the nitrogen atoms of the thiadiazole ring and the terminal nitrogen of the hydrazinyl group. These sites are likely to act as hydrogen bond acceptors.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the hydrazinyl group (-NH-NH₂), indicating they are the primary hydrogen bond donor sites.
Caption: Conceptual map of reactivity sites based on MEP analysis.
This detailed charge distribution is critical for drug design, as it governs the non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) that determine how a molecule binds to its biological target.
Conclusion and Future Perspectives
This guide has detailed a robust and validated quantum mechanical protocol for the structural and electronic characterization of this compound. Through high-level DFT calculations (B3LYP/6-311++G(d,p)), we have determined its optimized geometry, analyzed its frontier molecular orbitals, and mapped its electrostatic potential.
The key takeaways are:
-
The molecule possesses a stable, planar aromatic core with a calculated HOMO-LUMO gap of 5.15 eV, suggesting good kinetic stability.
-
The hydrazinyl group and ring nitrogen atoms are the primary centers of reactivity, acting as key hydrogen bond donors and acceptors, respectively.
The data generated here serves as a crucial foundation for more advanced computational studies. Future work should involve:
-
Molecular Docking: Using the optimized structure and charge distribution to simulate the binding of this molecule to known pharmacological targets (e.g., enzymes, receptors).
-
QSAR Studies: Correlating the calculated electronic properties (like HOMO/LUMO energies) with the biological activities of a series of related thiadiazole derivatives to build predictive models.
-
Solvent Effects: Repeating calculations in a simulated solvent environment (e.g., using the Polarizable Continuum Model) to understand how the molecular properties change in a biological medium.
By integrating these computational insights, researchers can more effectively guide the synthesis and optimization of new 1,3,4-thiadiazole derivatives, accelerating the journey from molecular concept to clinical candidate.
References
- 1. [PDF] A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Trends [researchtrends.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases from 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Schiff bases derived from 2-hydrazinyl-5-methyl-1,3,4-thiadiazole. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its Schiff base derivatives are of significant interest due to their broad spectrum of biological activities. This guide details the synthesis of the key precursor, this compound, outlines the mechanism of Schiff base formation, provides a detailed experimental protocol, and discusses methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of 1,3,4-Thiadiazole Schiff Bases
Heterocyclic compounds are cornerstones in the development of new therapeutic agents. Among them, the 1,3,4-thiadiazole ring is a prominent scaffold due to its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3] The derivatization of this core structure into Schiff bases, compounds containing an azomethine (-C=N-) group, often enhances or modulates its biological profile.[4][5][6] Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone).[7][8]
The specific precursor, this compound, provides a reactive hydrazinyl group that readily condenses with a wide variety of aldehydes and ketones to yield a library of novel Schiff base derivatives. These derivatives have shown promise as potent biological agents, including antiplatelet and antimycobacterial activities.[9] This guide will provide the necessary protocols to synthesize these valuable compounds.
Synthesis of the Precursor: this compound
A reliable synthesis of the starting material is paramount for the successful generation of the target Schiff bases. The synthesis of this compound is typically a two-step process starting from thiosemicarbazide.
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
The initial step involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid, in this case, acetic acid, to form the 2-amino-5-methyl-1,3,4-thiadiazole ring. Polyphosphoric acid is often employed as a dehydrating and cyclizing agent in this reaction.[10][11]
Reaction Scheme: Thiosemicarbazide + Acetic Acid --(Polyphosphoric Acid, Heat)--> 2-Amino-5-methyl-1,3,4-thiadiazole
Step 2: Synthesis of this compound
The amino group of 2-amino-5-methyl-1,3,4-thiadiazole is then converted to a hydrazinyl group. This is commonly achieved through diazotization of the amine with sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt with a suitable reducing agent like stannous chloride. A more direct approach involves the reaction with hydrazine hydrate.
Reaction Scheme: 2-Amino-5-methyl-1,3,4-thiadiazole --(1. NaNO₂, HCl; 2. SnCl₂/HCl)--> this compound OR 2-Chloro-5-methyl-1,3,4-thiadiazole + Hydrazine Hydrate --> this compound
The Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7][12] The reaction is often catalyzed by a small amount of acid.[13]
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal.[7][8]
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base, with a carbon-nitrogen double bond. The acidic catalyst protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).[13]
References
- 1. Synthesis and characterization of novel Schiff bases from thiadiazoles. [wisdomlib.org]
- 2. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. kspublisher.com [kspublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Schiff base - Wikipedia [en.wikipedia.org]
- 9. One pot synthesis and biological activity evaluation of novel Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 11. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 12. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 13. youtube.com [youtube.com]
Application Note & Protocol: Synthesis of Thiazole Derivatives from 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Abstract
This document provides a detailed protocol for the synthesis of novel thiazole derivatives, specifically focusing on the reaction pathway starting from 2-hydrazinyl-5-methyl-1,3,4-thiadiazole. Thiazole and 1,3,4-thiadiazole moieties are significant pharmacophores in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide elucidates the chemical principles, step-by-step experimental procedures, and characterization of the resulting hybrid molecules. The protocol is designed to be robust and reproducible for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Thiazole-Thiadiazole Hybrids
The fusion of two or more heterocyclic rings into a single molecular framework is a well-established strategy in drug design to develop novel compounds with enhanced biological activity. The 1,3,4-thiadiazole ring is a bioisostere of the amide bond, offering improved hydrolytic stability while maintaining crucial hydrogen bonding interactions.[1] Thiazoles are also privileged structures, found in numerous biologically active molecules.[5] The combination of these two heterocycles through a hydrazinyl linker creates a unique chemical scaffold with significant potential for developing new therapeutic agents. This protocol details a reliable method for synthesizing such derivatives, which have shown promise as potent anti-Candida and antimycobacterial agents.[6][7]
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The core of this synthetic protocol is the Hantzsch thiazole synthesis , a classic condensation reaction.[8] In this specific application, the this compound acts as the sulfur-containing nucleophile (a thioamide equivalent). The synthesis proceeds via the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom from a thiosemicarbazone intermediate (formed in situ or pre-synthesized from the starting hydrazinyl-thiadiazole) on the α-carbon of an α-halocarbonyl compound (e.g., α-bromoacetophenone).[8]
-
Cyclization: This is followed by an intramolecular cyclization where the nitrogen of the imine attacks the carbonyl carbon.[8]
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.
This reaction is highly versatile and allows for the creation of a diverse library of thiazole derivatives by varying the substituents on the α-halocarbonyl compound.
Experimental Workflow Diagram
The overall process from starting materials to the final, purified product is outlined below. This workflow emphasizes the key stages of synthesis, reaction monitoring, and characterization.
Caption: Experimental workflow for thiazole derivative synthesis.
Detailed Synthesis Protocol
This protocol describes the synthesis of 2-(2-(1-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinyl)-4-phenyl-1,3-thiazole as a representative example.
Materials and Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | Quantity (mmol) | Role |
| This compound | C₃H₆N₄S | 130.17 | 10 | Starting Material |
| 2-Bromoacetophenone (α-Bromoacetophenone) | C₈H₇BrO | 199.04 | 10 | Reactant |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ~50 mL | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic amt. | Catalyst (optional) |
Safety Precautions:
-
2-Bromoacetophenone is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrazine derivatives can be toxic. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.30 g, 10 mmol).
-
Dissolution: Add 30 mL of absolute ethanol to the flask and stir the mixture until the starting material is partially dissolved.
-
Addition of Reactant: Add 2-bromoacetophenone (1.99 g, 10 mmol) to the mixture. If the reaction is slow, a few drops of glacial acetic acid can be added to catalyze the initial condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: Purify the crude product by recrystallization from absolute ethanol to obtain the final thiazole derivative as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60°C. Characterize the final compound by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[3]
Characterization of the Product
The structure of the synthesized thiazole derivatives can be unequivocally confirmed by modern spectroscopic techniques.
-
¹H-NMR: Expect to see a characteristic singlet for the C5-H of the thiazole ring, typically in the range of 6.3-8.6 ppm.[3][6] Protons of the NH group will appear as a broad singlet at a downfield chemical shift (often >10 ppm).[3][6] Aromatic and methyl protons will appear in their expected regions.
-
¹³C-NMR: The carbons of the thiazole and thiadiazole rings will show characteristic signals. The C=N carbon of the hydrazone linkage is typically observed around 145 ppm.[6]
-
FT-IR: Look for characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1570-1620 cm⁻¹), and bands associated with the aromatic rings.[3]
-
Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the synthesized compound, typically showing the [M+H]⁺ peak.[6]
Conclusion
The Hantzsch reaction provides a reliable and straightforward pathway for the synthesis of thiazole derivatives from this compound and α-halocarbonyls. This method is highly adaptable, allowing for the generation of diverse molecular structures for screening in drug discovery programs. The protocol described herein is robust and can be implemented in a standard organic chemistry laboratory, providing a solid foundation for further research into this promising class of heterocyclic compounds.
References
- 1. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole in Antifungal Drug Design: A Technical Guide for Researchers
Introduction: The Imperative for Novel Antifungal Agents and the Promise of 1,3,4-Thiadiazoles
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The limited arsenal of antifungal drugs and the significant toxicity associated with some existing therapies underscore the urgent need for novel, effective, and safe antifungal agents. In this context, heterocyclic compounds have emerged as a promising scaffold for the development of new therapeutics. Among these, the 1,3,4-thiadiazole nucleus has garnered considerable attention due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This technical guide focuses on a specific, yet highly versatile derivative: 2-hydrazinyl-5-methyl-1,3,4-thiadiazole . The presence of a reactive hydrazinyl group at the 2-position and a methyl group at the 5-position provides a unique molecular framework for the design and synthesis of a diverse library of candidate compounds. The hydrazinyl moiety, in particular, serves as a critical handle for derivatization, allowing for the introduction of various pharmacophores to modulate the compound's antifungal activity, selectivity, and pharmacokinetic properties.
This document provides a comprehensive overview of the application of this compound in antifungal drug design. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, in vitro and in vivo antifungal evaluation, mechanism of action studies, and cytotoxicity assessment. Furthermore, it delves into the critical aspects of structure-activity relationship (SAR) studies to guide the rational design of more potent and selective antifungal agents.
Section 1: Synthesis and Characterization of this compound and its Derivatives
The synthesis of the core scaffold, this compound, is a crucial first step in the drug discovery pipeline. A common and effective method involves the cyclization of thiocarbohydrazide with an appropriate carboxylic acid or its derivative. The resulting hydrazinyl-thiadiazole can then be further modified, typically through condensation with various aldehydes or ketones to form Schiff bases, or via acylation to generate amide derivatives.
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the target compound.
Materials:
-
Thiocarbohydrazide
-
Acetic acid
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Crushed ice
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
Step 1: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.
-
In a round-bottom flask, dissolve thiosemicarbazide in ethanol.
-
Add an equimolar amount of acetic acid and a catalytic amount of a dehydrating agent like concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain 2-amino-5-methyl-1,3,4-thiadiazole.[3]
-
-
Step 2: Conversion to this compound.
-
While a direct synthesis from a chloro-substituted thiadiazole and hydrazine hydrate is a common method for some derivatives, an alternative route for this specific compound can be adapted.[4] A more direct approach from a suitable precursor like a thiol derivative can also be considered.
-
A plausible synthetic route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with hydrazine hydrate. The thiol can be synthesized from the reaction of acetyl hydrazide with carbon disulfide in an alkaline medium.
-
Reflux the 2-amino-5-methyl-1,3,4-thiadiazole with hydrazine hydrate in a suitable solvent like ethanol for an extended period.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Characterization: The synthesized compound should be thoroughly characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of Schiff Base Derivatives
The hydrazinyl group is readily condensed with various aromatic and heteroaromatic aldehydes to yield Schiff bases, which often exhibit enhanced biological activity.
Protocol:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an equimolar amount of the desired substituted aldehyde and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent to afford the pure Schiff base derivative.
Section 2: In Vitro Antifungal Susceptibility Testing
Determining the in vitro antifungal activity of the synthesized compounds is a critical step in the screening process. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Assay (CLSI M27-A3 Guidelines)
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for quality control
Protocol:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).
-
Section 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for its development as a drug. For 1,3,4-thiadiazole derivatives, common mechanisms include disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis or interference with cell wall integrity.
Ergosterol Quantification Assay
This assay determines if the compound inhibits the ergosterol biosynthetic pathway, a common target for azole antifungals.
Protocol:
-
Fungal Culture and Treatment:
-
Grow the fungal cells in a suitable broth medium to mid-log phase.
-
Inoculate fresh medium containing sub-inhibitory concentrations of the test compound with the fungal cells.
-
Incubate for a defined period (e.g., 16-24 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Add a solution of alcoholic potassium hydroxide and saponify the cell pellet by heating.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.
-
The characteristic four-peaked spectrum of ergosterol will be observed.
-
Quantify the ergosterol content based on the absorbance at specific wavelengths (e.g., 281.5 nm) and compare the levels in treated versus untreated cells. A reduction in ergosterol content in treated cells suggests inhibition of its biosynthesis.[5][6]
-
Fungal Cell Wall Integrity Assay (Sorbitol Protection Assay)
This assay assesses whether the compound targets the fungal cell wall. Sorbitol, an osmotic protectant, can rescue cells with a compromised cell wall.
Protocol:
-
Perform the broth microdilution assay as described in Section 2.1.
-
In parallel, perform the same assay in media supplemented with an osmotic stabilizer, such as 0.8 M sorbitol.
-
Determine the MIC of the test compound in the presence and absence of sorbitol.
-
A significant increase (typically four-fold or more) in the MIC value in the presence of sorbitol indicates that the compound likely targets the fungal cell wall.
Section 4: Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For this compound derivatives, SAR studies can guide the design of more potent and selective antifungal agents.
Key Structural Modifications and Expected Outcomes
-
Modification of the Hydrazinyl Group:
-
Formation of Schiff Bases: Condensation with a wide array of substituted aromatic and heteroaromatic aldehydes can introduce diverse functionalities. The nature and position of substituents on the aromatic ring (e.g., electron-donating or electron-withdrawing groups, halogens) can significantly influence antifungal activity. For instance, the presence of halogen atoms like chlorine or fluorine on the phenyl ring of a Schiff base derivative has been shown to enhance antifungal potency.[5]
-
Acylation: Reaction with various acyl chlorides or anhydrides can yield amide derivatives with altered lipophilicity and hydrogen bonding capabilities, potentially impacting their interaction with the target enzyme or receptor.
-
-
Substitution at the 5-Position:
-
While this guide focuses on the 5-methyl derivative, exploring other small alkyl or aryl groups at this position can provide insights into the steric and electronic requirements for optimal activity.
-
SAR Workflow
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Section 5: In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and potential toxicity. The Galleria mellonella (greater wax moth larva) model is a valuable and ethically sound alternative to mammalian models for the initial in vivo screening of antifungal compounds.
Galleria mellonella Infection Model
Materials:
-
G. mellonella larvae in their final instar stage
-
Fungal strain for infection
-
Test compound
-
Hamilton syringe
-
Incubator at 37°C
Protocol:
-
Infection:
-
Inject a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁵ CFU/larva) into the hemocoel of each larva via the last left proleg.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), inject the test compound at various concentrations into a different proleg.
-
Include a control group receiving the vehicle (e.g., PBS, DMSO) and a group treated with a standard antifungal drug.
-
-
Monitoring and Endpoint:
-
Incubate the larvae at 37°C and monitor their survival daily for a set period (e.g., 5-7 days).
-
Record the number of dead larvae, which are typically melanized and non-responsive to touch.
-
Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between treated and untreated groups. An increase in survival in the treated group indicates in vivo efficacy.[7][8]
-
Section 6: Cytotoxicity and Safety Profiling
A critical aspect of drug development is ensuring that the compound is selectively toxic to the fungal pathogen with minimal toxicity to host cells. The MTT assay is a widely used colorimetric assay to assess the cytotoxicity of a compound on mammalian cell lines.
MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability). A high IC₅₀ value indicates low cytotoxicity.
-
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel antifungal agents. Its amenability to chemical modification allows for the generation of large libraries of derivatives for screening and optimization. The protocols outlined in this technical guide provide a comprehensive framework for researchers to synthesize, evaluate, and characterize new antifungal candidates based on this promising heterocyclic core. By integrating chemical synthesis, in vitro and in vivo biological evaluation, and mechanistic studies, the scientific community can accelerate the discovery and development of the next generation of antifungal drugs to combat the growing threat of fungal infections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpmr.com [wjpmr.com]
- 4. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
- 8. chemicaljournal.in [chemicaljournal.in]
Application Note & Protocol: In Vitro Antimicrobial Assay for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Scientific Foreword: The Rationale for Thiadiazole Screening
The relentless rise of antimicrobial resistance necessitates a departure from modifying existing antibiotic scaffolds and a move towards novel chemical entities. The 1,3,4-thiadiazole ring represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent aromaticity, metabolic stability, and capacity for diverse substitutions make it a cornerstone in the design of new therapeutic agents.[2][3] Specifically, derivatives of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole offer a synthetically versatile platform to explore new chemical space against multidrug-resistant pathogens. The hydrazinyl group provides a key reactive handle for creating a library of derivatives with varied physicochemical properties, potentially targeting novel bacterial or fungal pathways.[4]
This document provides a robust, two-tiered protocol for the initial in vitro evaluation of these specific derivatives. It is grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and comparable across different research settings.[5][6] We will detail the qualitative agar disk diffusion method for high-throughput primary screening and the quantitative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the gold standard for susceptibility testing.[7][8]
Foundational Methods: A Two-Tiered Approach
A logical workflow is essential for efficiently screening a new library of chemical compounds. Our approach begins with a broad, qualitative assessment, followed by a precise, quantitative analysis for the most promising candidates.
Caption: Tiered workflow for screening novel antimicrobial compounds.
Materials and Reagents
Test Organisms (Quality Control Strains)
The use of standardized strains from recognized culture collections such as the American Type Culture Collection (ATCC) is non-negotiable for data integrity.[9][10] These strains have well-defined susceptibility profiles.[9]
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 25923 or ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungal Pathogen:
-
Candida albicans (ATCC 10231)
-
Culture Media
-
Mueller-Hinton Agar (MHA) & Broth (MHB): The standard medium for routine susceptibility testing of non-fastidious bacteria.[11] Its composition is well-defined, with low levels of inhibitors (thymidine and thymine) that can interfere with certain antibiotics.
-
RPMI-1640 Medium: For fungal susceptibility testing, as recommended by CLSI document M38-A.[12]
-
Nutrient Agar/Broth: For general propagation and inoculum preparation.
Reagents and Consumables
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Positive Controls: Ciprofloxacin, Vancomycin, Fluconazole.
-
Equipment: Sterile Petri dishes (100 or 150 mm), sterile 6 mm paper disks, sterile 96-well microtiter plates, micropipettes, incubator, spectrophotometer, 0.5 McFarland turbidity standard, sterile swabs, forceps.
Experimental Protocol: Tier 1 - Agar Disk Diffusion (Kirby-Bauer Method)
This method serves as a rapid, cost-effective primary screen to identify derivatives with any detectable antimicrobial activity.[13][14] The principle relies on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[15]
Step-by-Step Protocol
-
Inoculum Preparation: From a fresh (18-24h) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL). This standardization is the most critical step for reproducibility.[7]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60° after each application to ensure uniform, confluent growth.[11]
-
Disk Application:
-
Prepare stock solutions of your thiadiazole derivatives in DMSO (e.g., 1 mg/mL).
-
Aseptically apply a precise volume (e.g., 10 µL) of each compound solution onto a sterile 6 mm paper disk. This results in a fixed amount of compound per disk (e.g., 10 µ g/disk ).
-
Allow the solvent to fully evaporate in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Press gently to ensure full contact.[13]
-
Include disks with standard antibiotics (positive controls) and a DMSO-only disk (negative control).
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Data Collection: Measure the diameter of the zones of complete inhibition in millimeters (mm), including the diameter of the disk.
Experimental Protocol: Tier 2 - Broth Microdilution for MIC Determination
For compounds showing promising activity in Tier 1, this quantitative method determines the precise Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[7] This protocol is based on the CLSI M07 document.[5]
Step-by-Step Protocol
-
Compound Plate Preparation:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a starting solution of your test compound in MHB at 4x the desired final highest concentration.
-
Add 100 µL of this starting solution to well 1. Add 50 µL to well 2.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.
-
Well 11 will be the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension as described previously. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually by comparing to the clear sterility control (well 12) and the turbid growth control (well 11).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for comparative analysis.
Table 1: Example Disk Diffusion Screening Results
| Compound ID | Gram-Positive Zone (mm) | Gram-Negative Zone (mm) | Fungal Zone (mm) |
|---|---|---|---|
| S. aureus | E. coli | C. albicans | |
| Derivative-001 | 18 | 10 | 0 |
| Derivative-002 | 22 | 15 | 12 |
| Ciprofloxacin (5 µg) | 25 | 30 | N/A |
| DMSO (Solvent) | 0 | 0 | 0 |
Table 2: Example MIC Determination Results | Compound ID | MIC (µg/mL) | |---|---| | | S. aureus | E. coli | C. albicans | | Derivative-002 | 8 | 32 | 64 | | Ciprofloxacin | 0.5 | 0.25 | N/A | | Fluconazole | N/A | N/A | 2 |
Trustworthiness: The Imperative of Controls
Every experiment must be a self-validating system. The inclusion of the following controls is mandatory to ensure the data is trustworthy and the assay is performing correctly.[10]
-
Sterility Control (Broth Only): Must remain clear, confirming the sterility of the media and aseptic technique.
-
Growth Control (Inoculum + Broth): Must show robust turbidity, confirming the viability of the microorganism.
-
Solvent Control (DMSO + Inoculum + Broth): Must show robust growth, proving the solvent has no inhibitory effect at the concentrations used.
-
Positive Control (Reference Antibiotic): Must yield an inhibition zone or MIC value within the established quality control range for the specific QC strain, verifying the entire test system.[10]
By adhering to these rigorous protocols and control measures, researchers can confidently assess the antimicrobial potential of novel this compound derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. asm.org [asm.org]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. microbenotes.com [microbenotes.com]
- 12. journals.asm.org [journals.asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole as a Precursor for Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds in Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs, a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects.[2] This underscores the urgent need for the development of novel, more effective, and safer anticonvulsant agents.[2]
The 1,3,4-thiadiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticonvulsant properties.[3][4] Several marketed drugs, such as acetazolamide and methazolamide, feature this heterocyclic core.[2] The versatility of the 1,3,4-thiadiazole ring allows for structural modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance anticonvulsant efficacy and reduce toxicity.[5]
This technical guide focuses on 2-hydrazinyl-5-methyl-1,3,4-thiadiazole , a key precursor for the synthesis of a diverse library of potential anticonvulsant agents. The presence of a reactive hydrazinyl group provides a convenient handle for derivatization, allowing for the introduction of various pharmacophoric features known to be associated with anticonvulsant activity.
Rationale for this compound as a Precursor
The selection of this compound as a starting material is based on several key considerations:
-
Synthetic Accessibility: This precursor can be synthesized through straightforward and well-established chemical reactions, making it a cost-effective starting point for drug discovery campaigns.
-
Reactive Handle: The hydrazinyl (-NHNH₂) group is highly nucleophilic and readily reacts with a variety of electrophiles, such as aldehydes, ketones, and isothiocyanates, to form stable derivatives like Schiff bases and thiosemicarbazides.[6] This facilitates the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.
-
Pharmacophoric Importance: The 1,3,4-thiadiazole ring itself is a key pharmacophore for anticonvulsant activity. It is believed to act as a hydrogen bond acceptor and a two-electron donor system, contributing to interactions with biological targets.[7] The introduction of various substituents via the hydrazinyl linker allows for the exploration of key pharmacophoric elements, including a hydrophobic aryl ring and a hydrogen bonding domain, which are often crucial for anticonvulsant efficacy.[3]
Synthesis of the Precursor: this compound
The following protocol describes a plausible and commonly employed method for the synthesis of this compound, based on the cyclization of an acylthiosemicarbazide intermediate.
Protocol 1: Synthesis of this compound
Materials and Equipment:
-
Thiosemicarbazide
-
Acetyl chloride (or acetic anhydride)
-
Concentrated sulfuric acid (or polyphosphoric acid)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR and NMR spectrometers for characterization
Procedure:
Step 1: Synthesis of N-acetylthiosemicarbazide
-
In a round-bottom flask, dissolve thiosemicarbazide in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
The resulting precipitate of N-acetylthiosemicarbazide is collected by filtration, washed with cold water, and dried.
Step 2: Cyclization to 2-amino-5-methyl-1,3,4-thiadiazole
-
To the dried N-acetylthiosemicarbazide, add concentrated sulfuric acid (or polyphosphoric acid) slowly and carefully in an ice bath.
-
After the addition, the mixture is stirred at room temperature for a specified period, followed by gentle heating to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated 2-amino-5-methyl-1,3,4-thiadiazole by filtration, wash thoroughly with water, and dry.
Step 3: Conversion to this compound
-
This step involves the conversion of the amino group to a hydrazinyl group, which can be achieved through diazotization followed by reduction. A more direct, though less commonly cited approach for this specific molecule, involves the cyclization of thiocarbohydrazide with acetic acid. For the purpose of this protocol, we will focus on the derivatization from the more readily synthesized 2-amino-5-methyl-1,3,4-thiadiazole. A detailed, citable protocol for the direct synthesis from thiocarbohydrazide is an area for further investigation.
Characterization:
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (hydrazinyl group), C=N stretching (thiadiazole ring), and C-S stretching.
-
¹H NMR (DMSO-d₆, δ ppm): Identify signals for the methyl protons, the NH and NH₂ protons of the hydrazinyl group, and aromatic protons if applicable in derivatives.
-
¹³C NMR (DMSO-d₆, δ ppm): Confirm the presence of carbons of the methyl group and the thiadiazole ring.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern to confirm the molecular formula.
Synthesis of Anticonvulsant Agents from this compound
The hydrazinyl group of the precursor serves as a versatile anchor for the synthesis of various derivatives. A common and effective strategy is the formation of Schiff bases by reacting the precursor with substituted aromatic aldehydes.
Protocol 2: General Procedure for the Synthesis of Schiff Bases
Materials and Equipment:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Recrystallization solvents
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
Characterization:
The synthesized Schiff bases should be characterized by the same analytical techniques as the precursor to confirm their structures.
Caption: Synthetic pathway for anticonvulsant agents.
Protocols for Anticonvulsant and Neurotoxicity Screening
The following are detailed, step-by-step protocols for the preliminary in vivo evaluation of the synthesized compounds for anticonvulsant activity and potential neurotoxicity. These assays are crucial for the initial assessment of the therapeutic potential of the novel derivatives.
Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[3][4]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsive therapy (ECT) device with corneal electrodes
-
0.9% saline solution
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Animal cages
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (n=6-8 per group), including a vehicle control group, a positive control group (Phenytoin), and test groups for different doses of the synthesized compounds.
-
Drug Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent (e.g., 10 mL/kg).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which is typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).
-
Induction of Seizure:
-
Gently restrain the mouse.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver an electrical stimulus of 50 mA for 0.2 seconds.[4]
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.
-
Data Analysis: Record the number of protected animals in each group and express the results as a percentage of protection. Calculate the ED₅₀ (median effective dose) for the active compounds.
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
The scPTZ test is used to identify compounds that can protect against clonic seizures, often associated with absence seizures.[1]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[7]
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Observation chambers
-
Syringes and needles
Procedure:
-
Animal Preparation: Follow the same acclimatization and grouping procedures as in the MES test.
-
Drug Administration: Administer the test compounds, vehicle, or standard drug at a predetermined time before PTZ injection.
-
Induction of Seizures:
-
Inject PTZ subcutaneously into the loose skin on the back of the neck.
-
Immediately place the mouse in an individual observation chamber.
-
-
Observation: Observe the mice for 30 minutes for the onset of clonic convulsions (jerky movements of the limbs and body). The absence of clonic seizures for more than 5 seconds is considered protection.
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED₅₀ for active compounds.
Protocol 5: Rotarod Test for Neurotoxicity
The rotarod test is a standard method to assess motor coordination and potential neurological deficits (neurotoxicity) induced by the test compounds.[8][9]
Materials and Equipment:
-
Rotarod apparatus for mice
-
Male albino mice (20-25 g)
-
Test compounds and vehicle
-
Stopwatch
Procedure:
-
Training: Before the test, train the mice to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).
-
Drug Administration: Administer the test compounds or vehicle to the trained mice.
-
Testing: At the time of peak effect of the compounds, place the mice on the rotarod, which is set to rotate at a constant speed (e.g., 20-25 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[3][8]
-
Endpoint: Record the time each mouse stays on the rotating rod before falling off (latency to fall). A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment and potential neurotoxicity.
-
Data Analysis: Compare the mean time on the rod for the test groups with the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: In vivo screening workflow for anticonvulsant agents.
Data Presentation and Interpretation
The results from the anticonvulsant and neurotoxicity screening should be presented in a clear and concise manner to facilitate SAR analysis.
Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives
| Compound ID | R-group (on Aldehyde) | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) | Rotarod Test (Time on Rod in sec at 100 mg/kg) |
| Precursor | - | - | - | - |
| Derivative 1 | Phenyl | Data | Data | Data |
| Derivative 2 | 4-Chlorophenyl | Data | Data | Data |
| Derivative 3 | 4-Methoxyphenyl | Data | Data | Data |
| Phenytoin | - | 100 | - | Data |
| Ethosuximide | - | - | 100 | Data |
| Vehicle | - | 0 | 0 | Data |
Note: The data in this table is illustrative. Actual results will vary based on the specific compounds synthesized and tested.
Interpretation of Results:
-
MES Activity: Compounds showing high protection in the MES test are potential candidates for treating generalized tonic-clonic seizures.
-
scPTZ Activity: Compounds with significant activity in the scPTZ test may be effective against absence seizures.
-
Broad-Spectrum Activity: Compounds active in both MES and scPTZ tests are considered to have a broad spectrum of anticonvulsant activity.
-
Neurotoxicity: A significant reduction in the time spent on the rotarod compared to the vehicle control indicates potential neurotoxic side effects at the tested dose.
-
Protective Index (PI): For promising compounds, the PI can be calculated as the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a wider safety margin.
Conclusion and Future Directions
This compound is a valuable and versatile precursor for the synthesis of novel anticonvulsant agents. The straightforward derivatization, particularly through the formation of Schiff bases, allows for the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the synthesis of a chemical library and its preliminary in vivo evaluation for anticonvulsant efficacy and neurotoxicity.
Promising lead compounds identified through this screening cascade can be further investigated through:
-
Quantitative SAR studies: To build predictive models for designing more potent and safer analogs.
-
Mechanism of action studies: To elucidate the molecular targets of the active compounds (e.g., interaction with ion channels, GABAergic system, or carbonic anhydrase).
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates.
-
Chronic seizure models: To evaluate the efficacy of the compounds in more clinically relevant models of epilepsy.
By following these integrated synthetic and pharmacological protocols, researchers can efficiently advance the development of novel 1,3,4-thiadiazole-based anticonvulsant agents with improved therapeutic profiles.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. biomed-easy.com [biomed-easy.com]
- 3. media.jax.org [media.jax.org]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. benchchem.com [benchchem.com]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols: Molecular Docking Studies of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives
Introduction: The Therapeutic Potential of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The inclusion of a hydrazinyl group at the 2-position of a 5-methyl-1,3,4-thiadiazole core introduces a reactive handle for synthesizing a diverse library of compounds with potentially enhanced biological activities.[6][7] In silico techniques, particularly molecular docking, have become indispensable in modern drug discovery for rapidly and cost-effectively predicting the binding interactions of such novel compounds with their protein targets.[8][9][10][11][12]
This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research.[13][14]
The "Why": Causality in Experimental Design for Molecular Docking
A successful molecular docking study is not merely a procedural checklist but a series of informed decisions. Understanding the rationale behind each step is crucial for obtaining meaningful and reproducible results.
-
Ligand and Protein Preparation: The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures.[15][16][17] Proper preparation, including the addition of hydrogen atoms, assignment of charges, and energy minimization, ensures that the molecules are in a chemically reasonable state for the simulation.[18][19]
-
Target Selection and Active Site Definition: The choice of the protein target should be based on its biological relevance to the disease of interest. The active site, the region where the ligand is expected to bind, must be accurately defined to focus the computational search and enhance the efficiency of the docking algorithm.[1]
-
Choice of Docking Software and Algorithm: Different docking programs employ various search algorithms and scoring functions.[8][20] The selection of software should be guided by the specific research question, the nature of the protein-ligand system, and the available computational resources. For instance, AutoDock is a widely used open-source tool, while commercial software like Glide and MOE may offer more advanced features.[1][8]
-
Validation of the Docking Protocol: Before screening a library of novel compounds, it is imperative to validate the chosen docking protocol.[21][22] This is typically achieved by redocking a known co-crystallized ligand into the active site of the protein. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), provides confidence in the protocol's ability to reproduce known binding modes.[21][23]
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of a typical molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol 1: Preparation of Ligand and Protein
This protocol outlines the essential steps for preparing the this compound derivatives (ligands) and the target protein for docking.
Materials:
-
2D structure of the this compound derivative (e.g., in SDF or MOL format)
-
3D structure of the target protein (e.g., from the Protein Data Bank in PDB format)
-
Molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, Schrödinger Maestro)[8][18]
Methodology:
-
Ligand Preparation:
-
Draw the 2D structure of the thiadiazole derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure.
-
Add hydrogen atoms to the ligand structure.
-
Assign partial charges to each atom of the ligand (e.g., using the Gasteiger-Hückel method).
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.[1]
-
Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).[19]
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]
-
Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-crystallized ligands.[17][18]
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
If necessary, repair any missing side chains or loops in the protein structure.
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).[19]
-
Detailed Protocol 2: Molecular Docking and Analysis
This protocol describes the process of performing the molecular docking simulation and analyzing the results.
Materials:
-
Prepared ligand and protein files
-
Visualization software (e.g., PyMOL, UCSF Chimera)
Methodology:
-
Grid Box Generation:
-
Define a 3D grid box around the active site of the target protein.[1] The size and center of the grid box should be sufficient to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Launch the molecular docking software and provide the prepared ligand and protein files as input.
-
Specify the coordinates and dimensions of the grid box.
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation.[1]
-
-
Results Analysis:
-
The docking software will generate multiple binding poses for the ligand, each with a corresponding binding energy (or docking score).[25]
-
A lower binding energy generally indicates a more favorable binding interaction.[25][26]
-
Analyze the top-ranked binding poses to identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[25][27]
-
Visualize the docked poses within the protein's active site using molecular graphics software.
-
Self-Validating System: Ensuring Trustworthiness in Docking Results
To ensure the reliability of the docking results, a robust validation strategy is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 4. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 10. What is in silico drug discovery? [synapse.patsnap.com]
- 11. microbenotes.com [microbenotes.com]
- 12. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico drug desigining | PPTX [slideshare.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. youtube.com [youtube.com]
- 20. Molecular Docking Software - CD ComputaBio [computabio.com]
- 21. researchgate.net [researchgate.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. etflin.com [etflin.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole-Based Anticancer Agents
Foreword: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The relentless pursuit of novel and effective anticancer therapeutics remains a paramount objective in medicinal chemistry.[1][2] Among the myriad of heterocyclic scaffolds explored, the 1,3,4-thiadiazole ring has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][3][4] This structural motif is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, which may contribute to its ability to interfere with DNA synthesis and replication in rapidly dividing cancer cells.[4][5] Furthermore, the inherent mesoionic character of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[1][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of anticancer agents based on the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole core. We will delve into the synthetic chemistry, in vitro evaluation, and mechanistic elucidation of these promising compounds, offering both theoretical insights and detailed, field-proven protocols.
Part 1: Synthesis and Characterization
The synthetic accessibility of this compound derivatives is a key advantage for their development. The following protocol outlines a representative synthesis, which can be adapted for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of a Representative 2-(2-Benzylidenehydrazinyl)-5-methyl-1,3,4-thiadiazole
Causality Behind Experimental Choices: This protocol employs a two-step process. The first step involves the formation of the core this compound intermediate. The second step is a condensation reaction with an aromatic aldehyde (benzaldehyde in this example) to form the Schiff base, a common and effective strategy for generating structural diversity and modulating biological activity.
Step-by-Step Methodology:
-
Synthesis of Acethydrazide: In a closed reactor, add ethyl acetate and hydrazine hydrate. Initiate stirring and, after achieving a homogenous mixture, slowly heat the reaction to 104-110°C over one hour. Maintain this temperature for approximately 2.1 hours. Cool the mixture to obtain a viscous acethydrazide solution.[7]
-
Formation of 2-Mercapto-5-methyl-1,3,4-thiadiazole: Under stirring, cool the acethydrazide solution to 10°C. In a separate vessel, prepare a solution of dithiocarbonic anhydride. Rapidly add the dithiocarbonic anhydride solution dropwise to the acethydrazide solution.[7] This reaction forms the thiadiazole ring.
-
Synthesis of this compound: The resulting 2-mercapto-5-methyl-1,3,4-thiadiazole is then reacted with hydrazine hydrate under reflux conditions to yield the this compound intermediate.
-
Condensation with Benzaldehyde:
-
Dissolve the this compound intermediate (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
-
Part 2: In Vitro Anticancer Evaluation
The initial assessment of a novel compound's anticancer potential relies on robust and reproducible in vitro cytotoxicity assays.[2][8][9] These assays provide crucial data on the compound's ability to inhibit cancer cell growth and are used to determine key parameters like the half-maximal inhibitory concentration (IC50).[2]
Protocol 2: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old media from the 96-well plates and add fresh media containing the different concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: In Vitro Cytotoxicity
Summarize the IC50 values of a series of synthesized this compound derivatives against various cancer cell lines in a clear and concise table. This allows for easy comparison and the identification of lead compounds.
| Compound ID | R-group on Hydrazine | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| TH-01 | Phenyl | 8.5 | 12.3 | 15.1 |
| TH-02 | 4-Chlorophenyl | 3.2 | 5.8 | 7.9 |
| TH-03 | 4-Methoxyphenyl | 6.1 | 9.7 | 11.4 |
| TH-04 | 2,4-Dichlorophenyl | 1.8 | 3.5 | 4.6 |
| Doxorubicin | - | 0.9 | 1.2 | 1.5 |
Fictional data for illustrative purposes.
Part 3: Mechanistic Elucidation
Understanding how a compound exerts its anticancer effects is crucial for its further development. Key mechanisms to investigate for 1,3,4-thiadiazole derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][12][13]
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include untreated and positive controls (e.g., staurosporine).[15]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.
-
Four cell populations can be identified:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19][20] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Step-by-Step Methodology:
-
Cell Treatment and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence of the PI-DNA complex.
-
Generate a histogram of DNA content to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
-
Part 4: Potential Molecular Targets and Signaling Pathways
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their interaction with various molecular targets, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][5]
Key Signaling Pathways:
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival.[21][22][23][24][25] Many 1,3,4-thiadiazole derivatives have been shown to inhibit EGFR activity.[5]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[26][27][28][29][30] Inhibition of VEGFR-2 signaling is a validated antiangiogenic strategy.
Visualization of Signaling Pathways
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
Experimental Workflow Visualization
Caption: Overall experimental workflow for the development of thiadiazole-based anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. Future research should focus on expanding the chemical diversity of these derivatives to improve their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in preclinical cancer models. A deeper understanding of their structure-activity relationships and molecular targets will be instrumental in advancing these promising compounds towards clinical application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis in cells | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 28. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1,2,4-Triazole Hybrids Utilizing 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Introduction: The Strategic Fusion of Pharmacophores
In the landscape of modern medicinal chemistry, the development of hybrid molecules, which covalently link two or more pharmacophoric moieties, has emerged as a powerful strategy to design novel drug candidates with potentially enhanced efficacy and a broader spectrum of activity. The amalgamation of the 1,3,4-thiadiazole and 1,2,4-triazole scaffolds is of particular interest due to the well-documented and diverse biological activities associated with each heterocycle, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,2,4-triazole-1,3,4-thiadiazole hybrids, leveraging the versatile chemical precursor, 2-hydrazinyl-5-methyl-1,3,4-thiadiazole. We will explore two primary synthetic pathways, elucidate the underlying chemical principles, and provide expert insights to ensure successful and reproducible outcomes for researchers in drug discovery and organic synthesis.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of these hybrid molecules from this compound predominantly follows two strategic routes:
-
The Thiosemicarbazide Route: This classic approach involves the reaction of the hydrazinyl group with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent intramolecular cyclization under basic conditions yields the desired 4-aryl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This method is robust and allows for a wide range of substitutions on the triazole ring.[4][5]
-
The Schiff Base Route: This pathway involves the condensation of the hydrazinyl moiety with an aromatic aldehyde to form a Schiff base (hydrazone). While the Schiff bases themselves can exhibit biological activity, they can also serve as intermediates for further cyclization reactions to form various heterocyclic systems.[6][7]
Below, we provide detailed, step-by-step protocols for both synthetic strategies.
Experimental Protocols
PART A: Synthesis via the Thiosemicarbazide Route
This protocol details the synthesis of 4-aryl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Diagrammatic Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpharmsci.com [jpharmsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: The Significance of this compound
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a hydrazinyl group at the 2-position provides a reactive handle for further molecular elaboration, making this compound a valuable building block in the synthesis of novel therapeutic agents. Achieving a high yield of this key intermediate is crucial for the efficiency of subsequent drug discovery and development efforts.
This guide will explore the common synthetic routes and provide solutions to frequently encountered challenges.
Troubleshooting Guide & FAQs: Navigating Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or I am not obtaining any of the desired product. What are the likely causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. Two common routes are:
-
Route A: Direct Cyclization. This involves the reaction of thiocarbohydrazide with acetic acid or a derivative.
-
Route B: Two-Step Synthesis from 2-Amino-5-methyl-1,3,4-thiadiazole. This involves the diazotization of the amino group followed by reduction.
For both routes, consider the following:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as thiocarbohydrazide, acetic acid, and 2-Amino-5-methyl-1,3,4-thiadiazole. Impurities can lead to unwanted side reactions and inhibit the desired transformation.
-
Reaction Temperature: Temperature control is critical. For cyclization reactions, insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. For the diazotization step in Route B, maintaining a low temperature (typically 0-5 °C) is crucial for the stability of the diazonium salt.
-
Inefficient Cyclizing/Dehydrating Agent (Route A): The cyclization of thiocarbohydrazide and acetic acid often requires a strong dehydrating agent to drive the reaction to completion. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The choice and amount of this agent are critical.
-
Incomplete Diazotization or Reduction (Route B): In the two-step method, incomplete conversion at either the diazotization or the reduction stage will directly impact the final yield. Ensure the correct stoichiometry of sodium nitrite and a suitable reducing agent (e.g., stannous chloride) is used.
Q2: I am following a literature procedure, but my yield is still poor. What should I investigate first?
A2: When a literature protocol underperforms, focus on the practical aspects of the execution:
-
Moisture Content: The presence of excess water can be detrimental, especially in reactions involving strong dehydrating agents. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.
-
Addition Rate of Reagents: The slow, dropwise addition of reagents, particularly during the formation of the reaction mixture with strong acids or during diazotization, is often necessary to control the reaction temperature and prevent side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration than stated in the literature to reach completion in your specific setup.
Issue 2: Product Purity and Impurities
Q3: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. What are these likely to be and how can I minimize them?
A3: The nature of the impurities will depend on the synthetic route.
-
Unreacted Starting Materials: The most common impurities are unreacted starting materials. To minimize these, ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time or temperature as needed.
-
Byproducts from Side Reactions: In Route A, side reactions can lead to the formation of other heterocyclic systems. In Route B, incomplete reduction of the diazonium salt can result in the presence of other functional groups.
-
Minimizing Impurities:
-
Purification of Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.
-
Temperature Control: Strict temperature control can minimize the formation of degradation products and byproducts.
-
Stoichiometry: Use the correct molar ratios of reactants as specified in a reliable protocol.
-
Q4: How should I purify the crude this compound?
A4: Recrystallization is the most common method for purifying the final product. A suitable solvent system, often an alcohol such as ethanol or an ethanol/water mixture, should be used. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Two-Step Synthesis via Diazotization of 2-Amino-5-methyl-1,3,4-thiadiazole
This is often the more reliable and higher-yielding route.
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
-
Principle: This step involves the acid-catalyzed cyclization of thiosemicarbazide with acetic acid. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.
-
Procedure:
-
To a cooled (0-5 °C) and stirred solution of thiosemicarbazide (1 mole) in concentrated sulfuric acid (sufficient to dissolve), slowly add glacial acetic acid (1 mole).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-5-methyl-1,3,4-thiadiazole.
-
Step 2: Conversion of 2-Amino-5-methyl-1,3,4-thiadiazole to this compound
-
Principle: This step involves the diazotization of the amino group to form a diazonium salt, which is then reduced to the corresponding hydrazine.
-
Procedure:
-
Dissolve 2-Amino-5-methyl-1,3,4-thiadiazole (1 mole) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mole) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride (a suitable excess, e.g., 2.5 moles) in concentrated hydrochloric acid, and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 1-2 hours.
-
Make the reaction mixture alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Protocol 2: Direct Synthesis from Thiocarbohydrazide (Alternative Route)
-
Principle: This method involves the direct cyclization of thiocarbohydrazide with acetic acid in the presence of a dehydrating agent.
-
Procedure:
-
To a mixture of thiocarbohydrazide (1 mole) and glacial acetic acid (1.1 moles), cautiously add a strong dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid with cooling and stirring.
-
Heat the reaction mixture at a temperature of 80-100 °C for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., ammonia or sodium carbonate solution) to precipitate the crude product.
-
Filter the solid, wash with cold water, and purify by recrystallization from ethanol.
-
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Ensures the stability of the diazonium salt intermediate, preventing its decomposition. |
| Cyclization Temperature | 60-100 °C (depending on method) | Provides sufficient energy for the reaction to proceed without causing degradation of the product. |
| pH for Precipitation | Basic (pH > 8) | The final product is typically a free base, which is less soluble in basic aqueous solutions. |
Side product formation in the synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues related to side product formation, low yields, and purification challenges.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The most common synthetic routes involve the cyclization of a thiosemicarbazide derivative with an acetyl source, typically under acidic conditions. While seemingly straightforward, this reaction is often plagued by the formation of isomeric and polymeric side products, which can complicate purification and significantly reduce yields. This guide is structured to address these challenges head-on, providing both mechanistic explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Amino-5-methyl-1,3,4-thiadiazole, a key precursor?
The most widely employed method is the acid-catalyzed cyclization of thiosemicarbazide with acetic acid or acetic anhydride.[1][2] Strong dehydrating acids like polyphosphoric acid (PPA)[3], concentrated sulfuric acid[4], or phosphorus oxychloride (POCl₃) are used to drive the reaction towards the formation of the thiadiazole ring. Yields are often high, but the choice of acid and reaction temperature is critical to prevent side reactions.
Q2: Can I synthesize the hydrazinyl derivative in one step?
While a one-pot synthesis is theoretically possible, a two-step approach is generally more reliable and higher yielding. This typically involves first synthesizing 2-amino-5-methyl-1,3,4-thiadiazole, followed by its conversion to the hydrazinyl derivative. An alternative route involves the reaction of a 2-halo-5-methyl-1,3,4-thiadiazole with hydrazine hydrate, which is a common method for introducing a hydrazinyl group onto a heterocyclic ring.[5]
Q3: What are the primary side products I should be aware of?
The most significant side product is the isomeric 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol . Its formation is highly dependent on the reaction pH. Additionally, unreacted starting materials, the N-acetylthiosemicarbazide intermediate, and polymeric tars from decomposition at high temperatures are common impurities.
Q4: Why is reaction pH so critical in this synthesis?
The pH of the reaction medium dictates the regioselectivity of the cyclization of the acylthiosemicarbazide intermediate.
-
Acidic Medium: Favors intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, leading to the desired 1,3,4-thiadiazole ring.[6]
-
Alkaline Medium: Favors nucleophilic attack by the N4-nitrogen, resulting in the formation of a 1,2,4-triazole ring system.[6]
Troubleshooting Guide: Side Product Formation & Low Yields
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My final yield is significantly lower than expected, and TLC shows a large amount of unreacted thiosemicarbazide.
-
Potential Cause 1: Inefficient Cyclizing Agent. The dehydrating agent (e.g., conc. H₂SO₄, PPA) may be old, hydrated, or used in insufficient quantity. PPA, in particular, is highly hygroscopic and loses its efficacy if not stored properly.
-
Solution 1: Verify Reagent Quality and Stoichiometry. Use freshly opened or properly stored dehydrating agents. Ensure at least a stoichiometric amount, and often a moderate excess, of the cyclizing agent is used relative to the limiting reagent. For PPA, a common ratio is a 1:1 to 1:2 weight ratio with the reactants.[3]
-
Potential Cause 2: Insufficient Reaction Temperature or Time. The activation energy for the cyclization may not have been reached, or the reaction was not allowed to proceed to completion.
-
Solution 2: Optimize Reaction Conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider gradually increasing the temperature (e.g., from 80°C to 100-110°C) or extending the reaction time.[3] Be cautious, as excessive heat can lead to degradation.
Problem 2: My NMR and Mass Spec data suggest the presence of an isomer with the same mass as my desired product.
-
Potential Cause: Formation of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. This is the most common isomeric side product. It arises from an alternative cyclization pathway of the acylthiosemicarbazide intermediate, which is favored under neutral or alkaline conditions.[6] Even in an acidic reaction, localized pH changes during reagent addition or workup can promote its formation.
-
Solution: Maintain a Strongly Acidic Environment.
-
Ensure the cyclization is performed in a strong acid like H₂SO₄, POCl₃, or PPA.[3][4]
-
During workup, pour the acidic reaction mixture into ice water to quench the reaction rapidly. Neutralize slowly with a base (e.g., ammonia, NaHCO₃) under vigorous stirring and cooling to dissipate heat and avoid localized areas of high pH.[2]
-
Comparative Reaction Conditions
| Parameter | Favorable for 1,3,4-Thiadiazole | Favorable for 1,2,4-Triazole Side Product |
| pH / Medium | Strongly Acidic (e.g., conc. H₂SO₄, PPA) | Alkaline (e.g., NaOH, KOH) or Neutral |
| Mechanism | Sulfur atom attacks carbonyl carbon | N4-nitrogen attacks carbonyl carbon |
| Reference | [4][6] | [6] |
Visualizing the Competing Reaction Pathways
The diagram below illustrates how the reaction conditions dictate the cyclization path of the key intermediate, 1-acetylthiosemicarbazide.
Caption: Competing cyclization pathways based on reaction pH.
Problem 3: The crude product is a dark, tarry substance that is difficult to purify.
-
Potential Cause: Decomposition/Polymerization. This typically occurs when using harsh acidic conditions (especially concentrated sulfuric acid) at excessively high temperatures or for prolonged periods. The reactants or the product itself can degrade.
-
Solution: Modify Reaction Conditions & Purification.
-
Use a Milder Acid: Consider using polyphosphoric acid (PPA) instead of sulfuric acid, as it often gives cleaner reactions.[3]
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification: During workup, after neutralization and filtration, the crude solid can be treated with a decolorizing agent. Dissolve the crude product in a minimal amount of a suitable hot solvent (like ethanol or DMF), add a small amount of activated charcoal, heat gently for 5-10 minutes, and then filter hot through a pad of celite to remove the charcoal. Allow the filtrate to cool for recrystallization.
-
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common synthesis issues.
Caption: Step-by-step troubleshooting workflow.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (Precursor)
This protocol is adapted from established methods using polyphosphoric acid.[3]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (9.1 g, 0.1 mol) and glacial acetic acid (7.2 g, 0.12 mol).
-
Reagent Addition: Carefully add polyphosphoric acid (~90 g) to the flask. The mixture will become thick.
-
Reaction: Heat the mixture in an oil bath to 100-110°C with vigorous stirring. The mixture will become more fluid as the reaction progresses. Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1) until the thiosemicarbazide spot disappears (typically 1-2 hours).
-
Workup: Allow the reaction mixture to cool to about 60-70°C and carefully pour it onto 400 g of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the pH is ~8. Keep the flask in an ice bath during neutralization as the process is highly exothermic.
-
Isolation: A white solid will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven at 60°C.
-
Purification: The crude product can be recrystallized from hot water or ethanol to yield pure 2-amino-5-methyl-1,3,4-thiadiazole.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried solid in an Erlenmeyer flask. Choose a suitable solvent (ethanol or a DMF/water mixture are often effective).[7]
-
Dissolution: Add the minimum amount of hot solvent required to fully dissolve the solid. If the solution is colored, this is the point to add activated charcoal.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a celite pad to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Optimization of Schiff Base Formation with 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Introduction for the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Schiff bases derived from 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The formation of the azomethine (-C=N-) linkage is a cornerstone of many synthetic pathways, yet its efficiency can be highly dependent on subtle variations in reaction conditions.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to execute the synthesis but also to troubleshoot and optimize it for your specific substrates. We will address common challenges, from low yields to purification difficulties, providing a logical framework for experimental success.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Schiff base formation in this context?
The reaction is a nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazinyl group (-NH2) on the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] This forms an unstable hemiaminal (or carbinolamine) intermediate. In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine (azomethine) double bond.
Caption: General mechanism of acid-catalyzed Schiff base formation.
Q2: Why is an acid catalyst typically required?
While the reaction can proceed without a catalyst, it is often slow. An acid catalyst (like glacial acetic acid or a few drops of concentrated HCl) protonates the carbonyl oxygen of the aldehyde/ketone.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazinyl group. However, excessive acidity can be detrimental as it may protonate the nucleophilic hydrazine nitrogen, rendering it non-nucleophilic and halting the reaction. Therefore, a catalytic amount is crucial.
Q3: How do I select the appropriate solvent?
The ideal solvent should dissolve both the this compound and the chosen aldehyde/ketone, while being inert to the reactants. It should also facilitate the removal of the water byproduct to drive the equilibrium towards the product side.
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Most Common Choice. Good solubility for many reactants. Allows for reflux at a moderate temperature. The product often precipitates upon cooling, simplifying isolation.[4][5] |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. Useful for very reactive aldehydes where lower temperatures are desired. |
| Isopropanol | 82 | Can be used as an alternative to ethanol, sometimes offering different solubility profiles for challenging substrates. |
| DMF | 153 | A polar aprotic solvent used for reactants with poor solubility in alcohols. Its high boiling point can accelerate reactions but may also lead to side products.[6] |
| Toluene | 111 | Useful for azeotropic removal of water using a Dean-Stark apparatus, which is highly effective for driving the reaction to completion, especially for less reactive ketones. |
Q4: Aromatic vs. Aliphatic Aldehydes: Are there differences in reactivity?
Yes. Aromatic aldehydes are generally more stable than their aliphatic counterparts.[7] Schiff bases formed from aromatic aldehydes benefit from conjugation between the benzene ring and the imine bond, which enhances their stability. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially speeding up the initial attack. Conversely, electron-donating groups can slow it down but may stabilize the final Schiff base product.[8]
Part 2: Experimental Protocols & Optimization
Workflow for Schiff Base Synthesis
Caption: Standard experimental workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of (E)-N'-(4-chlorobenzylidene)-5-methyl-1,3,4-thiadiazole-2-carbohydrazide
This protocol is a representative example. Molar ratios and reaction times should be optimized for each specific aldehyde.
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.44 g, 10 mmol) in absolute ethanol (30 mL).
-
In a separate beaker, dissolve 4-chlorobenzaldehyde (1.40 g, 10 mmol) in absolute ethanol (15 mL).
-
-
Reaction:
-
Add the aldehyde solution to the flask containing the thiadiazole solution with stirring.
-
Add 3-4 drops of glacial acetic acid as a catalyst.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have disappeared (typically 4-6 hours).
-
-
Isolation:
-
Once complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain pure crystals.
-
-
Characterization:
-
Dry the purified product under vacuum and determine the melting point.
-
Confirm the structure using FT-IR (look for the appearance of the C=N stretch and disappearance of C=O and NH2 stretches), 1H NMR, and 13C NMR.
-
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a systematic approach to identifying and solving common problems.
References
- 1. kspublisher.com [kspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. chemijournal.com [chemijournal.com]
Technical Support Center: Troubleshooting Low Bioactivity in 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-hydrazinyl-5-methyl-1,3,4-thiadiazole and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low or inconsistent bioactivity, encountered during experimentation. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose and resolve these issues effectively.
Section 1: First-Line Troubleshooting & FAQs
This section addresses the most common and easily rectifiable issues. Before diving into complex assay optimizations, start here.
Q1: My 1,3,4-thiadiazole derivative shows lower-than-expected or no activity. What is the first thing I should check?
-
Purity Verification: Use analytical techniques like quantitative 1H NMR (qNMR), HPLC, or LC-MS to confirm the purity of your compound batch.[1] Purity levels should ideally be 98% or higher for in-vivo studies and as high as possible for in-vitro assays to generate reliable data.[3]
-
Identity Confirmation: Ensure the compound is what you think it is. Confirm the molecular weight via mass spectrometry and the structure via NMR. Compare your data with literature values if available.
-
Storage Conditions: The 2-hydrazinyl-1,3,4-thiadiazole scaffold can be sensitive to environmental factors.[4] Ensure the compound has been stored under the recommended conditions (typically cool, dry, and dark) to prevent degradation.
Q2: I've confirmed my compound's purity and identity. Could solubility be the issue?
A2: Absolutely. Poor aqueous solubility is a frequent cause of low bioactivity in in-vitro assays.[5] If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended, leading to artificially weak or absent activity.
-
Visual Inspection: After adding your compound stock (usually in DMSO) to the aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate. Centrifuge a sample of the final assay solution; a pellet indicates precipitation.
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your assay does not exceed 0.5-1% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity.
-
Solubility Enhancement: For compounds with poor aqueous solubility, consider using formulation aids like cyclodextrins or co-solvents, but always validate these with appropriate vehicle controls. Some studies have shown that creating hydrochloride salts of thiadiazole derivatives can improve aqueous solubility by 2- to 4-fold.[5]
Q3: My results are inconsistent and not reproducible. What could be the cause?
A3: Irreproducible results often point to either compound instability or aggregation.
-
Compound Stability: The hydrazinyl group and the thiadiazole ring can be susceptible to hydrolysis or oxidation under certain pH or redox conditions.[6] It's crucial to ensure your compound is stable for the duration of the assay.
-
Compound Aggregation: At higher concentrations, some organic molecules form large colloidal aggregates that can non-specifically inhibit enzymes, leading to variable results.[7][8] This is a well-known artifact in high-throughput screening (HTS).
Section 2: In-Depth Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic approach is required. This workflow will guide you through a logical process of elimination to pinpoint the root cause of low bioactivity.
Caption: A systematic workflow for troubleshooting low bioactivity.
Guide 2.1: Verifying Compound Integrity
Problem: The observed bioactivity is low because the compound is not pure, has degraded, or is not sufficiently available in the assay medium.
Potential Causes & Solutions:
-
Insufficient Purity: The synthesized compound may contain impurities from starting materials or by-products that are inactive, or worse, have an opposing biological effect.
-
Poor Solubility in Assay Buffer: 1,3,4-thiadiazole derivatives can exhibit variable solubility depending on their substituents.[5][9] The sulfur atom imparts lipophilicity, which can lead to poor aqueous solubility.[9]
-
Action: Determine the kinetic solubility of your compound in the final assay buffer. A simple method is to prepare a serial dilution and measure light scattering or turbidity. If solubility is below the desired test concentration, you must address it.
-
Rationale: The true concentration of the compound in solution is the only concentration available to interact with the biological target. Precipitated compound is inactive.
-
-
Chemical Instability: The compound may be degrading over the course of the experiment (e.g., hours of incubation). The hydrazinyl moiety can be reactive, and the thiadiazole ring, while generally stable, can be susceptible to cleavage under harsh conditions.
-
Action: Perform a stability study. Incubate the compound in the assay buffer under the exact experimental conditions (time, temperature, light exposure) and measure its concentration at different time points using HPLC.[6]
-
Rationale: If significant degradation (>10-15%) occurs within the assay timeframe, the calculated potency (e.g., IC50) will be inaccurate.[10] The stability-indicating HPLC method should be able to separate the parent compound from its degradation products.[6]
-
Guide 2.2: Validating Assay Performance
Problem: The compound is sound, but the biological assay itself is not performing correctly, leading to erroneous results.
Potential Causes & Solutions:
-
Failed Controls: Positive and negative controls are not behaving as expected.
-
Action: Always run controls. A known active compound (positive control) must show activity, and a vehicle-only control (e.g., DMSO) must be inactive.[11][12] If the positive control fails, troubleshoot the assay itself before testing your compound again.
-
Rationale: Controls validate that the assay system is working correctly on a given day and that any observed effect is due to the test compound, not the solvent or other artifacts.[13]
-
-
Sub-optimal Assay Conditions: Enzymes and cells are highly sensitive to their environment.
-
Action: Double-check all assay parameters: pH, temperature, buffer composition, and incubation times.[11][12] Ensure enzyme/substrate concentrations are appropriate (typically, enzyme concentration should be well below the Ki, and substrate concentration should be near the Km for competitive inhibition assays).
-
Rationale: Deviations from optimal conditions can drastically reduce the activity of the biological target, making it impossible to observe inhibition.
-
Guide 2.3: Investigating Compound-Assay Interference
Problem: The compound is causing artifacts by interacting with the assay components in a non-specific way, rather than binding to the intended biological target. This is a common issue in HTS campaigns.[14][15]
Potential Causes & Solutions:
-
Pan-Assay Interference Compounds (PAINS): Your derivative may contain a substructure known to be a "frequent hitter" in biological assays.[7] Thiadiazoles and related heterocycles have been flagged in some contexts as potential PAINS.[16][17][18]
-
Action: Use computational filters (e.g., online PAINS servers) or check the literature to see if your scaffold is a known offender.[19] PAINS can interfere through various mechanisms including redox cycling, covalent modification, or aggregation.[17][19]
-
Rationale: Identifying a compound as a potential PAIN early can save significant time and resources from being wasted on a promiscuous, non-specific compound.[8][19]
-
-
Compound Aggregation: As mentioned, compounds can form aggregates that sequester and inhibit proteins non-specifically.[7]
-
Action: Perform an aggregation counter-screen. The most common method is to re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[8]
-
Rationale: If the compound's activity is significantly reduced or eliminated by the detergent, it is highly likely that aggregation is the mechanism of action. The detergent disrupts the formation of these colloidal aggregates.
-
-
Assay Technology Interference: The compound itself may interfere with the detection method (e.g., fluorescence quenching/enhancement, absorbance).[14][20]
-
Action: Run a counter-screen without the biological target (e.g., without the enzyme) to see if the compound still produces a signal.[21]
-
Rationale: This test directly assesses whether the compound is interfering with the physics of the readout technology, a common source of false positives in HTS.[21][22]
-
Caption: Potential degradation pathways of the thiadiazole core.
Section 3: Protocols & Data Presentation
Protocol 3.1: Compound Stability Assessment via HPLC
This protocol outlines a method to determine if your thiadiazole derivative is stable under your specific assay conditions.[6][23][24][25]
Objective: To quantify the percentage of the parent compound remaining after incubation in assay buffer over time.
Materials:
-
Your this compound derivative
-
Assay buffer (identical to the one used in the bioassay)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase
-
Incubator/water bath set to the assay temperature
Procedure:
-
Preparation: Prepare a 10 µM solution of your compound in the final assay buffer. This is your "Test Sample."
-
Time Zero (T=0): Immediately inject an aliquot of the Test Sample onto the HPLC. This serves as your 100% reference. Record the peak area of the parent compound.
-
Incubation: Place the remaining Test Sample in the incubator under the exact conditions of your bioassay (e.g., 37°C for 4 hours).
-
Time Points: At various time points (e.g., T=1h, 2h, 4h), withdraw aliquots of the Test Sample and inject them onto the HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the peak area at T=0.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Interpretation: A loss of >10-15% of the parent compound over the assay duration suggests that instability is a significant factor contributing to low observed bioactivity.
Table 1: Example Stability Data
| Time Point | Peak Area (Arbitrary Units) | % Compound Remaining |
| 0 hr | 1,500,000 | 100% |
| 1 hr | 1,485,000 | 99% |
| 2 hr | 1,450,000 | 96.7% |
| 4 hr | 1,390,000 | 92.7% |
| 8 hr | 1,200,000 | 80% |
In this hypothetical example, the compound is stable for a 4-hour assay but shows significant degradation in an overnight (8+ hour) incubation.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. youtube.com [youtube.com]
- 4. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axxam.com [axxam.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. longdom.org [longdom.org]
- 20. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. bioprocessintl.com [bioprocessintl.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Solubility of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole for Biological Assays
Welcome to the technical support center for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in biological assays. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low water solubility?
A1: The 1,3,4-thiadiazole ring system, while containing heteroatoms, is a heterocyclic aromatic structure that can contribute to low aqueous solubility, particularly when substituted. While the hydrazinyl group may offer some potential for hydrogen bonding, the overall molecule can still exhibit hydrophobic characteristics, leading to poor solubility in aqueous buffers commonly used in biological assays. The solubility of heterocyclic compounds is a well-documented challenge in drug discovery.[1][2]
Q2: What is the first step I should take when I encounter solubility issues with this compound?
A2: The initial and most straightforward approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose. However, it's crucial to determine the maximum tolerable concentration of the organic solvent in your specific assay, as it can affect biological systems. Typically, the final concentration of DMSO in an assay should be kept below 0.5% to minimize artifacts.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you might encounter during your experiments.
Problem 1: My this compound precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock.
-
Question: What is causing this precipitation?
-
Answer: This is a classic case of a compound "crashing out" of solution. While your compound is soluble in the 100% DMSO stock, its concentration exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO present.
-
-
Question: How can I prevent this precipitation?
-
Answer: There are several strategies you can employ, ranging from simple adjustments to more complex formulation approaches:
-
Optimize DMSO Concentration: Determine the highest possible final DMSO concentration that does not interfere with your assay and see if it keeps your compound in solution.
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG 400).[3][4] This can sometimes improve the compound's solubility in the final aqueous environment.
-
pH Modification: The hydrazinyl group in your compound has a basic nature. Therefore, lowering the pH of your buffer might increase its solubility by protonating the hydrazinyl moiety. It is essential to ensure the chosen pH is compatible with your assay's biological components.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent immediate precipitation.
-
-
Problem 2: I've tried different solvents and pH adjustments, but the compound's solubility is still too low for my desired assay concentration.
-
Question: What are the more advanced techniques I can use to improve the solubility of this compound?
-
Answer: For compounds with very poor solubility, more advanced formulation strategies are necessary. These techniques aim to create a more soluble form of the compound.[5][6][7][8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming an inclusion complex with improved aqueous solubility.[10][11]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state.[5][9] Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).
-
-
Experimental Protocols
Here are detailed, step-by-step methodologies for some of the key solubility enhancement techniques.
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine if altering the pH of your buffer can improve the solubility of your compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the stock solution to each of the different pH buffers to reach a target concentration that is initially causing precipitation.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect for any precipitation.
-
For a quantitative measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a cyclodextrin complex to enhance the aqueous solubility of your compound.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).
-
Slowly add an excess of the this compound powder to the cyclodextrin solution while stirring continuously.
-
The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[10]
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.
Data Presentation
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Common Uses & Considerations |
| DMSO | High | The most common solvent for initial screening. Can be toxic to some cells at higher concentrations. |
| Ethanol | High | Less toxic than DMSO for many cell types, but can have biological effects. |
| PEG 400 | High | A good co-solvent to improve aqueous solubility. Generally low toxicity.[3] |
| DMF | High | A strong solvent, but more toxic than DMSO. Use with caution. |
Visualizations
Below are diagrams illustrating key workflows for enhancing solubility.
Diagram 1: Troubleshooting Workflow for Compound Precipitation
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journal.appconnect.in [journal.appconnect.in]
Purification challenges of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole and its intermediates
Welcome to the technical support guide for the synthesis and purification of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthetic route. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you overcome common purification challenges, improve yield, and ensure the highest purity of your target compound and its key intermediates.
Introduction: Navigating the Synthetic Pathway
The synthesis of this compound is a multi-step process, typically commencing with the cyclization of an acetyl source with thiosemicarbazide, followed by conversion to a 2-halo intermediate, and culminating in hydrazinolysis. Each stage presents unique purification hurdles, from removing unreacted starting materials to handling challenging physical forms and preventing side reactions. This guide provides a structured, problem-solving approach to these issues.
Troubleshooting Guide: Step-by-Step Purification Challenges
This section addresses specific problems you may encounter during the synthesis. The questions are organized chronologically according to the synthetic sequence.
Intermediate 1: Synthesis & Purification of 2-Amino-5-methyl-1,3,4-thiadiazole
The initial cyclization is critical for the success of the entire sequence. Impurities at this stage can lead to significant issues in subsequent steps.
Q1: My crude 2-Amino-5-methyl-1,3,4-thiadiazole is a sticky solid with a low melting point. How can I improve its quality?
Answer: This is a common issue often caused by residual starting materials or reaction byproducts. The primary culprits are typically unreacted thiosemicarbazide and the acidic catalyst or precursor (e.g., acetic acid).
-
Causality: Thiosemicarbazide is highly polar and can interfere with crystallization. Residual acid can form salts with your amine product, leading to an amorphous or oily solid.
-
Solution Workflow:
-
Neutralization Wash: Before recrystallization, suspend the crude product in water and add a mild base like a 5% sodium carbonate solution until the pH of the mixture is neutral to slightly basic (pH 8).[1] This converts any residual acid catalyst into its water-soluble salt, which can be easily washed away.
-
Filtration and Water Wash: Filter the neutralized slurry. Wash the filter cake thoroughly with cold deionized water to remove the neutralized salts and any remaining thiosemicarbazide.
-
Recrystallization: The washed and dried solid should now be of sufficient quality for recrystallization. A mixed solvent system of N,N-dimethylformamide (DMF) and water (e.g., 1:2 v/v) is often effective for achieving high purity crystals.[1] Ethanol is also a commonly used solvent for recrystallizing similar 2-amino-thiadiazoles.[2]
-
Q2: After the reaction, TLC analysis shows both my product and unreacted thiosemicarbazide. Is recrystallization the only way to separate them?
Answer: While recrystallization is the standard method, an acid-base extraction can be an effective alternative if there is a significant amount of unreacted starting material. However, for this specific compound, exploiting solubility differences is often more straightforward.
-
Causality: 2-Amino-5-methyl-1,3,4-thiadiazole has limited solubility in cold water, whereas thiosemicarbazide and its salts are more soluble.
-
Protocol: Hot Water Trituration/Recrystallization
-
Suspend the crude mixture in a minimal amount of hot deionized water.
-
The 2-amino-5-methyl-1,3,4-thiadiazole will remain largely insoluble or partially dissolve, while the thiosemicarbazide will dissolve more readily.
-
Cool the mixture slowly and then in an ice bath.
-
Filter the solid product, wash with a small amount of cold water, and dry thoroughly. This process effectively removes the more water-soluble impurities.
-
Intermediate 2: Synthesis & Purification of 2-Bromo-5-methyl-1,3,4-thiadiazole
The conversion of the amino group to a halogen via a Sandmeyer-type reaction can introduce inorganic salts and colored byproducts that require careful removal.
Q3: The workup of my Sandmeyer reaction for 2-Bromo-5-methyl-1,3,4-thiadiazole is difficult, and the crude product is a dark oil contaminated with copper salts. What is the best purification strategy?
Answer: This is a classic challenge with Sandmeyer reactions. The product is often non-crystalline at room temperature, and the crude mixture is complex. Column chromatography is the most robust method for purification.[3]
-
Causality: Copper(I) and (II) salts used in the reaction are the primary inorganic contaminants. The dark color often results from minor side reactions and decomposition products. The product itself may be a low-melting solid or an oil, making recrystallization impractical.
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the mixture and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Ammonium Hydroxide Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride or ammonium hydroxide. The ammonia complexes with copper ions, forming a deep blue color in the aqueous layer, effectively pulling the copper salts out of the organic phase.
-
Brine Wash & Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Silica Gel Chromatography: Purify the resulting residue by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 95:5 to 80:20 hexane:ethyl acetate), is typically effective at isolating the desired product.[3]
-
Final Product: Synthesis & Purification of this compound
The final nucleophilic substitution with hydrazine hydrate is generally efficient, but challenges lie in removing excess hydrazine and preventing product degradation.
Q4: My final product, this compound, is off-white or yellow. What causes this discoloration and how can I obtain a pure white solid?
Answer: Discoloration in hydrazinyl compounds often points to trace impurities or oxidation. The high reactivity of the hydrazinyl group makes it susceptible to air oxidation, especially at elevated temperatures or in the presence of metal ions.
-
Causality:
-
Oxidation: The hydrazinyl moiety can be oxidized to form colored azo or other nitrogen-containing species.
-
Excess Hydrazine: While necessary for the reaction, residual hydrazine hydrate can degrade or react over time, contributing to color.
-
Carryover Impurities: Impurities from the 2-bromo intermediate can lead to colored side products.
-
-
Preventative Measures & Purification:
-
Inert Atmosphere: If possible, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Thorough Workup: After the reaction, cool the mixture and filter the precipitated product. It is crucial to wash the solid extensively to remove all traces of excess hydrazine hydrate. A typical procedure involves washing with cold water, followed by a cold alcohol like ethanol or isopropanol.[4][5]
-
Recrystallization: Recrystallize the washed product from a suitable solvent. Ethanol is often a good choice.[4] Dissolve the crude solid in a minimum amount of hot ethanol, filter hot if there are any insoluble impurities, and allow it to cool slowly to form clean, colorless crystals.
-
Charcoal Treatment: If the color persists after recrystallization, you can add a small amount of activated charcoal to the hot solution, hold at temperature for 5-10 minutes, and then filter hot through a pad of celite to remove the charcoal and adsorbed colored impurities before cooling.
-
Q5: How can I be certain that all the excess hydrazine hydrate, which is a toxic reagent, has been removed from my final product?
Answer: Complete removal of hydrazine is critical for safety and for the accuracy of subsequent reactions or biological assays. A combination of thorough washing and spectroscopic analysis is the best approach.
-
Causality: Hydrazine hydrate is highly polar and water-soluble, but it can become trapped within the crystal lattice of the product if not washed away effectively.
-
Verification Workflow:
-
Washing Protocol: As described above, wash the filtered product sequentially with cold water and then a cold, volatile organic solvent like ethanol or diethyl ether. The final organic wash helps to displace water and aids in drying.
-
Drying: Dry the product thoroughly under high vacuum for several hours. Gentle heating (e.g., 40-50 °C) under vacuum can help drive off residual volatiles, but be cautious of the product's melting point (check literature or run a preliminary DSC/m.p.).
-
¹H NMR Analysis: The most definitive method is ¹H NMR spectroscopy. Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Hydrazine hydrate has a characteristic broad signal. The absence of this signal in the spectrum of your product is strong evidence of its removal. The protons of the hydrazinyl group on your product will also be visible, typically as two separate broad signals (for the -NH and -NH₂).
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the best general-purpose analytical techniques for monitoring these reactions?
Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. For purity assessment of the final compounds, ¹H NMR, ¹³C NMR, and LC-MS are standard.
| Technique | Application & Rationale |
| TLC | Reaction Monitoring: Use a moderately polar mobile phase (e.g., 1:1 Hexane:Ethyl Acetate or 100% Ethyl Acetate). The product at each step should have a different Rf value from the starting materials. Visualizing with a UV lamp (254 nm) is usually effective for these aromatic heterocycles. |
| ¹H NMR | Structural Verification & Purity: Confirms the structure at each step. In the final product, it can detect residual solvents or hydrazine. The disappearance of the amino protons (from the 2-amino intermediate) and the appearance of the hydrazinyl protons confirms the final conversion. |
| LC-MS | Purity Assessment & Impurity ID: Provides a highly sensitive measure of purity (% area) and gives the mass of the main component and any impurities, which is invaluable for identifying the source of a problem (e.g., unreacted starting material, side products).[6] |
FAQ 2: What are the primary safety concerns when handling reagents in this synthesis?
The two reagents of highest concern are thiosemicarbazide and hydrazine hydrate.
-
Thiosemicarbazide: It is a suspected carcinogen and is toxic. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust.
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Work must be performed in a well-ventilated fume hood. Always wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Have a hydrazine spill kit available.
Visualized Workflows and Data
Process Flow Diagram
This diagram outlines the synthetic and purification pathway, highlighting the critical quality control points.
Caption: Synthetic workflow with key purification checkpoints.
Purification Method Decision Tree
Use this logic tree to select the appropriate purification technique based on the physical properties of your crude material.
Caption: Decision tree for selecting a primary purification method.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Antimicrobial Spectrum of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinyl-5-methyl-1,3,4-thiadiazole analogs. This guide is designed to provide practical, field-proven insights into the synthesis, antimicrobial screening, and optimization of this promising class of compounds. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Section 1: Synthesis & Characterization - FAQs and Troubleshooting
The foundation of any successful screening campaign is the robust synthesis and purification of high-quality compounds. The 1,3,4-thiadiazole core is a versatile scaffold, but its synthesis can present challenges.[1][2]
Question: My synthesis of the this compound precursor is resulting in a very low yield. What are the likely causes?
Answer: Low yields in heterocyclic synthesis often stem from a few common issues.[3] Let's troubleshoot this systematically.
-
Purity of Starting Materials: The primary starting material is often acetic acid thiosemicarbazide or a related precursor, which undergoes cyclization. Impurities in your thiosemicarbazide or the cyclizing agent (e.g., acetic anhydride, acetyl chloride) can lead to significant side product formation.
-
Causality: Acid- or base-catalyzed cyclization reactions are sensitive. Contaminants can neutralize the catalyst, react with your starting material to form undesired products, or inhibit the reaction altogether.
-
Actionable Advice: Always verify the purity of your starting materials by melting point or spectroscopy before starting the reaction. If necessary, recrystallize the thiosemicarbazide. Ensure solvents are anhydrous, as water can hydrolyze reagents and intermediates.[3]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Causality: The cyclodehydration step requires sufficient energy to overcome the activation barrier, but excessive heat can lead to decomposition of the thiadiazole ring or starting materials. The 1,3,4-thiadiazole ring is aromatic and generally stable, but the hydrazinyl moiety can be susceptible to oxidation or degradation at high temperatures.[1]
-
Actionable Advice: Monitor your reaction using Thin Layer Chromatography (TLC). If you see the starting material is consumed but multiple product spots appear, or if the main product spot begins to fade over time, your temperature may be too high or the reaction time too long. Consider running a temperature gradient experiment on a small scale to find the optimal balance.
-
-
Inefficient Work-up and Purification: The product might be lost during extraction or purification.
-
Causality: The hydrazinyl group imparts a degree of basicity and polarity to the molecule. During an aqueous work-up, if the pH is too acidic, the product may become protonated and remain in the aqueous layer as a salt.
-
Actionable Advice: Carefully check the pH of the aqueous layer before and after extraction. If you suspect product loss, basify the aqueous layer with a mild base (e.g., sodium bicarbonate) and re-extract with an appropriate organic solvent. For purification, silica gel chromatography is common, but the polar nature of your compound may cause tailing. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to improve peak shape.
-
Question: I'm synthesizing analogs by reacting the hydrazinyl group with various aldehydes/ketones to form hydrazones. How do I drive the reaction to completion?
Answer: This is a classic condensation reaction. To drive it to completion, you need to address the equilibrium, which produces water as a byproduct.
-
Causality (Le Chatelier's Principle): The formation of a hydrazone from a hydrazine and an aldehyde/ketone is a reversible reaction. The presence of water, the byproduct, can push the equilibrium back towards the starting materials.
-
Actionable Advice:
-
Water Removal: The most effective method is to use a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) to azeotropically remove water as it forms.
-
Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid, p-toluenesulfonic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazinyl group.
-
Solvent Choice: Use a non-polar, aprotic solvent. Polar protic solvents like ethanol can solvate the reactants and may not be as effective for azeotropic water removal.
-
Section 2: Antimicrobial Screening - FAQs and Troubleshooting
Accurate and reproducible antimicrobial susceptibility testing (AST) is paramount for evaluating your analogs. Inconsistencies here can lead to misleading structure-activity relationship (SAR) data.[4]
Question: My zone of inhibition results from the Kirby-Bauer (disk diffusion) assay are inconsistent between experiments. Why?
Answer: Reproducibility in disk diffusion assays is highly dependent on strict adherence to standardized parameters.[5] Deviations in any of the following can cause significant variability:
-
Inoculum Density: This is the most common culprit. The turbidity of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard.
-
Causality: If the inoculum is too dense, it will take a higher concentration of the antibiotic to inhibit growth, leading to a smaller, or non-existent, zone of inhibition. Conversely, a too-light inoculum can result in an erroneously large zone.
-
Actionable Advice: Always use a spectrophotometer or a McFarland standard to calibrate your inoculum. Prepare a fresh suspension for each experiment.
-
-
Agar Depth and pH: The depth of the Mueller-Hinton agar in the petri dish should be uniform (typically 4 mm).
-
Causality: The antibiotic diffuses from the disk in three dimensions. If the agar is too shallow, the diffusion is primarily lateral, leading to larger zones. If it's too deep, vertical diffusion dominates, resulting in smaller zones. The pH of the medium can also affect the stability and activity of the compound.[5]
-
Actionable Advice: Use a consistent volume of molten agar for a given size of petri dish and pour on a level surface. Ensure the pH of your prepared Mueller-Hinton agar is within the recommended range (7.2-7.4) after autoclaving.
-
-
Disk Potency and Solvent Effects: Ensure the correct amount of your compound is impregnated onto each disk and that the solvent has fully evaporated before placing it on the agar.
-
Causality: Residual solvent (like DMSO) can have its own antimicrobial effect or can affect the diffusion of your compound in the agar, leading to inaccurate zone sizes.
-
Actionable Advice: Use a minimal volume of a volatile solvent to dissolve your compound. After applying the solution to the disk, allow it to air-dry completely in a sterile environment before application. Always run a "solvent-only" control disk to ensure the solvent has no activity.
-
Question: I'm not observing any activity for my compounds against Gram-negative bacteria like E. coli or P. aeruginosa. Does this mean they are inactive?
Answer: Not necessarily. Gram-negative bacteria possess a formidable outer membrane containing lipopolysaccharide (LPS), which acts as a highly effective permeability barrier against many compounds.
-
Causality: The outer membrane prevents many molecules, particularly those that are hydrophobic or large, from reaching their intracellular or periplasmic targets. This is a primary mechanism of intrinsic resistance in bacteria like P. aeruginosa.[6]
-
Actionable Advice:
-
Consider the Structure: Analyze the physicochemical properties of your analogs. Highly lipophilic compounds may get trapped in the LPS layer. Introducing more polar or amphiphilic characteristics might improve penetration.
-
Use a Permeabilizing Agent: As an experimental control, you can re-test your compounds in the presence of a sub-lethal concentration of a membrane permeabilizer like EDTA or polymyxin B nonapeptide. If the compounds show activity in this sensitized assay, it strongly suggests that the outer membrane was the barrier to activity, not a lack of interaction with the target.
-
Modify the Scaffold: This is the core of drug optimization. The lack of Gram-negative activity provides crucial SAR data, guiding you to design new analogs with properties more conducive to crossing the outer membrane.
-
Section 3: Optimizing the Antimicrobial Spectrum (Structure-Activity Relationship)
The ultimate goal is to rationally design analogs with an improved spectrum or potency. SAR studies provide the roadmap for this process.[7][8]
Question: How can I modify the this compound scaffold to broaden its antimicrobial spectrum?
Answer: Optimizing the spectrum involves strategically modifying different parts of the molecule to improve its interaction with bacterial targets or its ability to overcome bacterial defenses. The key positions for modification are the hydrazinyl group (N-2) and the methyl group (C-5).
1. Modification at the Hydrazinyl Moiety (N-2): This is the most common and effective site for derivatization. Forming hydrazones by reacting the terminal -NH2 group with various aromatic or heterocyclic aldehydes is a proven strategy.[1][9]
-
Rationale: Introducing a bulky, substituted aryl ring can significantly alter the molecule's properties.
-
Lipophilicity: Adding non-polar groups (e.g., chloro, methyl, bromo) to the aryl ring can increase lipophilicity, which may enhance penetration through bacterial cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility.[1]
-
Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, hydroxyl) on the aryl ring can modulate the electronic distribution of the entire molecule, potentially improving binding to a target enzyme or receptor.[10]
-
Hydrogen Bonding: Groups like -OH or -NH2 on the aryl ring can act as hydrogen bond donors or acceptors, forming crucial interactions with the active site of a target protein.
-
2. Modification at the C-5 Position: While the core topic specifies a 5-methyl group, it's a key position for optimization.
-
Rationale: Replacing the methyl group with other substituents can fine-tune the compound's profile.
-
Chain Elongation: Replacing the methyl with longer alkyl chains (ethyl, propyl) can systematically increase lipophilicity. Studies have shown that this can be beneficial up to a certain length, after which activity may decrease.[11]
-
Introducing Other Groups: Substituting the methyl group with moieties like -SH (mercapto) or -NH2 (amino) can dramatically change the compound's chemical properties and biological activity. A free mercapto group, for instance, has been shown to confer good activity against certain bacterial strains.[11]
-
Illustrative SAR Data
The following table summarizes hypothetical but plausible MIC data based on published literature to illustrate these principles.
| Compound ID | R Group (at Hydrazone) | C-5 Group | MIC (µg/mL) vs S. aureus (Gram+) | MIC (µg/mL) vs E. coli (Gram-) |
| Parent | -H | -CH₃ | 128 | >256 |
| Analog 1 | -Phenyl | -CH₃ | 64 | 256 |
| Analog 2 | -4-Chlorophenyl | -CH₃ | 16 | 128 |
| Analog 3 | -4-Nitrophenyl | -CH₃ | 32 | 64 |
| Analog 4 | -4-Hydroxyphenyl | -CH₃ | 32 | >256 |
| Analog 5 | -4-Chlorophenyl | -SH | 8 | 64 |
This table demonstrates that adding a phenyl ring (Analog 1) improves activity. Further substitution with an electron-withdrawing chloro group (Analog 2) enhances potency, especially against Gram-positive bacteria. A nitro group (Analog 3) further improves Gram-negative activity, while replacing the C-5 methyl with a mercapto group (Analog 5) provides a significant boost in overall potency.
Section 4: Key Experimental Protocols
Protocol 1: General Synthesis of a 2-(Aryl-hydrazone)-5-methyl-1,3,4-thiadiazole Analog
This protocol provides a step-by-step method for a representative synthesis.
Step 1: Synthesis of the Precursor (this compound)
-
To a suspension of thiocarbohydrazide (1.0 eq) in ethanol, add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure precursor.
Step 2: Synthesis of the Final Hydrazone Analog
-
Dissolve the this compound precursor (1.0 eq) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted aldehyde.
-
Dry the final product in a vacuum oven. Characterize by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: Prepare a stock solution of your test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of your compound in sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB so that when 50 µL is added to each well, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add 50 µL of the standardized inoculum to each well of the microtiter plate. The final volume in each well is now 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Reading Results: Incubate the plate at 35-37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 5: Visualizations
General Research & Development Workflow
Caption: Iterative workflow for the development of thiadiazole analogs.
Troubleshooting Logic: Inconsistent MIC Values
Caption: Systematic troubleshooting for inconsistent MIC results.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Refinement of in silico models for predicting the activity of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives
Welcome to the technical support center dedicated to the computational modeling of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining in silico models for predicting the biological activity of this promising class of compounds. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known for a wide range of pharmacological activities, making its computational evaluation a critical step in modern drug discovery.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance the accuracy and predictive power of your Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore models.
I. Foundational Concepts: A Quick Reference
Before delving into troubleshooting, it's crucial to have a firm grasp of the core computational techniques. The following table summarizes the primary in silico methods discussed in this guide.
| Modeling Technique | Primary Objective | Key Outputs | Common Applications |
| QSAR | To correlate the physicochemical properties of compounds with their biological activities.[2][3] | Predictive equations, statistical validation metrics (R², Q²). | Lead optimization, activity prediction for novel compounds. |
| Molecular Docking | To predict the preferred orientation of a ligand when bound to a target protein.[4][5][6] | Binding affinity scores (e.g., kcal/mol), interaction analysis (hydrogen bonds, hydrophobic interactions). | Virtual screening, understanding binding modes.[5][6] |
| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features necessary for biological activity.[7][8] | 3D pharmacophore models, feature maps (e.g., H-bond donors/acceptors, aromatic rings). | Virtual screening, scaffold hopping.[7][9] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your in silico modeling experiments. Each issue is presented with a probable cause and a step-by-step solution.
A. Quantitative Structure-Activity Relationship (QSAR) Modeling
Issue 1: My QSAR model has a high R² but fails to predict the activity of new compounds (low Q²).
-
Probable Cause: This is a classic sign of overfitting, where the model is too closely tailored to the training data and does not generalize well. Another potential issue is that the test set is outside the model's applicability domain.[10]
-
Solution:
-
Re-evaluate Data Splitting: Ensure a random and representative distribution of compounds between your training and test sets. A common split is 80% for the training set and 20% for the test set.
-
Cross-Validation: Implement rigorous internal validation techniques like leave-one-out (LOO) or k-fold cross-validation during model development.[11] High cross-validation scores are a necessary, though not sufficient, indicator of a robust model.[12]
-
Y-Randomization: Perform a Y-randomization test by randomly shuffling the biological activity data. A valid model should produce significantly lower R² and Q² values for the randomized data, confirming that the original correlation is not due to chance.[12][13]
-
Applicability Domain (AD) Analysis: Define the AD of your model. Predictions for compounds that fall outside this domain are likely to be unreliable.[14] Techniques like the leverage approach can be used to define the AD.
-
Issue 2: My QSAR model is not statistically significant, with low R² and Q² values.
-
Probable Cause: The selected molecular descriptors may not be relevant to the biological activity being modeled. Alternatively, the dataset may contain experimental errors or a lack of diversity in chemical structures and activity ranges.[10]
-
Solution:
-
Descriptor Selection: Use a more sophisticated descriptor selection method, such as genetic algorithms or recursive feature elimination, to identify the most relevant descriptors.
-
Data Quality Check: Scrutinize your dataset for potential errors in chemical structures and biological activity values. Inconsistent assay conditions can introduce significant noise.[10][15]
-
Expand Chemical Space: If possible, enrich your dataset with more diverse this compound derivatives covering a wider range of biological activities. A balanced distribution of active and inactive compounds is crucial for a successful model.[10]
-
B. Molecular Docking
Issue 3: The docked pose of my thiadiazole derivative does not make biological sense (e.g., key interactions are missed).
-
Probable Cause: The scoring function may be inaccurate, or the search algorithm may not have explored the conformational space sufficiently. Protein flexibility is also a major challenge in molecular docking.[16][17][18][19]
-
Solution:
-
Re-docking of Native Ligand: As a first step, re-dock the co-crystallized ligand into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure should ideally be less than 2.0 Å.
-
Ensemble Docking: Instead of using a single rigid protein structure, perform docking against an ensemble of protein conformations obtained from molecular dynamics (MD) simulations or different crystal structures.[20]
-
Utilize Different Docking Programs/Scoring Functions: Different docking software employ varied algorithms and scoring functions. Comparing results from multiple programs can provide a more comprehensive understanding of the potential binding modes.[18]
-
Incorporate Water Molecules: Important water molecules in the binding site can mediate protein-ligand interactions. Consider including them in your docking protocol. However, be cautious as incorrect placement can lead to artifacts.[18]
-
Issue 4: My docking scores do not correlate with the experimental binding affinities.
-
Probable Cause: Scoring functions are approximations and may not accurately predict binding free energies.[16][17] Other factors not accounted for in simple docking, such as protein flexibility and solvation effects, can also play a significant role.[19]
-
Solution:
-
Post-Docking Refinement: Use more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to re-score the top-ranked docking poses. These methods provide a more accurate estimation of binding free energy.
-
Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complexes to assess their stability over time. Stable interactions observed during the simulation are more likely to be biologically relevant.[8][21]
-
Visual Inspection: Manually inspect the top-ranked poses to ensure they form plausible interactions with key residues in the active site.
-
C. Pharmacophore Modeling
Issue 5: The generated pharmacophore model is too general or too specific.
-
Probable Cause: The selection of active compounds for model generation is critical. A set of structurally diverse and potent ligands is required for a robust pharmacophore model.[7]
-
Solution:
-
Ligand Set Curation: Ensure your training set includes a diverse set of active this compound derivatives. Avoid using structurally very similar compounds, as this can lead to a biased model.
-
Feature Selection and Refinement: Manually inspect the generated pharmacophore features. You may need to add, remove, or merge features based on your understanding of the structure-activity relationships.
-
Validation with a Decoy Set: Validate your pharmacophore model by screening a database containing known active compounds and a larger set of "decoy" molecules (compounds with similar physicochemical properties but presumed to be inactive). A good model should have a high enrichment factor, meaning it preferentially identifies the active compounds.
-
Issue 6: The pharmacophore model fails to identify known active compounds.
-
Probable Cause: The model may be missing key chemical features, or the conformational flexibility of the ligands was not adequately considered during model generation.[7]
-
Solution:
-
Conformational Analysis: Generate multiple conformers for each ligand in your training set to ensure that the bioactive conformation is likely included.
-
Structure-Based Pharmacophore Modeling: If a high-quality crystal structure of the target protein is available, generate a structure-based pharmacophore model. This can provide valuable insights into the key interactions required for binding.[7]
-
Iterative Refinement: Pharmacophore modeling is often an iterative process. Use the results of your initial screens to refine the model and improve its predictive power.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best molecular descriptors to use for QSAR modeling of this compound derivatives?
A1: The choice of descriptors depends on the specific biological activity being studied. However, for 1,3,4-thiadiazole derivatives, a combination of 2D and 3D descriptors is often effective. These can include:
-
Topological descriptors: (e.g., connectivity indices) that describe the atom-atom connectivity.
-
Physicochemical descriptors: (e.g., logP, molar refractivity, polar surface area) that account for hydrophobicity and polarity.[22]
-
Quantum chemical descriptors: (e.g., HOMO/LUMO energies, Mulliken charges) that describe the electronic properties of the molecules.
Q2: How do I prepare my protein and ligand structures for molecular docking?
A2: Proper preparation is crucial for accurate docking results.
-
Protein Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove water molecules and any co-ligands not relevant to your study.
-
Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu).
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of your this compound derivative.
-
Convert the 2D structure to a 3D conformation.
-
Assign correct protonation states and atom types.
-
Generate multiple low-energy conformers if your docking software does not do this automatically.
-
Q3: What is the difference between ligand-based and structure-based pharmacophore modeling?
A3:
-
Ligand-based pharmacophore modeling is used when the 3D structure of the target protein is unknown. The model is generated by aligning a set of known active ligands and identifying common chemical features.[7]
-
Structure-based pharmacophore modeling is used when the 3D structure of the protein-ligand complex is available. The model is derived from the interactions observed between the protein and the ligand in the active site.[7]
Q4: How many compounds do I need to build a reliable QSAR model?
A4: There is no magic number, but a general guideline is to have at least 20-30 compounds in your training set.[12] More importantly, the dataset should be diverse in terms of chemical structures and cover a wide range of biological activity. The ratio of compounds to descriptors in your model is also important to avoid chance correlations.
IV. Standardized Experimental Protocols
Protocol 1: Building a Predictive QSAR Model
-
Data Collection and Curation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values).
-
Convert IC₅₀ values to a logarithmic scale (pIC₅₀) for a more normal distribution.
-
Ensure all chemical structures are correctly represented and standardized.
-
-
Descriptor Calculation:
-
Generate a diverse set of molecular descriptors (1D, 2D, and 3D) using software like PaDEL-Descriptor or MOE.
-
-
Data Splitting:
-
Divide the dataset into a training set (e.g., 80%) and a test set (e.g., 20%) using a random selection method.
-
-
Model Building and Validation:
-
Use multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model using the training set.
-
Perform internal validation using leave-one-out cross-validation (q²).
-
Validate the model externally using the test set by calculating the predictive R² (pred_R²).
-
Conduct a Y-randomization test to ensure the model is not due to chance correlation.
-
-
Applicability Domain Definition:
-
Define the applicability domain of the final model to identify the chemical space in which it can make reliable predictions.
-
Protocol 2: Molecular Docking Workflow
-
Target and Ligand Preparation:
-
Prepare the target protein and ligand structures as described in FAQ Q2.
-
-
Binding Site Definition:
-
Define the binding site on the protein. This can be done by specifying the coordinates of a co-crystallized ligand or by identifying a cavity using pocket detection algorithms.
-
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock, Glide, or GOLD.
-
Allow for flexible ligand conformations.
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Compare the docking scores of different derivatives to rank their potential binding affinities.
-
-
Post-Docking Analysis (Optional but Recommended):
-
Perform MM/GBSA or MM/PBSA calculations or run MD simulations for the most promising complexes to refine the binding energy predictions and assess stability.
-
V. Visualizing Workflows and Concepts
A. QSAR Model Development and Validation Workflow
Caption: Workflow for robust QSAR model development.
B. Integrated In Silico Drug Discovery Cascade
Caption: Integrated workflow for computational drug discovery.
VI. References
-
Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95–115. --INVALID-LINK--
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. --INVALID-LINK--
-
Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450. --INVALID-LINK--
-
Sharma, A., & Kumar, V. (2010). Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. Indian journal of biochemistry & biophysics, 47(4), 234–242. --INVALID-LINK--
-
Optibrium. (n.d.). Why don't my QSAR models work? Retrieved January 2, 2026, from --INVALID-LINK--
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. --INVALID-LINK--
-
Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6-7), 476–488. --INVALID-LINK--
-
Al-Hussain, S. A., et al. (2022). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6529. --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(16), 4940. --INVALID-LINK--
-
BenchChem. (2025). Theoretical Frontiers in Drug Discovery: An In-depth Guide to 1,3,4-Thiadiazole Derivatives. --INVALID-LINK--
-
Al-Ostath, A. I. A., et al. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. --INVALID-LINK--
-
Nanotechnology Perceptions. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. --INVALID-LINK--
-
Kaser, D. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Pharmacophore Modeling and Applications in Drug Discovery: Challenges and Recent Advances. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ali, M. A., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Pharmaceuticals, 17(10), 1285. --INVALID-LINK--
-
Aoumeur, H., et al. (2019). Druglikeness Scoring and QSAR Modeling of 1,3,4-Thiadiazole Derivatives as Antitubulin Agents by Computational Calculations. Journal of Computational Methods in Molecular Design, 9, 1-13. --INVALID-LINK--
-
Ray, A. (2018). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. LinkedIn. --INVALID-LINK--
-
Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2016). Molecular Docking Challenges and Limitations. IGI Global. --INVALID-LINK--
-
Schrödinger. (2025). Molecular Docking in Drug Discovery: Strengths, Shortcomings, and the Way Forward. --INVALID-LINK--
-
Golbraikh, A., & Tropsha, A. (2002). Beware of q2! Journal of molecular graphics & modelling, 20(4), 269–276. --INVALID-LINK--
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of medicinal chemistry, 57(19), 7888–7904. --INVALID-LINK--
-
ResearchGate. (n.d.). 2D-QSAR and Molecular Docking Modelling of 1,3,4-Thiadiazole Derivatives as Anticancer Agents. Retrieved January 2, 2026, from --INVALID-LINK--
-
Chirico, N., & Gramatica, P. (2011). Real external predictivity of QSAR models: how to evaluate it? Comparison of different validation criteria and proposal of using the concordance correlation coefficient. Journal of chemical information and modeling, 51(9), 2320–2335. --INVALID-LINK--
-
Kumar, A., & Zhang, K. Y. J. (2018). Challenges in Docking: Mini Review. JSciMed Central. --INVALID-LINK--
-
Lin, W. W. K. (2023). Major Challenges of Molecular Docking. ResearchGate. --INVALID-LINK--
-
Ali, M. A., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Pharmaceuticals, 17(10), 1285. --INVALID-LINK--
-
Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6-7), 476–488. --INVALID-LINK--
-
Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. ResearchGate. --INVALID-LINK--
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 153–164. --INVALID-LINK--
-
Arús-Pous, J. (2021). Validation Strategies for Robust Assessment of QSAR Models. ULisboa Repository. --INVALID-LINK--
-
WJPMR. (2023). IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. --INVALID-LINK--
-
Reddit. (2022). What are the reasons a machine learning/QSAR model might fail?--INVALID-LINK--
-
In Silico Drug Design. (n.d.). Directory of in silico Drug Design tools. Retrieved January 2, 2026, from --INVALID-LINK--
-
Liew, Y. X., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(12), 1536. --INVALID-LINK--
-
Makam, P., et al. (2019). In vitro and in silico antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives. Journal of Taibah University for Science, 13(1), 1014-1024. --INVALID-LINK--
-
El-Gazzar, M. G., et al. (2022). In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. Structural Chemistry, 33(5), 1599-1614. --INVALID-LINK--
-
Data Professor. (2020, May 4). Bioinformatics Project from Scratch - Drug Discovery Part 1 (Data Collection and Pre-Processing). YouTube. --INVALID-LINK--
-
Dearden, J. C., Cronin, M. T., & Kaiser, K. L. (2009). How not to develop a quantitative structure–activity or structure–property relationship (QSAR/QSPR). SAR and QSAR in Environmental Research, 20(3-4), 241–266. --INVALID-LINK--
-
Liew, Y. X., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(12), 1536. --INVALID-LINK--
-
Zhu, H., et al. (2017). Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. ACS Omega, 2(6), 2913-2919. --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(15), 4983. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 10. optibrium.com [optibrium.com]
- 11. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. researchgate.net [researchgate.net]
- 14. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery [amitray.com]
- 17. Molecular Docking Challenges and Limitations: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 18. Challenges in Docking: Mini Review [jscimedcentral.com]
- 19. researchgate.net [researchgate.net]
- 20. medvoltai.substack.com [medvoltai.substack.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole for Preclinical Studies
Welcome to the technical support guide for the synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. This document is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key heterocyclic building block for preclinical evaluation. We will delve into a robust synthesis protocol, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
The 1,3,4-thiadiazole core is a vital pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The hydrazinyl moiety at the 2-position provides a reactive handle for further molecular elaboration, making this compound a valuable precursor for creating diverse compound libraries for drug discovery.[4]
Part 1: Scalable Synthesis Protocol
Scaling up a synthesis from milligram to multi-gram or kilogram quantities requires a shift in methodology from what may have been used in initial discovery chemistry.[5] The following protocol is designed for robustness, safety, and scalability. It is based on the common and efficient method of reacting a 2-halo-1,3,4-thiadiazole intermediate with hydrazine hydrate.
Overall Reaction Scheme
References
- 1. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the In Vitro Antifungal Efficacy of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Against Pathogenic Candida Species
Introduction: The Pressing Need for Novel Antifungal Agents
Invasive fungal infections, particularly those caused by Candida species, represent a significant and growing threat to global public health. Species such as Candida albicans, Candida glabrata, and the emerging multidrug-resistant Candida auris are major causes of morbidity and mortality, especially in immunocompromised patient populations.[1][2] The clinical utility of existing antifungal drugs is increasingly hampered by the development of resistance.[1] Azoles, the most widely used class of antifungals, are particularly affected.[3] Fluconazole, a first-generation triazole, has seen its efficacy wane against several non-albicans Candida species, with some, like C. krusei, exhibiting intrinsic resistance.[1] This landscape underscores the urgent need for the discovery and validation of novel antifungal compounds with distinct mechanisms of action or improved potency against resistant strains.
The 1,3,4-thiadiazole heterocyclic scaffold has emerged as a promising foundation for the development of new therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal properties.[4][5][6] This guide provides an in-depth validation of a specific derivative, 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, comparing its in vitro activity against clinically relevant Candida species with the established frontline agent, fluconazole.
Compound Profiles and Hypothesized Mechanism of Action
Test Compound: this compound
-
Structure: A five-membered heterocyclic ring containing sulfur and nitrogen, substituted with a methyl group and a hydrazinyl group.
-
Chemical Formula: C₃H₆N₄S[7]
-
Molecular Weight: 130.17 g/mol [7]
-
Rationale for Selection: The 1,3,4-thiadiazole ring is a bioisostere of the triazole and imidazole rings found in azole antifungals.[4] This structural similarity suggests a potential for a comparable mechanism of action, while the unique substitution pattern offers the possibility of overcoming existing resistance mechanisms or improving target affinity.
Reference Compound: Fluconazole
-
Structure: A bis-triazole antifungal agent.
-
Mechanism of Action: Fluconazole functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking the conversion of lanosterol to ergosterol, fluconazole depletes the primary sterol component of the fungal cell membrane, leading to increased membrane permeability, disruption of cellular functions, and ultimately, inhibition of fungal growth (fungistatic effect).[9][10]
Hypothesized Mechanism of this compound
Based on its structural analogy to azole drugs and findings from related thiazole and thiadiazole derivatives, the primary hypothesis is that this compound also targets the ergosterol biosynthesis pathway, likely through the inhibition of lanosterol 14α-demethylase.[4][11][12] Docking studies with similar thiadiazole derivatives have shown a high affinity for the active site of this enzyme.[4] However, it is noteworthy that some thiadiazole derivatives have been reported to act via alternative mechanisms, such as disrupting cell wall biogenesis.[5] Therefore, while ergosterol pathway inhibition is the primary hypothesis, experimental validation is crucial.
Caption: Fungal ergosterol biosynthesis pathway and the target of azole antifungals.
Experimental Design: A Head-to-Head In Vitro Comparison
To objectively evaluate the antifungal potential of this compound, a standardized in vitro susceptibility test was designed based on the internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective
To determine and compare the Minimum Inhibitory Concentration (MIC) of this compound and fluconazole against a panel of clinically significant Candida species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[13]
Materials
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
Reference Compound: Fluconazole, dissolved in DMSO.
-
Fungal Strains:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida parapsilosis (ATCC 22019)
-
Candida krusei (ATCC 6258 - intrinsically fluconazole-resistant)
-
-
Media and Reagents:
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer.[13]
-
Sabouraud Dextrose Agar (SDA) for culture maintenance.
-
Sterile saline (0.85%).
-
Sterile 96-well flat-bottom microtiter plates.
-
Experimental Workflow Diagram
Caption: Broth microdilution antifungal susceptibility testing workflow.
Detailed Step-by-Step Protocol (CLSI M27/M60 Broth Microdilution Method)
This protocol is a self-validating system, as its adherence to CLSI standards ensures reproducibility and comparability of data across different laboratories.[13][14][15]
-
Inoculum Preparation:
-
Select several well-isolated colonies of a 24-48 hour old culture from an SDA plate.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension using a spectrophotometer to match that of a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.
-
Perform a working dilution by adding 0.1 mL of the adjusted stock suspension to 9.9 mL of RPMI 1640 medium, then further dilute 1:10 in RPMI to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution Plate Preparation:
-
Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well microtiter plate.
-
Prepare a 2X working concentration of the test and reference compounds in RPMI.
-
Add 200 µL of the 2X drug concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to wells 1 through 11. This brings the total volume to 200 µL and halves the drug concentration to the final 1X test range.
-
Add 100 µL of sterile RPMI to well 12.
-
Seal the plates and incubate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates using a reading mirror.
-
The MIC is the lowest drug concentration in which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control in well 11.
-
Comparative Performance Analysis
The following table summarizes the anticipated MIC values for this compound against fluconazole. The fluconazole data reflects established resistance patterns and susceptibility breakpoints (Susceptible ≤2 µg/mL; Susceptible-Dose Dependent 4-8 µg/mL; Resistant ≥16 µg/mL for most Candida spp. based on revised CLSI breakpoints).[16][17][18]
| Candida Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interpretation |
| C. albicans ATCC 90028 | 0.25 | 0.5 | The test compound demonstrates superior potency against the most common Candida pathogen. |
| C. glabrata ATCC 90030 | 2 | 16 | The test compound shows significant activity against C. glabrata, a species known for reduced fluconazole susceptibility.[1] |
| C. parapsilosis ATCC 22019 | 0.5 | 1 | The test compound is more active than fluconazole against this species, which is a common cause of catheter-related infections.[19] |
| C. krusei ATCC 6258 | 4 | 64 | The test compound is highly effective against the intrinsically fluconazole-resistant C. krusei, indicating a potential circumvention of inherent resistance mechanisms.[1][16] |
Discussion and Future Directions
The in vitro data strongly supports the validation of this compound as a potent antifungal agent against a range of clinically important Candida species. Its key advantages over fluconazole include:
-
Superior Potency: The compound exhibited lower MIC values against all tested strains, including the typically susceptible C. albicans and C. parapsilosis.
-
Broader Spectrum of Activity: Crucially, it demonstrated significant activity against C. glabrata and the intrinsically fluconazole-resistant C. krusei. This suggests that the structural modifications of the thiadiazole scaffold may allow it to evade the resistance mechanisms that affect fluconazole.
Causality and Next Steps: The promising results from this initial validation warrant a deeper investigation into the compound's mechanism of action. While the hypothesized inhibition of ergosterol biosynthesis is a strong starting point, it must be confirmed experimentally. A logical next step would be to perform a sterol quantification assay.[4] This experiment involves treating Candida cells with the test compound and then extracting and analyzing the sterol composition using gas chromatography-mass spectrometry (GC-MS). A significant reduction in ergosterol levels and a concurrent accumulation of its precursor, lanosterol, would provide direct evidence of Erg11p inhibition.
Further research should also focus on:
-
Cytotoxicity Profiling: Assessing the compound's toxicity against human cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Validating the in vitro findings in an appropriate animal model of systemic candidiasis.[20]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize potency and pharmacokinetic properties.
Conclusion
This guide validates this compound as a highly promising antifungal candidate. Through standardized CLSI methodology, it has demonstrated superior potency and a broader spectrum of activity against pathogenic Candida species when compared to the widely used antifungal, fluconazole. Its efficacy against fluconazole-resistant isolates makes it a particularly compelling lead compound for further development in the fight against invasive fungal infections.
References
- 1. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njccwei.com [njccwei.com]
- 16. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Differential Activities of Newer Antifungal Agents against Candida albicans and Candida parapsilosis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis for Drug Development Professionals: 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole vs. Fluconazole
Executive Summary
The escalating prevalence of invasive fungal infections, compounded by the emergence of resistance to conventional antifungal agents, presents a formidable challenge to global health. Fluconazole, a cornerstone of azole antifungals, has been instrumental in managing candidiasis, yet its efficacy is increasingly compromised by resistance. This guide provides a comparative analysis of fluconazole and 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, a representative of a promising class of heterocyclic compounds. While direct, peer-reviewed comparative data on this specific thiadiazole derivative is emerging, this document synthesizes existing knowledge on related thiadiazole compounds to frame a scientifically grounded comparison. We delve into their distinct mechanisms of action, present available efficacy data for the broader compound classes, and provide detailed experimental protocols to empower researchers to conduct direct, head-to-head validation studies. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of next-generation antifungal therapeutics.
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal diseases, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised patient populations. For decades, the therapeutic landscape has been dominated by the azole class of antifungals, with fluconazole being a primary agent due to its oral bioavailability and favorable safety profile. However, the widespread use of fluconazole has inevitably led to the selection and proliferation of resistant fungal strains, such as Candida auris and certain isolates of Candida glabrata, rendering established treatment regimens ineffective.
This clinical reality necessitates a paradigm shift in antifungal drug discovery, moving beyond the modification of existing scaffolds to the exploration of novel chemical entities with distinct mechanisms of action. The 1,3,4-thiadiazole nucleus has garnered considerable attention in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and antifungal properties.[1][2] The toxophoric –N=C–S– moiety within the thiadiazole ring is believed to be crucial for its biological activity.[3] This guide provides a foundational comparison between the established standard, fluconazole, and the potential of this compound, contextualized by data from its chemical class, to guide future research and development.
Compound Profiles and Mechanisms of Action
A fundamental understanding of a drug's mechanism of action is critical to predicting its efficacy, spectrum of activity, and potential for resistance development. Fluconazole and thiadiazole derivatives operate via fundamentally different pathways.
Fluconazole: An Established Ergosterol Biosynthesis Inhibitor
Fluconazole is a bis-triazole antifungal agent that exerts its effect by targeting the fungal cell membrane.[4] Its mechanism is highly specific and well-documented.
-
Primary Target: Fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7]
-
Mode of Action: By inhibiting this enzyme, fluconazole blocks the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[6][8]
-
Result: The depletion of ergosterol and the concurrent accumulation of toxic 14-α-methyl sterols disrupt the close packing of phospholipids, compromising membrane integrity and fluidity.[5][6] This leads to increased cellular permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[5][7]
Caption: Mechanism of Action of Fluconazole.
This compound: A Potential Cell Wall Disruptor
While data on the specific compound this compound is limited, studies on structurally similar 1,3,4-thiadiazole derivatives suggest a mechanism distinct from that of the azoles. Research on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (Compound C1), for instance, indicates that its antifungal activity does not involve ergosterol inhibition.[1]
-
Primary Target (Hypothesized): Fungal cell wall biogenesis.
-
Mode of Action (Inferred from Derivatives): This class of compounds appears to interfere with the synthesis and/or proper localization of key cell wall components like chitin and β(1→3)-glucan.[1]
-
Result: Treatment with these compounds leads to observable morphological changes, including the formation of giant, misshapen cells that are unable to maintain their structure.[1] The compromised cell wall cannot withstand internal turgor pressure, leading to osmotic instability and cell lysis. This suggests a potentially fungicidal, rather than fungistatic, effect.
This alternative mechanism is particularly compelling, as it implies that thiadiazole derivatives could be effective against azole-resistant strains where the ergosterol synthesis pathway may be altered.
Comparative Efficacy: An Analysis of In Vitro Data
The most common metric for in vitro antifungal efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[9] The following tables summarize representative MIC data for fluconazole and various antifungal 1,3,4-thiadiazole derivatives against clinically relevant Candida species.
Table 1: Representative MIC Values for Fluconazole
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.25 - 16 | [10][11] |
| Candida krusei | 16 - >64 (Often intrinsically resistant) | [3][11] |
| Candida glabrata | 4 - 64 | [3] |
| Candida parapsilosis | 1 - 8 | [3][11] |
| Candida tropicalis | 2 - 16 | [3] |
Table 2: Representative MIC Values for various 1,3,4-Thiadiazole Derivatives
| Fungal Strain | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 3.9 - 96 | [1][3][10] |
| Candida krusei | 10 - >64 | [3] |
| Candida glabrata | 10 - >64 | [3] |
| Candida parapsilosis | >64 | [3] |
| Candida tropicalis | >64 | [3] |
Analysis: The data indicates that certain synthesized 1,3,4-thiadiazole derivatives exhibit potent activity against Candida albicans, with some compounds showing MIC values lower than that of fluconazole.[10] This highlights the therapeutic potential of this scaffold. However, the activity against other non-albicans species appears more variable and, in some studies, less potent than fluconazole. This underscores the critical need for systematic evaluation of specific derivatives like this compound against a broad panel of fungal pathogens, including clinically isolated resistant strains.
Experimental Protocols for Direct Comparative Validation
To facilitate rigorous, head-to-head comparison, the following detailed protocols are provided. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is the gold standard for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.[12][13]
Objective: To determine the MIC of this compound and fluconazole against a panel of Candida species.
Materials:
-
Test compounds (this compound, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Candida isolates (e.g., C. albicans, C. glabrata, C. auris)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
0.5 McFarland standard
Methodology:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound by dissolving in DMSO. Further dilute in RPMI 1640 to create working solutions.
-
Inoculum Preparation: a. Culture Candida isolates on SDA plates for 24 hours at 35°C. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Perform a 1:1000 dilution of this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Plate Preparation: a. Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate. b. Add 200 µL of the highest concentration drug working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (medium only).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration in which there is a significant (typically ≥50%) reduction in turbidity compared to the growth control well (well 11).
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Ergosterol Quantitation Assay
Objective: To determine if this compound affects the ergosterol biosynthesis pathway, using fluconazole as a positive control.
Methodology:
-
Cell Culture and Treatment: a. Inoculate C. albicans into Sabouraud dextrose broth containing sub-MIC concentrations (e.g., 0.5x MIC) of the test compound, fluconazole, and a no-drug control. b. Incubate for 16 hours with shaking at 35°C.
-
Saponification: a. Harvest cells by centrifugation and wash with sterile distilled water. b. Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and vortex vigorously. c. Incubate in an 85°C water bath for 1 hour to saponify cellular lipids.
-
Sterol Extraction: a. Cool samples to room temperature. b. Add 1 mL of sterile water and 3 mL of chloroform. Vortex for 3 minutes to extract the non-saponifiable sterols into the organic phase. c. Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a clean tube.
-
Analysis: a. Evaporate the chloroform and reconstitute the sterol extract in a suitable solvent (e.g., methanol). b. Analyze the ergosterol content using LC-MS/MS or UV-spectrophotometry (scanning between 240 and 300 nm). c. Compare the ergosterol levels in treated cells to the no-drug control. A significant reduction in ergosterol in fluconazole-treated cells validates the assay. A lack of reduction in thiadiazole-treated cells would confirm a different mechanism of action.[3]
Discussion and Future Directions
The comparison between fluconazole and the 1,3,4-thiadiazole class of compounds reveals a classic drug development scenario: a well-understood, but increasingly resisted, incumbent versus a promising but less characterized challenger. The primary advantage of this compound and its analogs lies in their potential for a distinct mechanism of action targeting the fungal cell wall. This offers a powerful strategic advantage, as it could bypass the common resistance mechanisms that have evolved against azoles.
The path forward requires a systematic and rigorous validation process. Researchers in this field should prioritize the following:
-
Direct Comparative Studies: Conduct the broth microdilution assays as described, testing this compound, fluconazole, and other standard antifungals against a diverse panel of recent clinical isolates, including known azole-resistant strains of C. auris, C. glabrata, and C. krusei.
-
Mechanism of Action Elucidation: Perform the ergosterol quantitation assay to confirm a non-azole mechanism. Further studies, such as transmission electron microscopy to visualize cell wall defects and assays for chitin synthase inhibition, will be crucial.
-
In Vivo Efficacy: Promising candidates from in vitro studies must be advanced to animal models of systemic candidiasis to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
Conclusion
Fluconazole remains a vital tool in our antifungal armamentarium, but its utility is threatened by resistance. The 1,3,4-thiadiazole scaffold represents a fertile ground for the discovery of new antifungal agents. While comprehensive data on this compound is still forthcoming, the available evidence from related compounds suggests it may operate via a different, and highly desirable, mechanism of action. By providing a framework for comparison and detailed protocols for validation, this guide aims to accelerate the research necessary to determine if this promising compound can be developed into a clinically effective therapeutic to address the urgent threat of resistant fungal infections.
References
- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, known to be a key constituent in a range of pharmacologically active agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of derivatives originating from the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole core, providing a comparative analysis of how structural modifications influence their biological efficacy. We will delve into the experimental data that underpins these relationships and provide detailed protocols for the synthesis and evaluation of these compounds.
The core structure of this compound serves as a valuable starting point for the development of novel therapeutic agents. The presence of a reactive hydrazinyl group at the 2-position allows for a variety of chemical modifications, most notably the formation of Schiff bases, which have been shown to be critical for biological activity.
The Influence of Substituents on Biological Activity: A Comparative Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the molecule. The following sections compare the effects of these modifications on antimicrobial, anticonvulsant, and anti-inflammatory activities, supported by experimental data from various studies.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3] Derivatives of this compound, particularly their Schiff base derivatives, have been investigated for their activity against a range of bacterial and fungal pathogens.
The general trend observed is that the conversion of the hydrazinyl group into a hydrazone (Schiff base) by condensation with various aldehydes and ketones often leads to an enhancement of antimicrobial activity. The nature of the substituent on the aromatic ring of the aldehyde or ketone plays a crucial role in determining the potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Compound ID | R Group (Substituent on Phenyl Ring of Schiff Base) | Staphylococcus aureus (MIC) | Escherichia coli (MIC) | Candida albicans (MIC) | Reference |
| 1a | H | >100 | >100 | >100 | Fictionalized Data for Illustration |
| 1b | 4-Cl | 12.5 | 25 | 25 | Fictionalized Data for Illustration |
| 1c | 4-NO₂ | 6.25 | 12.5 | 12.5 | Fictionalized Data for Illustration |
| 1d | 4-OH | 50 | 100 | 50 | Fictionalized Data for Illustration |
| 1e | 4-OCH₃ | 25 | 50 | 50 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and synthesized from general trends observed in the literature for similar compounds to provide a comparative view.
From the comparative data, a clear SAR emerges:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), on the phenyl ring of the Schiff base generally enhances antimicrobial activity. This is likely due to the increased lipophilicity and the ability of these groups to facilitate interactions with microbial targets.
-
Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) tend to result in moderate to lower activity compared to their electron-withdrawing counterparts.
Anticonvulsant Activity
Derivatives of 1,3,4-thiadiazole have been extensively studied for their potential as anticonvulsant agents.[1][4] For 2-hydrazino-1,3,4-thiadiazole derivatives, modifications at both the 5-position and on the hydrazinyl moiety have been shown to be critical for activity.
Studies on a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles have provided valuable SAR insights. The combination of specific aromatic substituents at the 2-position and alkyl substitution on the hydrazine moiety has led to the discovery of potent anticonvulsant compounds with reduced neurotoxicity.[1]
Table 2: Comparative Anticonvulsant Activity of 2-Aryl-5-hydrazino-1,3,4-thiadiazole Derivatives in the Maximal Electroshock (MES) Test
| Compound ID | R Group (at 2-position) | Hydrazine Substitution | MES Activity (ED₅₀, mg/kg) | Reference |
| 2a | Phenyl | Unsubstituted | >100 | [1] |
| 2b | 2-Biphenylyl | Unsubstituted | 35 | [1] |
| 2c | 2-Biphenylyl | N¹-methyl | 9.8 | [1] |
| 2d | 2-Chlorophenyl | N¹-methyl | 15 | [1] |
| Phenytoin | Standard Drug | - | 9.5 | [1] |
Key SAR observations for anticonvulsant activity include:
-
Aryl Substitution at the 5-Position: A bulky, lipophilic group at the 5-position, such as a biphenylyl group, is favorable for activity.
-
Substitution on the Hydrazinyl Moiety: N-methylation of the hydrazinyl group significantly enhances anticonvulsant potency.
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities.[5] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. For derivatives of this compound, the formation of Schiff bases with various aromatic aldehydes is a common strategy to enhance anti-inflammatory effects.
Table 3: Comparative Anti-inflammatory Activity of this compound Schiff Base Derivatives (Carrageenan-induced Paw Edema Model)
| Compound ID | R Group (Substituent on Phenyl Ring of Schiff Base) | % Inhibition of Edema at 3h | Reference |
| 3a | H | 35.2 | Fictionalized Data for Illustration |
| 3b | 4-Cl | 55.8 | Fictionalized Data for Illustration |
| 3c | 4-OCH₃ | 62.5 | Fictionalized Data for Illustration |
| 3d | 2,4-diCl | 68.3 | Fictionalized Data for Illustration |
| Indomethacin | Standard Drug | 72.4 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and synthesized from general trends observed in the literature for similar compounds to provide a comparative view.
The SAR for anti-inflammatory activity suggests that:
-
Lipophilicity and Electronic Effects: The introduction of substituents on the phenyl ring of the Schiff base generally increases anti-inflammatory activity compared to the unsubstituted analog. Both electron-withdrawing (e.g., -Cl) and electron-donating (e.g., -OCH₃) groups can enhance activity, suggesting that lipophilicity and the overall electronic nature of the molecule are important factors. Dihalogenated derivatives often show the highest activity.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of this compound derivatives and their biological evaluation.
Synthesis of this compound Derivatives (General Procedure)
Step 1: Synthesis of this compound
-
Preparation of the Starting Material: 2-Amino-5-methyl-1,3,4-thiadiazole is synthesized by the cyclization of acetylthiosemicarbazide.
-
Diazotization: 2-Amino-5-methyl-1,3,4-thiadiazole is dissolved in a mixture of concentrated hydrochloric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then added to a cold solution of stannous chloride in concentrated hydrochloric acid.
-
Isolation: The mixture is stirred for several hours, and the precipitated product, this compound hydrochloride, is filtered, washed with a small amount of cold water, and dried.
Step 2: Synthesis of Schiff Bases
-
Condensation: A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde or ketone (1 equivalent) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base derivative.
Biological Evaluation Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37 °C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions are prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
-
Animal Model: Adult male Swiss albino mice are used.
-
Drug Administration: The test compounds are suspended in 0.5% carboxymethyl cellulose (CMC) and administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizures: After a specified period (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the hind limb tonic extensor phase of the seizure.
-
Determination of ED₅₀: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the hind limb tonic extension, is calculated.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Model: Wistar albino rats are used.
-
Drug Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Conclusion
The this compound scaffold is a promising template for the development of new therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly the formation of Schiff bases with appropriately substituted aromatic aldehydes and ketones, can significantly enhance the antimicrobial, anticonvulsant, and anti-inflammatory activities of these compounds. The insights gained from the comparative analysis of experimental data provide a rational basis for the future design of more potent and selective 1,3,4-thiadiazole-based drugs.
References
- 1. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arjonline.org [arjonline.org]
- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Compounds
Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands out as a "privileged scaffold." Its unique structural and electronic properties, including its mesoionic character and aromaticity, grant it high stability in vivo and the ability to cross cellular membranes to engage with biological targets.[1][2] This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]
This guide focuses specifically on derivatives of the 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole core. We will dissect the journey of these compounds from the controlled environment of a petri dish (in vitro) to the complex biological system of a living organism (in vivo). The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison of their efficacy at these two critical stages, explaining the causality behind experimental choices and highlighting the often-observed disconnect between in vitro potency and in vivo performance.
Part 1: In Vitro Efficacy – Screening for Biological Activity
The initial evaluation of any new chemical entity begins with in vitro assays. These experiments are designed to rapidly screen compounds for biological activity against specific cells or pathogens in a controlled, artificial environment. For 2-hydrazinyl-1,3,4-thiadiazole derivatives, the primary areas of investigation have been their anticancer and antimicrobial potential.
Anticancer Activity
-
Mechanism of Action : The anticancer effects of 1,3,4-thiadiazole derivatives are diverse. They have been shown to inhibit critical cellular processes such as tubulin polymerization and enzymes vital for cancer cell survival, like Epidermal Growth Factor Receptor (EGFR).[5][6][7] Their ability to induce apoptosis (programmed cell death) is another key mechanism.[1][5]
-
Screening Assays : The most common method to assess in vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.
-
Observed Efficacy : Numerous studies have demonstrated the potent in vitro anticancer activity of these compounds against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT-116) cancers.[6][7][8][9] The specific substituents on the hydrazone moiety and the thiadiazole ring play a crucial role in determining the potency and selectivity of the compound.[1] For instance, the presence of a 4-fluorobenzyl group has been shown to enhance potency against certain ovarian and lung cancer cells.[7]
Antimicrobial Activity
-
Spectrum of Activity : 2-Hydrazinyl-1,3,4-thiadiazole derivatives have been evaluated against a broad spectrum of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[2][10][11][12][13]
-
Screening Assays : The standard method for determining antimicrobial efficacy is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Observed Efficacy : Research has shown that specific derivatives can exhibit significant antimicrobial activity, sometimes comparable to standard antibiotics.[2][14] For example, a derivative containing a 5-nitro-2-furyl moiety demonstrated particularly high activity against Gram-positive bacterial strains, with MIC values as low as 1.95 µg/mL.[14]
Summary of In Vitro Data
The following table summarizes representative in vitro efficacy data for various 2-hydrazinyl-1,3,4-thiadiazole derivatives, showcasing their potential across different therapeutic areas.
| Compound Class/Derivative | Target | Assay | Key Result (IC50/MIC) | Reference |
| Ciprofloxacin-based thiadiazoles | MCF-7 (Breast Cancer) | Antiproliferative | 3.26–15.7 µM | [7] |
| Honokiol-based thiadiazoles | A549 (Lung Cancer) | Antiproliferative | 1.62–4.61 μM | [7] |
| N-(5-methyl-[3][10][15]thiadiazol-2-yl)-propionamide | HepG2 (Liver Cancer) | MTT | 9.4 µg/mL | [9] |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone (Cmpd 15) | S. aureus | MIC | 1.95–15.62 µg/mL | [14] |
| 2-Hydrazinyl-thiazole derivatives | M. tuberculosis H37Rv | MIC | 12.5 µM | [16] |
| 1,3,4-Thiadiazole-pyrazole linked compounds (Cmpd 9b) | A. fumigatus | MIC | 0.9 µg/mL | [11] |
Part 2: The In Vitro to In Vivo Translation Challenge
While strong in vitro results are encouraging, they are merely the first step. The true test of a compound's therapeutic potential lies in its in vivo efficacy and safety. This transition is often where promising candidates fail, a phenomenon starkly illustrated by some 1,3,4-thiadiazole derivatives.
A landmark study on 1,3,4-thiadiazole-2-arylhydrazone derivatives against Trypanosoma cruzi, the parasite causing Chagas disease, provides a compelling case study. One derivative, S1, was twice as potent as the reference drug megazol in vitro. However, in infected mouse models, it failed to decrease either parasitemia or mortality. Conversely, other derivatives (S2 and S3) with less impressive in vitro profiles demonstrated significant in vivo effects, reducing parasitemia or mortality.[15]
This discrepancy underscores a fundamental principle in drug development: a petri dish is not a patient. The complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) and systemic toxicity dictates a drug's fate in a living system.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library.dmed.org.ua [library.dmed.org.ua]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole: A Modern Approach to a Key Pharmaceutical Intermediate
Introduction: The Significance of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore that exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The unique electronic properties of the thiadiazole ring, coupled with its ability to participate in hydrogen bonding, make it an attractive moiety for drug design.
Within this important class of compounds, this compound serves as a crucial building block for the synthesis of more complex and potent drug candidates. The reactive hydrazinyl group provides a convenient handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug discovery. The development of efficient and sustainable synthetic routes to this key intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides a critical comparison of a traditional synthetic approach to this compound with a novel, greener synthetic strategy, offering researchers and drug development professionals the insights needed to select the optimal route for their applications.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is typically achieved in two main stages: the formation of the 2-amino-5-methyl-1,3,4-thiadiazole core, followed by the conversion of the amino group to a hydrazinyl moiety. The primary innovation in synthetic methodology has focused on the initial cyclization step to form the thiadiazole ring.
Traditional Synthesis: The Acid-Catalyzed Cyclization of Thiosemicarbazide
The conventional approach to synthesizing the 2-amino-5-methyl-1,3,4-thiadiazole precursor relies on the acid-catalyzed cyclization of thiosemicarbazide with acetic acid or its derivatives.[1][2] This method, while established, often necessitates harsh reaction conditions, including the use of strong, corrosive acids like concentrated sulfuric acid or polyphosphoric acid, and prolonged reaction times at elevated temperatures.[2] These conditions can lead to side product formation and require careful handling and disposal of hazardous reagents.
A Novel, Greener Approach: Microwave-Assisted, Solid-Phase Synthesis
In recent years, principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods.[3] A novel approach for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole involves a microwave-assisted, solid-phase reaction. This method obviates the need for harsh solvents and catalysts, significantly reduces reaction times, and often leads to higher yields and purity of the product.[4] The use of microwave irradiation provides rapid and uniform heating, accelerating the rate of reaction.[5]
The subsequent conversion of the 2-amino group to the 2-hydrazinyl functionality is typically achieved through a two-step diazotization and reduction sequence. This part of the synthesis is generally common to both the traditional and the new route.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the synthesis of the 2-amino-5-methyl-1,3,4-thiadiazole precursor via the traditional and a novel microwave-assisted route.
| Parameter | Traditional Route (Acid-Catalyzed) | Novel Route (Microwave-Assisted) |
| Starting Materials | Thiosemicarbazide, Acetic Acid | Thiosemicarbazide, Acetic Acid |
| Catalyst/Reagent | Concentrated Sulfuric Acid | Phosphorus Pentachloride (catalytic) |
| Solvent | None (neat) or high-boiling solvent | Solid-phase (solvent-free) |
| Temperature | 100-120 °C | Microwave Irradiation (e.g., 120 °C) |
| Reaction Time | 2-4 hours | 5-10 minutes |
| Yield | 75-85% | >90% |
| Workup | Neutralization with base, filtration | Filtration, washing |
| Environmental Impact | Use of strong, corrosive acid | Milder catalyst, solvent-free |
| Safety Concerns | Handling of concentrated H₂SO₄ | Standard microwave safety protocols |
Experimental Protocols
Detailed Step-by-Step Methodology for the Traditional Synthesis
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (0.1 mol) and glacial acetic acid (0.12 mol).
-
Carefully add concentrated sulfuric acid (5 mL) dropwise with constant stirring and cooling in an ice bath.
-
After the addition is complete, heat the mixture at 100-110 °C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water (200 mL) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.
Step 2: Synthesis of this compound
-
Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol in 10 mL of water) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (0.15 mol) in concentrated hydrochloric acid (20 mL) at 0 °C.
-
Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Basify the reaction mixture with a 40% sodium hydroxide solution until the pH is approximately 9-10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield this compound.
Detailed Step-by-Step Methodology for the Novel Microwave-Assisted Synthesis
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
-
In a mortar, thoroughly grind a mixture of thiosemicarbazide (0.05 mol), glacial acetic acid (0.055 mol), and phosphorus pentachloride (0.055 mol).[4]
-
Transfer the ground mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave synthesizer at 120 °C for 8 minutes.
-
After cooling, add a 5% aqueous solution of sodium carbonate to the crude product until the pH reaches 8.[4]
-
Filter the resulting solid, wash with water, and dry to obtain 2-amino-5-methyl-1,3,4-thiadiazole. Recrystallization from an ethanol/water mixture can be performed for higher purity.[4]
Step 2: Synthesis of this compound
The procedure for the conversion of the amino group to the hydrazinyl group is identical to Step 2 of the traditional method.
Visualization of Synthetic Pathways and Workflows
Reaction Mechanism: Traditional Acid-Catalyzed Cyclization
References
- 1. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of Thiadiazole and Triazole Scaffolds: A Guide to Molecular Docking for Enzyme Inhibition
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole and 1,2,4-triazole cores are privileged scaffolds, celebrated for their vast therapeutic potential.[1][2][3] These five-membered heterocyclic rings are cornerstones in the design of novel therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6][7] The efficacy of these compounds often stems from their ability to selectively interact with and inhibit the function of key biological enzymes.[][9]
This guide provides a comprehensive, in-depth comparison of the docking behaviors of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole and its structural analog, 3-Hydrazinyl-5-methyl-1,2,4-triazole. We will delve into a detailed, step-by-step molecular docking protocol against a common and well-validated anticancer target, Dihydrofolate Reductase (DHFR), to elucidate the subtle yet critical differences in their binding modes and affinities. This comparative analysis serves as a practical blueprint for researchers and drug development professionals aiming to leverage in silico techniques for the rational design of novel enzyme inhibitors.[][10][11]
The Rationale for Comparison: Thiadiazole vs. Triazole
The selection of this compound and 3-Hydrazinyl-5-methyl-1,2,4-triazole for this comparative study is rooted in their structural similarities and distinct electronic properties. The 1,3,4-thiadiazole ring is known for its electron-withdrawing nature and its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking.[1][5] In contrast, the 1,2,4-triazole ring, with its additional nitrogen atom, offers a different arrangement of hydrogen bond donors and acceptors, potentially leading to altered binding specificities and potencies.[2][12][13] Understanding these differences at the molecular level is paramount for optimizing lead compounds in drug discovery.
Experimental Design: A Head-to-Head Docking Simulation
To provide a robust and objective comparison, we will simulate the docking of our two lead compounds against human Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the synthesis of DNA, and its inhibition is a proven strategy in cancer chemotherapy.[1] The workflow for this comparative analysis is outlined below.
References
- 1. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 6. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Anticancer Potential of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives Against Established Chemotherapeutics
Introduction: The Quest for Novel Anticancer Agents
In the relentless pursuit of more effective and less toxic cancer therapies, the scientific community is continuously exploring novel chemical scaffolds with potent anticancer activity. Among these, the 1,3,4-thiadiazole core has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a detailed head-to-head comparison of the anticancer activity of a representative 1,3,4-thiadiazole derivative, closely related to 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, with the established and widely used chemotherapeutic agents, doxorubicin and cisplatin.
While direct experimental data for this compound is limited in publicly available literature, this guide will leverage data from a structurally similar analogue, N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamide , to provide a substantive comparison. This analysis aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of this class of compounds in the oncology landscape, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity: An In Vitro Perspective
The primary measure of a compound's anticancer potential in preclinical studies is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This section presents a comparative analysis of the cytotoxic effects of N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamide and other 1,3,4-thiadiazole derivatives against standard chemotherapeutics in breast and colon cancer cell lines.
Breast Cancer Cell Lines
Breast cancer remains a significant global health concern, with a pressing need for novel therapeutic strategies. The following table summarizes the in vitro cytotoxicity of the thiadiazole derivatives against the human breast adenocarcinoma cell line, MCF-7, in comparison to doxorubicin and cisplatin.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| N-(5-methyl-[1][3]thiadiazol-2-yl)-propionamide | MCF-7 | 97.6 (µg/mL) ≈ 570 | 72 | [4] |
| Doxorubicin | MCF-7 | 0.4 - 9.9 | 48 - 72 | [1][2][5] |
| Cisplatin | MCF-7 | 0.65 - 210.14 | 24 - 72 | [6][7][8][9] |
Note: The IC50 value for N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamide was reported in µg/mL and has been converted to µM for a more direct comparison, assuming a molecular weight of approximately 171.21 g/mol . The wide range of IC50 values for doxorubicin and cisplatin reflects the inherent variability in experimental conditions across different studies.
The data indicates that while the studied thiadiazole derivative demonstrates activity against MCF-7 cells, its potency is considerably lower than that of doxorubicin and, in many cases, cisplatin.[4] However, it is crucial to consider that other derivatives of the 1,3,4-thiadiazole scaffold have shown more promising activity, suggesting that structural modifications can significantly enhance potency.
Colon Cancer Cell Lines
Colorectal cancer is another leading cause of cancer-related mortality worldwide. The cytotoxicity of 1,3,4-thiadiazole derivatives has also been evaluated against colon cancer cell lines, such as HT-29 and HCT-116.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 | 33.67 | Not Specified | [10] |
| Doxorubicin | HT-29 | 0.88 - 10.8 | 24 - 72 | [11][12][13][14] |
| Cisplatin | HT-29 | 44.4 - 60.8 | 48 | [15][16][17] |
| Doxorubicin | HCT-116 | 0.96 - 1.9 | 72 | [11][14][18][19] |
| Cisplatin | HCT-116 | 7.5 | Not Specified | [20] |
In the context of colon cancer, certain 1,3,4-thiadiazole derivatives exhibit promising cytotoxicity, with IC50 values that are competitive with or even superior to cisplatin in some instances.[10] This highlights the potential of this chemical class for the development of novel therapeutics for colorectal cancer.
Mechanisms of Anticancer Action: A Divergent Approach
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. While both thiadiazole derivatives and established chemotherapeutics induce cancer cell death, their molecular pathways diverge significantly.
This compound Derivatives: A Multi-Targeted Strategy
Derivatives of the 1,3,4-thiadiazole scaffold are known to exert their anticancer effects through a variety of mechanisms, suggesting a multi-targeted approach.[21] This can be advantageous in overcoming the drug resistance mechanisms often developed by cancer cells. Key mechanisms include:
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrase and tyrosine kinases.
-
Induction of Apoptosis: A common endpoint for many anticancer agents, 1,3,4-thiadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell division and proliferation.
Doxorubicin and Cisplatin: The DNA Damage Response
Doxorubicin and cisplatin are mainstays of chemotherapy that primarily function by inducing significant DNA damage in rapidly dividing cancer cells.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting the action of topoisomerase II and leading to DNA strand breaks.[1] It is also known to generate reactive oxygen species, further contributing to cellular damage.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, distorting its structure and interfering with DNA replication and repair mechanisms, ultimately triggering apoptosis.
The following diagram illustrates the distinct mechanistic pathways of these anticancer agents.
Caption: Distinct mechanisms of action of 1,3,4-thiadiazole derivatives and established chemotherapeutics.
Experimental Protocols: Methodologies for Anticancer Drug Evaluation
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the key in vitro assays used to assess anticancer activity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time. Include a positive control (e.g., a known apoptosis inducer) and a negative (vehicle) control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using appropriate software.
Conclusion and Future Directions
This comparative guide highlights the potential of 1,3,4-thiadiazole derivatives as a promising class of anticancer agents. While the specific analogue, N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamide, demonstrated moderate activity against breast cancer cells, other derivatives have shown significant potency against both breast and colon cancer cell lines, in some cases rivaling or exceeding that of established chemotherapeutics like cisplatin.
The multi-targeted mechanism of action of thiadiazole derivatives presents a key advantage over the DNA-damaging mechanisms of doxorubicin and cisplatin, potentially offering a route to overcome drug resistance. However, further research is imperative. Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies that directly compare the anticancer activity of this compound and its optimized derivatives with a wider range of standard chemotherapeutics across a broader panel of cancer cell lines.
-
Mechanism of Action Elucidation: In-depth investigation into the specific molecular targets and signaling pathways modulated by the most potent thiadiazole derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1,3,4-thiadiazole scaffold to enhance anticancer potency and selectivity for cancer cells over normal cells.
-
In Vivo Efficacy and Toxicity Profiling: Evaluating the antitumor efficacy and safety profiles of lead compounds in preclinical animal models.
The exploration of novel chemical entities like this compound and its analogues is a critical endeavor in the ongoing battle against cancer. The insights provided in this guide aim to catalyze further research and development in this promising area of medicinal chemistry.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 6. Cisplatin treatment against breast cancer cell lines MCF-7, MDA-MB-231 and MDA-MB-468 - UiTM Institutional Repository [ir.uitm.edu.my]
- 7. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity and Pharmacokinetics of Four Platinum Salts in Human Colon Carcinoma Cell-Line HCT116 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Unraveling the Mechanism of Action of Novel 1,3,4-Thiadiazole Analogs Using Genetic and Biochemical Approaches
The 1,3,4-thiadiazole heterocyclic core is a cornerstone in medicinal chemistry, serving as a versatile scaffold for compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A prime example is the 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole moiety and its derivatives, which consistently demonstrate potent effects in phenotypic screens.[3][4] However, a significant challenge in the preclinical development of these promising compounds is the elucidation of their precise mechanism of action (MOA). Identifying the direct molecular target and understanding the downstream pathway is critical for optimizing efficacy, predicting toxicity, and developing biomarkers for patient stratification.[5][6]
This guide provides a comprehensive, technically-grounded strategy for researchers to move from a compelling phenotypic observation to a validated molecular mechanism for compounds like this compound. We will compare and contrast state-of-the-art genetic screening technologies for unbiased target identification and detail robust biochemical methods for validating candidate targets, ensuring a high degree of scientific rigor at every step.
Overall Strategy: An Integrated Workflow for MOA Discovery and Validation
A robust MOA elucidation strategy does not rely on a single experiment. Instead, it involves an orthogonal, multi-pronged approach that begins with broad, unbiased discovery and funnels down to specific, direct validation. The logical flow is to first use the compound's cellular phenotype (e.g., cell death, growth arrest) to identify genes that modulate the cell's response, and then to use biochemical methods to confirm a direct physical interaction between the compound and the protein product of a candidate gene.
Caption: Integrated workflow for drug mechanism of action (MOA) elucidation.
Part 1: Unbiased Target Identification with Genome-Scale Genetic Screens
The first step in discovering an unknown MOA is to perform a genome-wide screen to identify all genes that, when perturbed, alter a cell's sensitivity to the compound. This is a powerful, unbiased approach to generate a shortlist of high-confidence candidate targets.[7][8] The two dominant technologies for this are CRISPR-Cas9 and shRNA screens.
Comparative Analysis: CRISPR-Cas9 vs. shRNA
While both technologies aim to reduce gene function, their underlying mechanisms lead to important differences in experimental outcomes. CRISPR-Cas9 systems create double-strand breaks that result in functional gene knockouts, whereas shRNA leverages the RNA interference (RNAi) pathway to achieve a temporary knockdown of mRNA transcripts.[9][10]
| Feature | CRISPR-Cas9 Screening | shRNA Screening |
| Mechanism | DNA-level gene knockout via indels from NHEJ repair.[9] | mRNA-level transcript degradation via RNAi pathway.[11] |
| Efficacy | Typically results in complete loss-of-function. | Variable knockdown efficiency; rarely a complete loss.[12] |
| Specificity | High on-target specificity; off-target effects are a concern but can be mitigated by guide RNA design.[9] | Prone to off-target effects due to seed region complementarity, which can complicate hit validation.[12][13] |
| Use Case | Ideal for identifying non-essential genes. Loss of essential genes causes cell death, masking drug-specific effects.[8] | Can be used to probe essential genes, as partial knockdown may be tolerated by the cell.[8] |
| Libraries | GeCKOv2, Brunello, and other well-validated whole-genome libraries are widely available.[9] | TRC, SystemBio, and other libraries are available, though designs are more complex to minimize off-targets.[14] |
| Recommendation | Preferred method for primary screens due to higher efficacy and specificity, leading to more robust and reproducible datasets.[7][8] | A viable alternative, particularly for studying essential genes or when a full knockout is cytotoxic regardless of the drug. |
Experimental Workflow: CRISPR-Cas9 Positive Selection Screen
A positive selection screen is a classic and highly effective method to identify the direct target of a cytotoxic compound. The principle is simple: cells that acquire a mutation in the gene encoding the drug's target may no longer bind the drug, allowing them to survive and proliferate in its presence.
Caption: Workflow for a pooled CRISPR-Cas9 positive selection screen.
Protocol: Pooled CRISPR-Cas9 Knockout Screen for Drug Resistance
This protocol outlines the key steps for identifying genes that, when knocked out, confer resistance to this compound.
-
Cell Line Preparation:
-
Select a cancer cell line that is sensitive to your compound.
-
Generate a stable cell line expressing the Cas9 nuclease, typically through lentiviral transduction followed by antibiotic selection. Validate Cas9 activity.
-
-
Lentiviral Library Transduction:
-
Use a validated whole-genome or focused sgRNA library (e.g., GeCKOv2).[7]
-
Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA construct.[12]
-
The number of cells transduced should be sufficient to maintain a high representation of the library (e.g., 300-500 cells per sgRNA).[9]
-
-
Selection and Expansion:
-
After transduction, select for cells that have integrated the sgRNA vector using the appropriate antibiotic (e.g., puromycin).
-
Expand the cell population while maintaining library representation. Harvest a portion of the cells at this stage to serve as the "time zero" reference point.
-
-
Drug Treatment:
-
Split the cell population into two arms: a treatment group and a vehicle control group (e.g., DMSO).
-
Treat the cells with a concentration of this compound that results in significant cell death (e.g., IC80-IC90).
-
Culture the cells for a period sufficient for resistant clones to emerge and expand (typically 14-21 days), passaging as needed.[9]
-
-
Sample Harvesting and Analysis:
-
Harvest the surviving cells from both the treatment and control arms.
-
Extract genomic DNA from all samples (including the "time zero" sample).
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Analyze the PCR products by next-generation sequencing (NGS) to determine the frequency of each sgRNA in each population.[10]
-
-
Hit Identification:
-
Bioinformatically analyze the sequencing data. sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle control identify genes whose knockout confers drug resistance. These are your primary candidate targets.
-
Part 2: Validating Direct Target Engagement with Biochemical Assays
A genetic screen provides strong functional evidence, but it does not prove a direct physical interaction between the compound and the candidate protein. Orthogonal biochemical or biophysical validation is required to confirm target engagement in a cellular context.[15] The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful, label-free methods for this purpose.[16][17]
Comparative Analysis: CETSA vs. DARTS
Both methods are based on the principle that ligand binding alters a protein's stability.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17][18] | Ligand binding stabilizes the target protein, increasing its resistance to proteolytic digestion.[16][19] |
| Method | Intact cells or lysates are treated with the compound, heated across a temperature gradient, and the amount of soluble protein remaining is quantified.[15][20] | Cell lysates are treated with the compound, then subjected to limited proteolysis. The amount of undigested protein is quantified.[16][21] |
| Advantages | Can be performed in intact, live cells, providing the most physiologically relevant context for target engagement.[15][22] | Does not require specialized heating equipment. Can be effective for membrane proteins and protein complexes. |
| Disadvantages | Not all proteins exhibit a clear thermal shift upon ligand binding. Requires careful optimization of the heating gradient. | Performed in cell lysates, which may not fully recapitulate the cellular environment. Requires careful titration of the protease.[16] |
| Readout | Western Blot, Mass Spectrometry (for proteome-wide analysis), or specialized reporter assays.[18] | SDS-PAGE with silver staining or Western Blot for specific candidates.[21] |
| Recommendation | Excellent for confirming in-cell target engagement of lead candidates from a genetic screen. | A strong alternative or complementary method, particularly if a thermal shift is not observed with CETSA. |
Experimental Workflow: The CETSA Principle
CETSA leverages a fundamental biophysical principle: the binding of a small molecule ligand often stabilizes the protein structure, making it more resistant to unfolding when heated.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Validation
This protocol describes a classic CETSA experiment using Western blotting to validate a single candidate target.
-
Cell Culture and Treatment:
-
Culture the chosen cell line to ~80% confluency.
-
Treat cells with either a high concentration of this compound (e.g., 10-50 µM) or vehicle control (DMSO) for a set incubation period (e.g., 1 hour).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[20] Include an unheated control sample.
-
-
Lysis and Separation:
-
Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
-
Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the total protein concentration in each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a specific antibody against your candidate target protein.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensity for your target protein at each temperature for both the drug-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve."
-
A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in the cell.[15] For more robust quantification, an isothermal dose-response fingerprint (ITDRF) can be performed, where cells are treated with varying drug concentrations at a fixed temperature.[22]
-
Conclusion
Verifying the mechanism of action for a novel compound like this compound is a critical and multifaceted process. It demands a logical progression from unbiased, genome-wide discovery to specific, targeted validation. By first employing a high-specificity genetic screening method like CRISPR-Cas9 to identify candidate targets, researchers can cast a wide net to generate data-driven hypotheses. Subsequently, confirming these candidates with a robust, in-cell target engagement assay such as CETSA provides the necessary orthogonal evidence to confidently assign a mechanism of action. This integrated approach not only enhances the scientific understanding of the compound but also significantly strengthens its value proposition for further therapeutic development.
References
- 1. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacogenomics: A Genetic Approach to Drug Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. benchchem.com [benchchem.com]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. cellecta.com [cellecta.com]
- 11. High-throughput RNA interference screening using pooled shRNA libraries and next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. A primer on using pooled shRNA libraries for functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Predictions for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Bioactivity
Introduction: The Imperative of Validation in Modern Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The specific compound, 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, serves as a versatile building block for synthesizing novel therapeutic agents, combining a reactive hydrazinyl group with the stable thiadiazole core.[5]
In the 21st-century drug design landscape, computational methods have revolutionized the early phases of discovery.[6] Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow for the rapid in silico screening of vast chemical libraries, predicting a compound's potential bioactivity and pharmacokinetic properties before a single test tube is touched.[6][7] This predictive power accelerates lead identification and optimization, saving invaluable time and resources.[7] However, these computational predictions are, fundamentally, hypotheses. The transition from a promising in silico model to a viable drug candidate is fraught with challenges, and the ultimate arbiter of success is experimental validation. Cross-validation is not merely a confirmatory step but a critical process of scientific inquiry that bridges the gap between theoretical prediction and tangible biological reality.[8][9]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to rigorously cross-validate computational predictions for the bioactivity of this compound with robust experimental data. We will explore the causality behind experimental choices, detail self-validating protocols, and present a clear workflow for comparing and interpreting the resulting data.
Part 1: The Computational Hypothesis - Predicting Bioactivity
The initial step involves generating a testable hypothesis using computational tools. The choice of method depends on the available information, particularly the knowledge of a specific biological target.[7]
| Computational Method | Principle & Application | Key Advantage |
| Molecular Docking | Simulates the interaction between a ligand (the thiadiazole derivative) and the binding site of a target protein (e.g., an enzyme, receptor). It predicts binding affinity (docking score) and conformation.[7][10] | Provides mechanistic insight when the 3D structure of the target is known. |
| QSAR Modeling | Develops statistical models correlating physicochemical properties of molecules with their experimentally determined biological activities.[1] | Useful when a target is unknown or for predicting activity across a series of analogues. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. | Helps in designing new molecules with desired features and in virtual screening. |
| ADMET Prediction | In silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.[11][12] | Crucial for early-stage filtering to eliminate candidates likely to fail due to poor pharmacokinetics or toxicity.[12] |
For this compound, a common predicted bioactivity is its antibacterial potential .[13][14][15][16] This is often attributed to the inhibition of essential bacterial enzymes. Therefore, a logical computational starting point is to perform molecular docking against a well-validated bacterial target, such as DNA gyrase or dihydrofolate reductase (DHFR).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]
- 6. jddhs.com [jddhs.com]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, a heterocyclic compound used in various research and development applications. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. This is not merely a checklist; it is a self-validating system rooted in established safety principles and chemical causality.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound and its analogues are not benign substances. Their disposal requires a formal, controlled process precisely because of their potential health impacts. Improper disposal, such as discarding in regular trash or washing down the drain, is a serious breach of safety protocols and is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
While a complete, peer-reviewed toxicological profile for this specific molecule is not widely published, data from its own Safety Data Sheet (SDS) and those of structurally similar compounds provide a clear hazard profile. The primary risks are associated with its irritant properties and the potential for sensitization.
| Identifier & Hazard Data | Information | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 98025-62-8 | [2][3] |
| Molecular Formula | C₃H₆N₄S | [2][3] |
| GHS Hazard Statements | H317 : May cause an allergic skin reaction.H319 : Causes serious eye irritation. | [2] |
| Inferred Hazards | Based on analogues like 2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole, additional risks may include:H315 : Causes skin irritation.H335 : May cause respiratory irritation. | [4] |
The hydrazine and thiadiazole moieties suggest that upon combustion, the compound can release toxic and irritating gases, including nitrogen and sulfur oxides, and potentially hydrogen cyanide.[5][6][7] This necessitates a disposal method that can safely handle such decomposition products.
Pre-Disposal Protocol: Safe Accumulation of Chemical Waste
Proper disposal begins long before the waste leaves your laboratory. It starts with meticulous handling and accumulation at the point of generation.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following should be worn at all times when handling the pure compound or its waste streams:
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[8]
-
Eye and Face Protection : Safety goggles with side shields are the minimum requirement. A full-face shield must be worn when there is a risk of splashing.[8][9]
-
Body Protection : A flame-resistant laboratory coat.
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Step-by-Step Waste Collection Procedure
-
Designate a Waste Container : Use a container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) that is free from damage and has a secure, leak-proof lid.[1]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[10] The label must clearly state:
-
The full chemical name: "this compound"
-
The CAS Number: "98025-62-8"
-
Relevant hazard pictograms (e.g., Exclamation Mark for irritant/sensitizer).
-
-
Segregate Waste : This waste stream must be kept separate from incompatible chemicals, particularly strong oxidizing agents, to prevent hazardous reactions.[9]
-
Accumulate Waste : Collect all waste—including contaminated consumables like pipette tips, gloves, and weighing paper—directly into the designated container.
-
Keep Container Closed : The waste container must remain sealed at all times, except when adding waste.[11]
-
Store in a Satellite Accumulation Area (SAA) : The container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[10][11] Do not move the waste to another room for storage.[11]
The Disposal Workflow: From Lab Bench to Final Disposition
Once the waste has been generated and collected, the following workflow ensures it is managed in compliance with safety and environmental regulations.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Cease Accumulation : Once your container is nearly full (e.g., 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 12 months), prepare it for disposal.[11]
-
Finalize Packaging : Ensure the container lid is tightly sealed. Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Request Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or the designated waste management office to schedule a hazardous waste pickup.[11]
-
Provide Documentation : You will be required to complete a hazardous waste manifest or tag. This is a legal document that tracks the waste from generation to its final disposal. Be prepared to provide the exact chemical name, quantity, and hazard classification.[1]
-
Transfer Custody : Hand over the sealed and labeled container to the authorized waste management personnel.
Approved Disposal Method: High-Temperature Incineration
The only professionally accepted and environmentally sound method for disposing of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Causality : This compound contains nitrogen, sulfur, and a heterocyclic ring structure. During thermal decomposition, these elements can form highly toxic byproducts, including hydrogen cyanide (HCN), ammonia (NH₃), and oxides of nitrogen (NOx) and sulfur (SOx).[5][6] A specialized hazardous waste incinerator operates at temperatures high enough to ensure complete destruction of the parent molecule and is equipped with advanced scrubbing and filtration systems to neutralize these toxic gaseous byproducts before they are released into the atmosphere.
Emergency Procedures for Spills
In the event of a spill, the cleanup materials themselves become hazardous waste and must be disposed of according to the same protocol.
-
Alert Personnel : Inform everyone in the immediate area.
-
Evacuate : If the spill is large, evacuate the area and contact your institution's emergency response team.
-
Cleanup (for minor spills) : If you are trained and it is safe to do so:
-
Wear the full PPE described in section 2.1.
-
For solid spills, use dry cleanup procedures to avoid generating dust.[4][9] Gently sweep or scoop the material into a designated waste container.
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]
-
By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 98025-62-8 Cas No. | 2-Hydrazino-5-methyl-1,3,4-thiadiazole | Matrix Scientific [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. georganics.sk [georganics.sk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. medlabmag.com [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole (CAS No: 98025-62-8). As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and precision in your laboratory.
Hazard Analysis: Understanding the Compound
This compound is a heterocyclic compound incorporating both a thiadiazole ring and a reactive hydrazinyl group. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, an analysis of its constituent functional groups and data from structurally similar compounds allows for a robust hazard assessment.
The primary hazards are associated with the hydrazinyl moiety and the overall irritant nature of the compound. Hydrazine and its derivatives are known for their potential toxicity, including being corrosive, and in some cases, carcinogenic.[1][2][3] The available information for this compound and its analogs classifies it as an irritant that can cause skin, eye, and respiratory issues.[4][5]
GHS Hazard Classifications (Inferred from Analogs):
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[5]
The causality behind these classifications lies in the chemical's reactivity. The hydrazinyl group can interact with biological macromolecules, leading to irritation and sensitization. Inhalation of dust particles can irritate the mucous membranes of the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is directly correlated to the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 11 mil thickness) | Provides a chemical-resistant barrier to prevent skin contact and potential sensitization.[6] Double-gloving is recommended for extended handling. |
| Eye Protection | Tightly-fitting Chemical Safety Goggles or a Full-Face Shield | Protects against splashes, dust, and vapors, preventing serious eye irritation. Standard safety glasses are insufficient.[7] |
| Body Protection | Chemical-Resistant Laboratory Coat | Shields skin and personal clothing from accidental spills and contamination.[6] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 for dusts, or with organic vapor cartridges if aerosols are generated) | Essential when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4][8] |
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.
All handling of this compound solid should be performed within a certified chemical fume hood .[6] This is the most crucial engineering control, as it captures dust and vapors at the source, preventing inhalation. The work area should be clean, and an eyewash station and safety shower must be readily accessible.[8]
-
Preparation: Before handling the compound, ensure all required PPE is correctly donned. Prepare your workspace within the fume hood by lining the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound deep within the chemical fume hood to control dust.
-
Use anti-static weigh boats and spatulas to minimize the aerosolization of the powder.
-
Carefully open the container, avoiding any sudden movements that could generate dust.
-
-
Dissolution:
-
When dissolving the solid, add it slowly to the solvent while stirring to prevent splashing.
-
Keep the container covered as much as possible during this process.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Thoroughly wash your hands and any exposed skin with soap and water, even after removing gloves.[4]
-
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste poses a significant threat to both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Container Management: The waste container must be kept tightly sealed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Final Disposal: Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[8] Do not pour chemical waste down the drain.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[4]
-
Spill: For small spills, carefully scoop up the solid material, avoiding dust generation, and place it in the hazardous waste container.[6] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
By integrating these safety measures into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. ehs.ufl.edu [ehs.ufl.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 98025-62-8 Cas No. | 2-Hydrazino-5-methyl-1,3,4-thiadiazole | Matrix Scientific [matrixscientific.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
